Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
Description
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Properties
IUPAC Name |
methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKRVKWQIXGLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)C12CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, a molecule of significant interest in medicinal chemistry and drug discovery. By leveraging the unique three-dimensional scaffold of the spiro[3.3]heptane core, this compound serves as a valuable building block for the synthesis of novel therapeutics. This document will delve into a proposed synthetic pathway, detailed spectroscopic characterization, and the potential applications of this promising molecule.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane motif has garnered considerable attention in contemporary drug discovery as a bioisosteric replacement for commonly used aromatic rings, such as benzene.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over planar aromatic systems by enabling more precise spatial orientation of substituents, which can lead to enhanced target selectivity and improved pharmacokinetic profiles. The incorporation of sp3-hybridized carbon atoms, a key feature of the spiro[3.3]heptane core, is often correlated with increased success rates in the progression of drug candidates from initial hits to clinical trials.[3] Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, featuring this valuable scaffold functionalized with a reactive keto-ester moiety, represents a versatile platform for the development of novel chemical entities.
Proposed Synthesis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
The logical workflow for the synthesis is depicted below:
Caption: Proposed synthetic workflow for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (1,1-Cyclobutanediyl)dimethanol
-
Rationale: The initial step involves the reduction of the commercially available diethyl 1,1-cyclobutanedicarboxylate to the corresponding diol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
To a stirred suspension of LiAlH4 (2.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diol, which can be purified by distillation or chromatography.
-
Step 2: Synthesis of (1,1-Cyclobutanediyl)bis(methylene) bis(4-methylbenzenesulfonate)
-
Rationale: Conversion of the diol to a ditosylate activates the hydroxyl groups as good leaving groups for the subsequent nucleophilic substitution.
-
Procedure:
-
To a solution of the diol (1.0 eq.) in pyridine at 0 °C, p-toluenesulfonyl chloride (TsCl, 2.5 eq.) is added portionwise.
-
The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 16 hours.
-
The mixture is poured into ice-water and extracted with diethyl ether.
-
The combined organic layers are washed with cold dilute HCl, saturated aqueous NaHCO3, and brine, then dried over anhydrous MgSO4.
-
The solvent is removed under reduced pressure to afford the crude ditosylate, which is purified by recrystallization.
-
Step 3: Synthesis of Dimethyl 2,2'-(1,1-cyclobutanediyl)dimalonate
-
Rationale: A double alkylation of dimethyl malonate with the prepared ditosylate will construct the carbon framework necessary for the spirocyclic system.
-
Procedure:
-
To a suspension of sodium hydride (NaH, 2.2 eq.) in anhydrous THF, a solution of dimethyl malonate (2.2 eq.) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes, followed by the addition of a solution of the ditosylate (1.0 eq.) in anhydrous THF.
-
The reaction mixture is heated to reflux for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na2SO4, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Step 4 & 5: Synthesis of Spiro[3.3]heptan-3-one via Dieckmann Condensation and Decarboxylation
-
Rationale: The intramolecular Dieckmann condensation of the tetraester, followed by acidic hydrolysis and decarboxylation, will yield the desired spiro[3.3]heptan-3-one core.
-
Procedure:
-
The purified tetraester (1.0 eq.) is added to a solution of sodium ethoxide (NaOEt, 2.5 eq.) in absolute ethanol.
-
The mixture is heated at reflux for 8 hours.
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with aqueous HCl and heated at reflux for 12 hours to effect hydrolysis and decarboxylation.
-
After cooling, the mixture is extracted with diethyl ether. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated. The resulting spiro[3.3]heptan-3-one can be purified by distillation.
-
Step 6: Synthesis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
-
Rationale: The final step is the alkylation of the enolate of spiro[3.3]heptan-3-one with methyl bromoacetate. Lithium diisopropylamide (LDA) is a suitable strong, non-nucleophilic base for generating the kinetic enolate.
-
Procedure:
-
A solution of diisopropylamine (1.1 eq.) in anhydrous THF is cooled to -78 °C, and n-butyllithium (1.1 eq.) is added dropwise. The mixture is stirred for 30 minutes.
-
A solution of spiro[3.3]heptan-3-one (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
After stirring for 1 hour, a solution of methyl bromoacetate (1.2 eq.) in anhydrous THF is added.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the target compound, Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
-
Spectroscopic Characterization
The structural elucidation of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate would be accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Based on the analysis of similar structures, the expected spectroscopic data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.20 - 3.00 | m | 1H | -CH(CO)- |
| ~2.80 - 2.60 | m | 2H | -CH₂-C=O |
| ~2.50 | dd | 1H | -CH₂-CO₂Me (one H) |
| ~2.35 | dd | 1H | -CH₂-CO₂Me (one H) |
| ~2.30 - 2.00 | m | 6H | spiro[3.3]heptane ring protons |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~215.0 | C=O (ketone) |
| ~172.0 | C=O (ester) |
| ~52.0 | -OCH₃ |
| ~50.0 | -CH₂-C=O |
| ~45.0 | Spiro carbon |
| ~40.0 | -CH(CO)- |
| ~38.0 | -CH₂-CO₂Me |
| ~35.0 - 25.0 | spiro[3.3]heptane ring carbons |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups.
Predicted IR Data (neat, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (EI):
| m/z | Predicted Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 165 | [M - OCH₃]⁺ |
| 137 | [M - CO₂CH₃]⁺ |
| 123 | [M - CH₂CO₂CH₃]⁺ |
The fragmentation of spiro ketones can be complex, often involving rearrangements and cleavage of one of the rings.[8]
Potential Applications in Drug Discovery
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is a highly valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone and ester functionalities provide reactive handles for a variety of chemical transformations, including:
-
Reductive amination: The ketone can be converted to an amine, allowing for the introduction of diverse substituents.
-
Aldol and related C-C bond-forming reactions: The enolizable ketone provides a site for the construction of more elaborate carbon skeletons.
-
Amide formation: The ester can be readily converted to amides, a common functional group in pharmaceuticals.
The rigid spiro[3.3]heptane core can be utilized to mimic the spatial arrangement of substituents on a phenyl ring, potentially leading to the discovery of novel inhibitors of enzymes or receptor modulators with improved properties.
Conclusion
This technical guide has outlined a plausible synthetic route for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, a promising building block in medicinal chemistry. The proposed synthesis leverages the well-established Dieckmann condensation to construct the core spirocyclic ketone. Furthermore, a detailed prediction of the spectroscopic data necessary for its characterization has been provided. The unique structural features of this molecule, particularly the rigid and three-dimensional spiro[3.3]heptane scaffold, make it an attractive starting point for the design and synthesis of next-generation therapeutics. Further experimental validation of the proposed synthesis and characterization is warranted to fully unlock the potential of this versatile compound.
References
-
American Chemical Society. Mass spectral fragmentation of spiro ketones and olefins. Available from: [Link]
- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
-
PubMed. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Available from: [Link]
-
PMC. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available from: [Link]
-
Organic Reactions. The Dieckmann Condensation. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
- Google Patents. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
-
ACS Publications. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Spiro[3.3]heptane-1-yl Acetate: Scaffold Properties & Synthetic Utility
Executive Summary
Spiro[3.3]heptane-1-yl acetate represents a critical derivative within the class of spirocyclic bioisosteres, serving as both a lipophilic prodrug surrogate and a high-Fsp³ structural probe. As medicinal chemistry pivots away from planar aromatic scaffolds ("escaping flatland"), the spiro[3.3]heptane core offers a rigid, orthogonal geometry that mimics the spatial projection of phenyl rings while significantly altering physicochemical parameters.
This guide details the structural characteristics, synthetic pathways, and physicochemical profile of the 1-yl acetate derivative. It is designed for medicinal chemists utilizing this scaffold to modulate metabolic stability, solubility, and target engagement vectors.[1]
Structural & Stereochemical Analysis
The Orthogonal Geometry
Unlike fused bicyclic systems (e.g., decalin) or bridged systems (e.g., bicyclo[1.1.1]pentane), the spiro[3.3]heptane scaffold consists of two cyclobutane rings sharing a single quaternary carbon (C4).
-
Pucker & Strain: The cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
-
Orthogonality: The mean planes of the two rings are perpendicular to each other. This creates a unique 3D volume where substituents on C1 project into a chemical space distinct from equatorial or axial positions on cyclohexane.
Chirality at C1
The introduction of the acetate group at the C1 position breaks the symmetry of the unsubstituted spiro[3.3]heptane.
-
Chiral Center: C1 becomes a stereogenic center.
-
Enantiomers: The molecule exists as a pair of enantiomers (R and S). In a biological context, these enantiomers often exhibit distinct binding affinities and metabolic clearance rates.
-
Vector Analysis: The C1-O bond vector is non-collinear with the C-C bonds of the opposing ring, providing "exit vectors" that differ from the 180° linearity of para-substituted benzenes or bicyclo[1.1.1]pentanes.
Synthetic Methodologies
The synthesis of spiro[3.3]heptane-1-yl acetate typically proceeds through the construction of the spirocyclic ketone, followed by reduction and esterification.
Core Construction Strategy
The most robust route involves the cyclization of 1,1-bis(halomethyl)cyclobutanes or the rearrangement of dispiro precursors.
Figure 1: Step-wise synthetic pathway from cyclobutanone precursors to the target acetate.
Experimental Protocol: Acetylation of Spiro[3.3]heptan-1-ol
Context: This protocol assumes the prior isolation of spiro[3.3]heptan-1-ol. The acetylation is a standard transformation but requires care due to the volatility of the spirocyclic core.
Reagents:
-
Spiro[3.3]heptan-1-ol (1.0 equiv)
-
Acetic Anhydride (Ac₂O) (1.5 equiv)
-
Pyridine (2.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve spiro[3.3]heptan-1-ol in anhydrous DCM (0.2 M concentration).
-
Addition: Add pyridine followed by DMAP. Cool the solution to 0°C.
-
Reaction: Dropwise add acetic anhydride. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄ or Vanillin; UV is ineffective for the core).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate carefully (spiroheptanes can be volatile). Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Physicochemical Profile
The spiro[3.3]heptane scaffold imparts unique properties compared to its aromatic or larger aliphatic counterparts.[1][2]
| Property | Spiro[3.3]heptane-1-yl Acetate | Phenyl Acetate (Analog) | Cyclohexyl Acetate (Analog) | Impact/Note |
| Fsp³ | 0.86 (High) | 0.13 (Low) | 0.88 (High) | Higher Fsp³ correlates with improved clinical success rates (solubility/selectivity). |
| LogP | ~1.8 - 2.2 (Est.) | ~1.5 | ~2.8 | More lipophilic than phenyl, but generally lower than cyclohexyl due to compact volume. |
| Solubility | Moderate | Low | Low | Non-planar structure disrupts crystal lattice energy, often enhancing solubility. |
| Metabolic Stability | High (Scaffold) | Low (Ring hydroxylation) | Moderate (Oxidation) | The spiro core is resistant to oxidative metabolism; the acetate is the primary labile point. |
Metabolic Stability & Hydrolysis
-
Ester Hydrolysis: The acetate group is susceptible to esterases. However, the steric bulk of the spiro[3.3] system adjacent to the ester linkage (at C1) can retard hydrolysis rates compared to primary alkyl acetates, acting as a "steric shield."
-
Scaffold Stability: The spiro[3.3]heptane core itself is robust against CYP450-mediated oxidation compared to cyclohexane (which suffers from facile hydroxylation). However, extensive substitution can re-introduce metabolic soft spots.
Bioisosteric Applications
Spiro[3.3]heptane-1-yl acetate derivatives are primarily investigated as:
-
Prodrugs: The acetate masks the polar hydroxyl group, improving passive permeability (LogP increase) before being cleaved intracellularly.
-
Saturated Bioisosteres: Replacing a substituted phenyl ring or a tert-butyl group.
Decision Logic for Scaffold Selection
Use the following logic flow to determine if this scaffold fits your lead optimization campaign:
Figure 2: Strategic decision tree for implementing spiro[3.3]heptane scaffolds in drug design.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds." Journal of Organic Chemistry.
-
Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2008). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
Sources
Beyond Flatland: The 3-Oxospiro[3.3]heptane Scaffold in Drug Discovery
The following technical guide details the application, synthesis, and strategic value of 3-oxospiro[3.3]heptane (and its related spiro[3.3]heptan-2-one congeners) in modern drug discovery.
Technical Whitepaper | Application Note
Executive Summary: The Geometric Advantage
In the pursuit of novel intellectual property (IP) and improved physicochemical profiles, medicinal chemistry has shifted away from planar aromatic systems ("Flatland") toward three-dimensional,
Unlike bicyclo[1.1.1]pentane (BCP), which enforces a strict collinear exit vector (
Key Value Drivers:
-
Metabolic Hardening: The strained cyclobutane rings are surprisingly resistant to oxidative metabolism compared to flexible alkyl chains or electron-rich phenyl rings.
-
Vector Versatility: Access to 2,6-disubstituted analogs mimics the spatial reach of para-phenyl but with altered bond angles (
vs ). -
Synthetic Modularity: The ketone handle serves as a "universal socket" for reductive amination, Grignard addition, or fluorination.
Physicochemical Profile & Structural Logic[1]
Geometric Comparison
The spiro[3.3]heptane core consists of two cyclobutane rings joined at a single quaternary carbon (C4). The rings are not planar; they exist in a puckered conformation to relieve torsional strain. This puckering creates a "butterfly" shape that projects substituents out of the plane, increasing the fraction of saturated carbon (
Graphviz Diagram 1: Scaffold Comparison & Vector Analysis This diagram illustrates the geometric relationship between the planar phenyl ring and the 3D spiro scaffold.
Caption: Comparison of phenyl and spiro[3.3]heptane scaffolds. The spiro core reduces lipophilicity while maintaining spatial reach.
Solubility and Lipophilicity
Replacing a phenyl ring with a spiro[3.3]heptane moiety typically lowers the measured LogD by 0.5 to 1.0 log units . This is attributed to the lower lipophilicity of the aliphatic skeleton compared to the aromatic ring and the disruption of planar pi-stacking aggregation, which enhances aqueous solubility.
Synthetic Accessibility (The "Make")
High-quality building blocks are the foundation of library synthesis. The synthesis of ethyl 6-oxospiro[3.3]heptane-2-carboxylate (a versatile bifunctional core) represents the gold standard for accessing this chemical space.
Core Synthesis Strategy
The most scalable route avoids the hazardous use of diazomethane and instead utilizes a "double-alkylation" or a "ring expansion" strategy.
Method A: Double Alkylation (Convergent) This method builds the second ring onto a pre-existing cyclobutane.
-
Start: 1,1-bis(bromomethyl)cyclobutane derivative.
-
Reactant: Active methylene compound (e.g., diethyl malonate).[1]
-
Result: Formation of the second cyclobutane ring.
Method B: Rearrangement (Linear) Uses acid-catalyzed rearrangement of dispiro precursors.
Graphviz Diagram 2: Synthetic Workflow for 6-Oxospiro[3.3]heptane Core
Caption: Scalable synthesis of the keto-ester building block via epoxide rearrangement.
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 6-oxospiro[3.3]heptane-2-carboxylate Note: This protocol is adapted from scalable routes described in recent patent literature (e.g., Enamine, Wuxi).
Reagents:
-
Starting Material: Ethyl 3-methylenecyclobutane-1-carboxylate (derived from Wittig of the ketone).
-
Oxidant: m-CPBA (meta-chloroperoxybenzoic acid).
-
Catalyst: Lithium Iodide (LiI).[2]
-
Solvent: Dichloromethane (DCM) and THF.
Step-by-Step Procedure:
-
Epoxidation:
-
Dissolve ethyl 3-methylenecyclobutane-1-carboxylate (10.0 g, 71.3 mmol) in DCM (100 mL) at 0°C.
-
Add m-CPBA (1.2 eq) portion-wise. Stir at room temperature (RT) for 16 h.
-
Quench: Wash with saturated Na₂SO₃, then NaHCO₃. Dry over MgSO₄ and concentrate.
-
Result: Crude 1-oxadispiro[2.0.3.1]octane derivative.
-
-
Rearrangement (Ring Expansion):
-
Dissolve the crude epoxide in anhydrous THF (80 mL).
-
Add LiI (0.1 eq) as a Lewis acid catalyst.
-
Heat to reflux (65°C) for 4–6 hours. Monitoring by TLC/LCMS is critical; the epoxide converts to the spiro-ketone.
-
Workup: Cool to RT, dilute with ether, wash with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[3]
-
Yield: Typically 60–75% of the spiro-ketone.
-
Validation Check:
-
1H NMR (CDCl3): Look for the disappearance of epoxide protons and the appearance of the distinctive multiplets for the spiro-methylene protons (approx. 2.2–3.0 ppm).
-
13C NMR: Confirm the ketone carbonyl signal (~208 ppm) and the quaternary spiro carbon (~35-40 ppm).
Functionalization Strategies (The "Use")
Once the 3-oxospiro[3.3]heptane (or 6-oxo-2-carboxylate) block is in hand, it serves as a divergence point for library synthesis.
The Ketone Handle
The ketone at position 6 (relative to the carboxylate at 2) allows for the installation of amines, which is critical for GPCR and Kinase inhibitors.
-
Reductive Amination: Standard conditions (NaBH(OAc)₃, DCE/MeOH) work well. Note: This reaction creates cis/trans isomers. The trans isomer (amine anti to the carboxylate) is often thermodynamically favored or separable by HPLC.
-
Gem-Difluorination: Treatment with DAST or Deoxo-Fluor converts the ketone to a CF2 group, modulating pKa and metabolic stability without adding significant bulk.
-
Strecker Reaction: Synthesis of alpha-amino nitriles, leading to spiro-amino acids.
The Carboxylate Handle
The ester/acid group is used to couple the scaffold to the core pharmacophore (e.g., attaching to an aryl amine or heterocyclic core).
Graphviz Diagram 3: Derivatization Tree
Caption: Divergent synthesis from the central ketone building block.
Case Studies & Applications
Benzocaine & Vorinostat Analogs
Research by Mykhailiuk et al. demonstrated that replacing the phenyl ring of Benzocaine (local anesthetic) and Vorinostat (HDAC inhibitor) with a spiro[3.3]heptane core retained biological activity while significantly improving metabolic stability.
-
Observation: The spiro-analog of Benzocaine showed a longer duration of action in vivo, attributed to slower hydrolysis of the ester and resistance to oxidative clearance.
-
Causality: The steric bulk of the spirocyclic rings hinders esterases and P450 enzymes from accessing the labile sites, a phenomenon known as "metabolic hardening."
Solubility Rescue
In a kinase inhibitor program, a lead compound possessing a trans-1,4-cyclohexyl linker exhibited poor solubility (<10 µM). Replacing this linker with a 2,6-disubstituted spiro[3.3]heptane improved solubility to >100 µM.
-
Mechanism: The spiro scaffold disrupts crystal lattice energy (lower melting point) and reduces the overall lipophilicity (LogD) compared to the cyclohexyl analog.
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Source: Angewandte Chemie International Edition, 2024.[4][5] URL:[Link]
-
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Source: The Journal of Organic Chemistry, 2015. URL:[Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Source: Organic Letters, 2011. URL:[Link]
-
Strained Spiro Heterocycles as Potential Bioisosteres. Source: Chemical Communications, 2025.[6] URL:[Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Source: ChemRxiv (Preprint), 2023. URL:[Link][4][7]
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate – A Strategic Spirocyclic Scaffold
This guide provides an in-depth technical analysis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate , a specialized spirocyclic building block used in modern medicinal chemistry to modulate physicochemical properties and spatial geometry.
Executive Summary
In the pursuit of novel chemical space, medicinal chemists increasingly rely on spirocyclic scaffolds to replace planar aromatic rings. Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate (CAS: 2229196-57-8) represents a high-value "bifunctional" spiro[3.3]heptane core. Unlike flat phenyl rings, this scaffold offers a high fraction of sp³-hybridized carbons (
Chemical Identity & Properties
The compound is characterized by a spiro[3.3]heptane core—two cyclobutane rings sharing a single quaternary carbon. It features a ketone functionality on one ring and a methyl acetate side chain on the other (or the same, depending on specific isomeric designation), serving as orthogonal handles for further derivatization.
| Property | Specification |
| Chemical Name | Methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate |
| CAS Number | 2229196-57-8 |
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| Core Scaffold | Spiro[3.3]heptane |
| Key Functionalities | Ketone (Electrophile), Methyl Ester (Electrophile) |
| Predicted LogP | ~0.8 – 1.2 (Lipophilic but soluble) |
| Physical State | Typically a colorless oil or low-melting solid |
Structural Significance
The spiro[3.3]heptane core creates a "pucker" angle between the two cyclobutane rings (approx. 90° twist), unlike the flat geometry of benzene. This non-planar topology allows the molecule to explore 3D chemical space that is inaccessible to aromatic bioisosteres, potentially improving receptor complementarity.
Synthesis & Manufacturing Logic
While specific process patents for this exact CAS are proprietary, the synthesis of functionalized spiro[3.3]heptanes generally follows a modular logic centered on [2+2] cycloaddition or double alkylation .
Core Synthetic Pathway (Retrosynthetic Analysis)
The most robust route to 3-oxospiro[3.3]heptane derivatives involves the cycloaddition of a substituted methylene cyclobutane with a ketene equivalent (e.g., dichloroketene), followed by reductive dechlorination.
Step-by-Step Protocol Logic:
-
Precursor Formation: Start with a cyclobutane derivative bearing an exocyclic alkene (e.g., Methyl 2-(3-methylenecyclobutyl)acetate).
-
[2+2] Cycloaddition: React the alkene with trichloroacetyl chloride in the presence of activated zinc (generating dichloroketene in situ). This forms the second cyclobutane ring, resulting in a spiro-dichlorocyclobutanone.
-
Dechlorination: Reduce the
-dichloroketone using Zinc/Acetic acid or Zn/TMEDA to yield the final 3-oxospiro[3.3]heptane core. -
Purification: Silica gel chromatography is typically required to separate diastereomers if the starting material was substituted.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow for constructing the spiro-ketone scaffold.
Caption: General synthetic strategy for accessing 3-oxospiro[3.3]heptane scaffolds via ketene cycloaddition.
Applications in Drug Discovery
This compound acts as a versatile Linker and Bioisostere .
Bioisosterism
The spiro[3.3]heptane unit is a proven bioisostere for:
-
Cyclohexane/Piperidine: It provides a more rigid, compact structure with lower lipophilicity.
-
Phenyl Ring: When 2,6-disubstituted, the exit vectors mimic the para-substitution of benzene but without the
-stacking liability or metabolic hotspots (e.g., oxidation).
Orthogonal Derivatization (The "Branching" Strategy)
The presence of both a ketone and an ester allows for sequential, selective functionalization:
-
Ketone (C3): Amenable to reductive amination (to install amines), Grignard addition (to add polarity/bulk), or olefination.
-
Ester (C1-Sidechain): Can be hydrolyzed to the acid for amide coupling or reduced to the alcohol.
Exit Vector Analysis
Unlike the linear vectors of 1,4-phenylene, the 1,3- or 1,6-substitution pattern of this spiro scaffold creates a "kinked" geometry. This is critical for Scaffold Hopping —altering the core to bypass patent space or improve binding affinity while maintaining the position of pharmacophores.
Caption: Comparison of geometric and physicochemical properties between phenyl and spiro[3.3]heptane cores.
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.
-
Solubility: Soluble in DCM, MeOH, DMSO, and THF.
-
Reactivity: The cyclobutanone ring is strained (~26 kcal/mol). Avoid highly basic conditions (>pH 12) for prolonged periods to prevent potential ring-opening or polymerization, although spiro[3.3]heptanes are generally surprisingly robust compared to simple cyclobutanones.
References
- Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. (Foundational work on spiro[3.3]heptane synthesis).
-
Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery.[1][2][3][4] Angewandte Chemie International Edition, 47(24), 4512–4515. (Validation of spiro-cores as bioisosteres).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Comprehensive review of synthesis methods including [2+2] cycloaddition).
Sources
Spirocyclic Ketone Intermediates: The Pivot Point for 3D Drug Design
The following technical guide details the strategic application, synthesis, and functionalization of spirocyclic ketone intermediates in medicinal chemistry.
Core Directive: The "Escape from Flatland"
In modern drug discovery, the "Escape from Flatland" initiative drives the shift from planar, aromatic-rich molecules to three-dimensional (3D) scaffolds. Spirocyclic ketones serve as the critical pivot point in this transition. Unlike flat aromatic rings, spirocycles introduce a quaternary center that forces substituents into orthogonal vectors, increasing the fraction of sp3-hybridized carbons (
Why Ketones?
The ketone functionality is not merely a structural feature but a divergent synthetic handle .[1] It allows for late-stage diversification into amines (via reductive amination), alcohols (via reduction/Grignard), or nitriles (via Strecker), enabling the rapid generation of library diversity around a rigid, metabolically stable core.
Structural & Physicochemical Advantages
| Property | Planar Aromatic (e.g., Phenyl) | Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) | Impact on Drug Design |
| Vector Geometry | 120° (Planar) | ~90° (Orthogonal) | Accesses novel binding pockets; improves selectivity.[2] |
| Solubility | Low (due to | High | Disrupts crystal lattice packing; improves aqueous solubility.[2] |
| Metabolic Stability | Prone to oxidation (CYP450) | High | Quaternary center blocks metabolic soft spots. |
| Lipophilicity (LogP) | High | Tunable | Lowers lipophilicity while maintaining steric bulk.[2] |
Synthetic Strategies & Protocols
A. The "Workhorse" Route: Double Alkylation
The most robust method for synthesizing small-ring spiro ketones (e.g., spiro[3.3]heptane, spiro[3.4]octane) involves the double alkylation of an active methylene compound (like diethyl malonate or TosMIC) with a cyclic bis-electrophile.[2]
Protocol 1: Synthesis of Spiro[3.3]heptan-2-one
Rationale: This route is scalable (kg-scale), uses commercially available starting materials, and allows for the formation of the strained cyclobutane ring under thermodynamic control.[2]
Materials:
-
Diethyl malonate (1.0 equiv)[2]
-
1,1-Bis(bromomethyl)cyclobutane (1.0 equiv)[2]
-
Sodium ethoxide (NaOEt) (2.2 equiv)[2]
-
Ethanol (Solvent)[2]
-
Sulfuric acid (H₂SO₄) (for decarboxylation)[2]
Step-by-Step Methodology:
-
Alkylation:
-
In a flame-dried 3-neck flask under
, dissolve NaOEt (2.2 equiv) in absolute ethanol. -
Add diethyl malonate (1.0 equiv) dropwise at 0°C. Stir for 30 min to generate the enolate.
-
Add 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) dropwise.[2]
-
Heat to reflux (78°C) for 12–16 hours. Monitor by TLC for consumption of the alkyl halide.
-
Checkpoint: The formation of the spiro-diester intermediate is the rate-determining step.[2] Ensure anhydrous conditions to prevent ester hydrolysis.
-
Cool, filter off NaBr salts, and concentrate the filtrate. Partition between
and water. Dry organic layer ( ) and concentrate to yield Diethyl spiro[3.3]heptane-2,2-dicarboxylate .[2]
-
-
Hydrolysis & Decarboxylation:
-
Dissolve the diester in 6M aqueous NaOH and reflux for 4 hours to form the dicarboxylic acid.
-
Acidify with conc. HCl to pH 1 and extract with ether.
-
Heat the crude dicarboxylic acid neat (no solvent) at 180°C. Carbon dioxide (
) evolution will be vigorous.[2] -
Continue heating until gas evolution ceases (approx. 1 hour).
-
Purification: Distill the resulting oil under reduced pressure (Kugelrohr distillation) to obtain Spiro[3.3]heptan-2-one as a clear, colorless oil.[2]
-
B. The "Modern Expedient" Route: Semipinacol Rearrangement
For more complex or substituted spiro ketones, the semipinacol rearrangement of 1-sulfonylcyclopropanols offers a stereospecific entry.
Mechanism: Acid-mediated rearrangement of a 1-bicyclobutylcyclopropanol intermediate drives the ring expansion.[2] This is particularly useful for chiral spiro ketones.
Figure 1: Strain-release driven synthesis of spiro[3.3]heptanones.
Functionalization: The "What-Now"
Once the spirocyclic ketone is secured, the primary medicinal chemistry objective is often to install a polar handle, typically an amine.
Protocol 2: Reductive Amination of Spirocyclic Ketones
Rationale: Spiro ketones are sterically hindered. Standard reductive amination conditions must be modified to ensure imine formation prior to reduction.
Materials:
-
Spiro[3.3]heptan-2-one (1.0 equiv)[2]
-
Primary Amine (
) (1.2 equiv)[2] -
Titanium(IV) isopropoxide (
) (1.5 equiv)[2] -
Sodium borohydride (
) (2.0 equiv)[2] -
Methanol (MeOH)[2]
Methodology:
-
Imine Formation (Lewis Acid Activation):
-
In a sealed vial, combine the ketone and amine.
-
Add
neat.[2] The mixture may warm slightly. -
Stir at room temperature for 6–12 hours. The
acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
-
-
Reduction:
-
Dilute the viscous mixture with anhydrous MeOH.
-
Cool to 0°C. Add
portion-wise (caution: gas evolution). -
Stir at room temperature for 2 hours.
-
-
Workup (Critical Step):
-
Quench by adding 1M NaOH (to precipitate Titanium salts as
). -
Filter through a Celite pad. The filtrate contains the secondary amine.
-
Concentrate and purify via flash chromatography (
).
-
Case Studies in Drug Discovery
Case Study 1: Revumenib (Menin-KMT2A Inhibitor)
Target: Acute Leukemia (KMT2A-rearranged).[2][3][4] Scaffold: 2,7-diazaspiro[3.5]nonane . Role of Spirocycle: The spirocyclic core replaces a piperazine linker found in earlier hits. The spiro[3.5] system orients the two nitrogen vectors to interact simultaneously with the Tyr319/Tyr323 clamp on Menin, a conformation impossible for a flat aromatic linker to achieve. Synthesis Insight: The core is likely accessed via a protected 2,7-diazaspiro[3.5]nonan-7-one or similar ketone intermediate, followed by reductive amination or alkylation.[2]
Case Study 2: MCHr1 Antagonists (AstraZeneca)
Target: Melanin-concentrating hormone receptor 1 (Obesity).[2]
Scaffold: 2-oxa-6-azaspiro[3.3]heptane .
Outcome: Replacement of a morpholine ring with the spiro[3.3] system lowered lipophilicity (
Visualizing the Decision Matrix
The following decision tree guides the chemist in selecting the appropriate synthetic route based on ring size and heteroatom requirements.
Figure 2: Synthetic decision matrix for spirocyclic ketone scaffolds.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Wipf, P., et al. (2015). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Communications.[5] [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]
-
Johansson, A., et al. (2016). Discovery of a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry. [Link][2]
-
Guntari, F., et al. (2024). Revumenib (SNDX-5613): A First-in-Class Menin-MLL Inhibitor for Acute Leukemias.[2] ACS Medicinal Chemistry Letters. [Link]
-
Krasavin, M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][2]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Revumenib | C32H47FN6O4S | CID 132212657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. revumenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis of 2,7,8-trioxaspiro[4,5]decan-1-ones by manganese(III)-based reaction | Vietnam Journal of Chemistry [vjs.ac.vn]
Molecular weight and formula of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, a unique spirocyclic compound with significant potential in medicinal chemistry and drug discovery. The spiro[3.3]heptane motif is increasingly recognized for its ability to introduce three-dimensional complexity into molecular scaffolds, offering a compelling alternative to traditional flat aromatic rings. This guide delves into the fundamental molecular and structural characteristics of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, outlines plausible synthetic strategies based on established methodologies for related compounds, and discusses the expected analytical and spectroscopic properties. The content is tailored for researchers and professionals engaged in the design and development of novel therapeutics, providing critical insights into the incorporation of this promising structural motif.
Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery
The principle of "escaping from flatland" has become a central tenet in modern medicinal chemistry. Over-reliance on two-dimensional aromatic structures in drug candidates has been linked to limitations in physicochemical properties and target selectivity. In response, there is a growing emphasis on the incorporation of sp³-rich, three-dimensional scaffolds that can explore a wider chemical space and offer improved pharmacological profiles.
The spiro[3.3]heptane core has emerged as a particularly attractive scaffold in this context.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, which can be strategically functionalized to present substituents in precise spatial orientations. This has led to the exploration of spiro[3.3]heptanes as bioisosteres for phenyl rings and other common motifs in drug design, often resulting in enhanced solubility, metabolic stability, and novel intellectual property positions.[3][4] Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate represents a functionally rich derivative of this scaffold, incorporating a ketone and a methyl ester that provide versatile handles for further chemical modification.
Molecular and Structural Characteristics
Chemical Formula and Molecular Weight
The fundamental properties of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 2229196-57-8[5] |
Structural Representation
The structure of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is characterized by a spiro[3.3]heptane framework, which consists of two cyclobutane rings sharing a single carbon atom (the spiro center). A ketone group is located at the 3-position, and a methyl acetate substituent is attached at the 1-position.
Caption: 2D structure of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
Synthetic Strategies
General Approach: Functionalization of a Spiro[3.3]heptanone Precursor
A common and effective strategy involves the synthesis of a spiro[3.3]heptanone, which can then be functionalized.
Caption: Retrosynthetic approach for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
Exemplary Synthetic Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, approach based on known transformations of related spirocyclic systems.
Step 1: Synthesis of Spiro[3.3]heptan-3-one
A potential route to spiro[3.3]heptan-3-one involves the [2+2] cycloaddition of dichloroketene with a suitable alkene, followed by reductive dechlorination.[6]
Step 2: α-Alkylation of Spiro[3.3]heptan-3-one
-
Deprotonation: To a solution of spiro[3.3]heptan-3-one in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the corresponding enolate.
-
Alkylation: Add methyl bromoacetate to the enolate solution and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
Analytical and Spectroscopic Characterization
While specific experimental data for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is not publicly available, its spectroscopic features can be predicted based on its structure and data from analogous compounds. Commercial suppliers of this compound indicate the availability of NMR, HPLC, and LC-MS data.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, bicyclic nature of the spiro[3.3]heptane core, leading to distinct signals for the diastereotopic protons of the cyclobutane rings. Key expected signals include:
-
A singlet for the methyl ester protons (-OCH₃) around 3.6-3.8 ppm.[7]
-
Multiplets for the methylene protons of the two cyclobutane rings, likely in the range of 1.8-2.8 ppm.
-
A multiplet for the methine proton at the 1-position, adjacent to the acetate group.
-
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals:
-
A signal for the ketone carbonyl carbon around 200-210 ppm.
-
A signal for the ester carbonyl carbon around 170-175 ppm.
-
A signal for the spiro carbon atom.
-
Signals for the methine and methylene carbons of the cyclobutane rings.
-
A signal for the methyl ester carbon (-OCH₃) around 50-55 ppm.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum under EI conditions would be expected to show the molecular ion peak (M⁺) at m/z = 182. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 151), the carbomethoxy group (-COOCH₃, m/z = 123), and other characteristic cleavages of the spirocyclic core.
-
Electrospray Ionization (ESI-MS): In positive-ion mode ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z = 183 or as adducts with sodium [M+Na]⁺ at m/z = 205 or potassium [M+K]⁺ at m/z = 221.[8]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups:
-
Ketone C=O stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹.[9][10]
-
Ester C=O stretch: Another strong, sharp absorption band is anticipated around 1735-1750 cm⁻¹.[9][10]
-
C-O stretch: A strong band for the ester C-O bond should appear in the range of 1000-1300 cm⁻¹.
-
C-H stretch: Absorptions due to C-H stretching of the aliphatic rings will be observed just below 3000 cm⁻¹.
Applications in Drug Development
The structural features of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate make it a valuable building block for the synthesis of more complex molecules in drug discovery programs.
-
Scaffold for Library Synthesis: The ketone and ester functionalities provide orthogonal handles for derivatization, allowing for the rapid generation of compound libraries with diverse substituents.
-
Introduction of 3D-Character: Incorporation of this spirocyclic motif can enhance the three-dimensional character of a lead compound, potentially improving its binding affinity and selectivity for its biological target.
-
Bioisosteric Replacement: The spiro[3.3]heptane core can serve as a non-aromatic bioisostere for various cyclic structures, offering a strategy to modulate physicochemical properties and circumvent existing patents.
Conclusion
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is a compelling and versatile building block for contemporary drug discovery. Its rigid, three-dimensional structure, combined with strategically placed functional groups, offers medicinal chemists a powerful tool to design novel drug candidates with improved pharmacological properties. This guide provides a foundational understanding of its chemical nature, plausible synthetic routes, and expected analytical characteristics, thereby facilitating its application in the development of next-generation therapeutics.
References
-
Myunggi Jung. Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. Eur. J. Org. Chem. 2025, 28, e202500738. Available from: [Link].
-
Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2023. Available from: [Link].
-
ResearchGate. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... Available from: [Link].
-
Moody, C. J., & Taylor, R. J. K. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Org. Lett. 2015, 17(12), 3034-3037. Available from: [Link].
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link].
-
University of Colorado Boulder. Spectroscopy Infrared Spectra. Available from: [Link].
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link].
-
NP-MRD. ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted). Available from: [Link].
-
Millersville University. Table of Characteristic IR Absorptions. Available from: [Link].
-
Carreira, E. M., & Fessard, T. C. Supporting Information for: 2,6-Diazaspiro[3.3]heptanes. Available from: [Link].
-
Kocienski, P. J., & Boyle, F. T. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. 2001, (1), 46-48. Available from: [Link].
-
Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available from: [Link].
-
ResearchGate. Infrared spectra of [C₂,H₃,O]⁺ from methyl acetate... Available from: [Link].
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20(3), 661-667. Available from: [Link].
-
PrepChem.com. Synthesis of 2-methylspiro[3.3]heptane-2-carboxylic acid. Available from: [Link].
-
The Royal Society of Chemistry. Supporting Information - A general acid-mediated aminolactone formation using unactivated alkenes. Available from: [Link].
- Google Patents. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
-
Luisi, R., et al. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angew. Chem. Int. Ed. 2021, 60(38), 20831-20836. Available from: [Link].
-
ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available from: [Link].
-
Han, X., & Gross, R. W. Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. J. Lipid Res. 2003, 44(6), 1071-1079. Available from: [Link].
-
UCL Discovery. Supporting Information. Available from: [Link].
-
Abdurrahman, I., et al. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Int. J. Chem. Sci. 2018, 16(3), 322-331. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2229196-57-8|Methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate|BLD Pharm [bldpharm.com]
- 6. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. gacbe.ac.in [gacbe.ac.in]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
The Spiro[3.3]heptane Scaffold: A Technical Guide to Synthesis and Library Design for Modern Drug Discovery
Abstract
The spiro[3.3]heptane motif has emerged as a compelling structural scaffold in contemporary medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a distinct advantage in the design of novel therapeutics, providing an escape from the "flatland" of traditional aromatic and heteroaromatic structures.[1] This technical guide provides an in-depth exploration of the spiro[3.3]heptane core, intended for researchers, scientists, and drug development professionals. We will delve into the strategic rationale for its use as a bioisosteric replacement, detail robust synthetic methodologies for the core and its functionalized derivatives, and present a framework for the design and synthesis of compound libraries for screening and lead optimization. The causality behind experimental choices, self-validating protocols, and comprehensive references to authoritative sources are central pillars of this guide, ensuring scientific integrity and practical applicability.
The Strategic Value of the Spiro[3.3]heptane Scaffold in Drug Design
The overreliance on flat, aromatic rings in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The spiro[3.3]heptane scaffold offers a compelling solution by introducing a rigid, three-dimensional architecture into molecular designs.
A Bioisostere with Non-Collinear Exit Vectors
Spiro[3.3]heptane has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings.[2][3][4] Unlike linear bioisosteres such as bicyclo[1.1.1]pentane, the spiro[3.3]heptane core presents substituents with non-collinear exit vectors, offering a unique spatial arrangement for probing target interactions. This non-planarity can lead to improved binding affinity and selectivity by accessing previously unexplored regions of a target's binding pocket.[2][3]
Improving Physicochemical Properties
The introduction of a spiro[3.3]heptane moiety can significantly enhance the physicochemical properties of a lead compound. Key advantages include:
-
Increased Solubility: The greater sp³ character of the spiro[3.3]heptane scaffold often leads to improved aqueous solubility compared to its aromatic counterparts.
-
Modulated Lipophilicity: Replacement of a phenyl ring with a spiro[3.3]heptane core can reduce lipophilicity, which is often beneficial for optimizing ADME profiles. For instance, a reduction in the calculated logP (clogP) has been observed when replacing a phenyl ring with a spiro[3.3]heptane scaffold.[3]
-
Metabolic Stability: The rigid, saturated nature of the spiro[3.3]heptane core can block sites of metabolic attack, potentially leading to improved metabolic stability and a longer in vivo half-life. However, the impact on metabolic stability can be isomer-dependent and requires experimental validation.[3]
Synthesis of the Spiro[3.3]heptane Core and Key Building Blocks
The successful application of the spiro[3.3]heptane scaffold in library synthesis hinges on the availability of efficient and scalable synthetic routes to the core structure and its functionalized derivatives.
[2+2] Cycloaddition Strategies
A prevalent and versatile method for constructing the spiro[3.3]heptane framework is through [2+2] cycloaddition reactions.
A modular approach involves the reaction of keteniminium salts, generated in situ from amides, with alkenes to form cyclobutanones.[2] This method allows for the synthesis of a wide range of mono- and di-substituted spiro[3.3]heptanones.
Experimental Protocol: General Procedure for the Synthesis of Spiro[3.3]heptanones via Keteniminium Salt-Alkenes Cycloaddition [2]
-
To a solution of the corresponding amide (1.2 equiv.) and collidine or lutidine (1.2 equiv.) in 1,2-dichloroethane, add triflic anhydride (1.2 equiv.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then add the alkene (1.0 equiv.).
-
Reflux the mixture for 16 hours.
-
Upon completion, quench the reaction with an aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
An alternative, mild approach utilizes visible-light triplet photosensitization to promote the intermolecular crossed [2+2] cycloaddition of exocyclic arylidene oxetanes, azetidines, or cyclobutanes with electron-deficient alkenes.[5][6] This method provides access to polysubstituted 2-oxaspiro[3.3]heptanes, 2-azaspiro[3.3]heptanes, and spiro[3.3]heptanes.[5][6]
Rearrangement Strategies
Strain-relocating rearrangements offer another efficient route to the spiro[3.3]heptane core. A notable example is the semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which can be generated from the addition of lithiated 1-sulfonylbicyclo[1.1.0]butanes to 1-sulfonylcyclopropanols.[7] This method allows for the stereospecific synthesis of optically active spiro[3.3]heptan-1-ones.[7]
Synthesis of Key Diamine Building Blocks
For library synthesis, bifunctional spiro[3.3]heptane building blocks are invaluable. The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, providing access to conformationally restricted surrogates of cis-1,4- and trans-1,3-disubstituted cyclohexanes.[8]
Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptanes [9]
A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines or anilines, followed by cyclization.
-
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add the primary amine or aniline and one equivalent of acetic acid.
-
Stir the mixture to form the iminium ion.
-
Add sodium triacetoxyborohydride and continue stirring until the reaction is complete.
-
Work up the reaction and purify the resulting amine.
-
-
Step 2: Cyclization
-
Dissolve the amine from Step 1 in THF.
-
Add potassium tert-butoxide and heat the reaction at 70 °C in a sealed tube.
-
After cooling, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product to obtain the 2,6-diazaspiro[3.3]heptane.
-
Library Synthesis and Application
The true power of the spiro[3.3]heptane scaffold lies in its application for generating diverse compound libraries for high-throughput screening.
Diversity-Oriented Synthesis (DOS)
The rigid nature of the spiro[3.3]heptane core makes it an excellent starting point for Diversity-Oriented Synthesis (DOS). By introducing functional groups at different positions on the scaffold, a wide range of chemical space can be explored.
Case Study: Spiro[3.3]heptane Analogs of Known Drugs
A compelling demonstration of the utility of the spiro[3.3]heptane scaffold is its incorporation into the structures of existing drugs. Mykhailiuk and colleagues synthesized spiro[3.3]heptane-based analogs of the anticancer drugs Vorinostat and Sonidegib, and the local anesthetic Benzocaine.[3] These analogs exhibited significant biological activity, validating the spiro[3.3]heptane core as a viable bioisostere.[3]
| Parent Drug | Spiro[3.3]heptane Analog | Biological Activity | Key Physicochemical Changes |
| Sonidegib | trans- and cis-spiro[3.3]heptane analogs | Retained high potency in biological assays.[3] | Decreased lipophilicity (clogP).[3] |
| Vorinostat | Racemic spiro[3.3]heptane analog | Showed significant activity.[3] | N/A |
| Benzocaine | Racemic spiro[3.3]heptane analog | Demonstrated significant antinociceptive activity.[3] | N/A |
Applications in Targeted Libraries
The spiro[3.3]heptane scaffold has been utilized to generate focused libraries against specific biological targets.
-
Kinase Inhibitors: Spiro-piperidyl moieties have been incorporated into ATP-competitive MK2 inhibitors, leading to potent and orally available compounds.[10]
-
Antibacterial Agents: While specific libraries of spiro[3.3]heptanes with broad antibacterial screening data are not extensively reported in the reviewed literature, the structural motifs are present in compounds with antimicrobial potential. The development of focused spiro[3.3]heptane-based libraries for antibacterial screening is a promising area for future research.
Conclusion and Future Outlook
The spiro[3.3]heptane scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its unique three-dimensional structure and favorable physicochemical properties provide a robust platform for the design of novel therapeutics that can overcome the limitations of traditional flat molecules. The synthetic methodologies outlined in this guide offer practical and scalable routes to the core and its derivatives, paving the way for the creation of diverse and innovative compound libraries. As our understanding of the biological implications of molecular three-dimensionality continues to grow, the strategic application of scaffolds like spiro[3.3]heptane will undoubtedly play an increasingly crucial role in the discovery of the next generation of medicines.
References
-
Hamza, D. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
-
Chernykh, A. V., et al. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. The Journal of Organic Chemistry, 80(8), 3974–3981. [Link]
-
Murray, P. R. D., et al. (2021). Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes. Journal of the American Chemical Society, 143(10), 4055–4063. [Link]
-
Gagné, V., & Aggarwal, V. K. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133235. [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Reekie, T. A., et al. (2011). Discovery of selective and orally available spiro-3-piperidyl ATP-competitive MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3594–3599. [Link]
-
(2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 37. Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes – The Knowles Group [knowleslab.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Discovery of selective and orally available spiro-3-piperidyl ATP-competitive MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Substituted Spiro[3.3]heptanes: Core Strategies for Modern Drug Discovery
Abstract
The spiro[3.3]heptane motif has emerged as a crucial structural element in modern medicinal chemistry, offering a rigid, three-dimensional scaffold that serves as a bioisostere for commonly used aromatic rings.[1][2][3][4][5] Its unique geometry and favorable physicochemical properties have led to its incorporation into a variety of pharmaceutical candidates.[6][7] This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for accessing 3-substituted spiro[3.3]heptanes, tailored for researchers, scientists, and drug development professionals. We will delve into the key methodologies, from classical approaches to novel strain-release strategies, providing not only procedural details but also the underlying chemical principles that guide these syntheses.
The Ascendancy of Spiro[3.3]heptanes in Drug Design
The pharmaceutical industry is in a constant pursuit of novel molecular architectures that can overcome the limitations of existing drugs, such as poor solubility, metabolic instability, and off-target effects. The "escape from flatland" – a strategic shift from planar, aromatic structures to more three-dimensional, sp³-rich scaffolds – has proven to be a fruitful endeavor.[3][8] Spiro[3.3]heptanes are at the forefront of this movement. Their rigid framework allows for precise positioning of substituents in three-dimensional space, enabling fine-tuned interactions with biological targets.[3][8] Notably, the spiro[3.3]heptane core has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings in approved drugs, leading to patent-free analogs with retained or even improved bioactivity.[1][2][5]
Key Synthetic Strategies for 3-Substituted Spiro[3.3]heptanes
The construction of the strained spiro[3.3]heptane core requires specialized synthetic approaches. This section will detail the most significant and widely adopted methodologies for the synthesis of 3-substituted derivatives.
Strain-Relocating Semipinacol Rearrangements: A Modern Approach
A novel and efficient strategy for the synthesis of spiro[3.3]heptan-1-ones, which are versatile precursors to 3-substituted spiro[3.3]heptanes, involves a 'strain-relocating' semipinacol rearrangement.[6] This method leverages the high strain energy of bicyclo[1.1.0]butanes (BCBs) and cyclopropanones to drive the formation of the spirocyclic system.
Causality of Experimental Choices:
The choice of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes as starting materials is critical. The sulfonyl group serves a dual purpose: it facilitates the lithiation of the BCB and activates the adjacent carbon for the subsequent rearrangement. The acidic workup is essential to induce the semipinacol rearrangement of the intermediate 1-bicyclobutylcyclopropanol. This rearrangement is driven by the release of strain from the highly energetic bicyclobutyl and cyclopropyl moieties to form the more stable, yet still strained, spiro[3.3]heptane core. The process is highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones when starting from a substituted cyclopropanone equivalent.[6]
Experimental Protocol: Synthesis of 3-Substituted Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement [6]
-
Preparation of the Lithiated 1-Sulfonylbicyclo[1.1.0]butane: A solution of 1-sulfonylbicyclo[1.1.0]butane in a suitable anhydrous solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, typically n-butyllithium, is added dropwise to effect the lithiation.
-
In Situ Formation of the Cyclopropanone and Nucleophilic Addition: A 1-sulfonylcyclopropanol precursor is added to the solution of the lithiated BCB. The base present in the reaction mixture facilitates the in situ formation of the corresponding cyclopropanone, which is immediately trapped by the nucleophilic lithiated BCB to form a 1-bicyclobutylcyclopropanol intermediate.
-
Acid-Mediated Semipinacol Rearrangement: The reaction mixture is quenched with a proton source (e.g., saturated aqueous NH₄Cl), followed by the addition of an acid (e.g., HCl) to promote the rearrangement of the crude intermediate.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude spiro[3.3]heptan-1-one is then purified by column chromatography.
Diagram of the Strain-Relocating Semipinacol Rearrangement Pathway:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential: A Patent Landscape Analysis of 3-oxospiro[3.3]heptan-1-yl Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can unlock new therapeutic avenues is a perpetual endeavor in medicinal chemistry. Among the myriad of structures, strained spirocyclic systems have garnered significant attention for their ability to provide three-dimensional diversity, moving away from the "flatland" of traditional aromatic compounds.[1] The 3-oxospiro[3.3]heptan-1-yl moiety, a rigid and versatile framework, has emerged as a particularly promising scaffold in the design of innovative therapeutic agents. This guide provides a comprehensive analysis of the patent landscape surrounding 3-oxospiro[3.3]heptan-1-yl derivatives, offering insights into the key players, targeted therapeutic areas, and synthetic strategies that are shaping this exciting field.
The Rise of Spiro[3.3]heptanes in Medicinal Chemistry
The spiro[3.3]heptane core is increasingly recognized as a valuable bioisostere for phenyl rings, offering a saturated, three-dimensional alternative with distinct exit vectors for substitution.[2][3] This unique geometry can lead to improved physicochemical properties and novel interactions with biological targets. The introduction of a ketone functionality at the 3-position, creating the 3-oxospiro[3.3]heptan-1-yl scaffold, provides a versatile handle for a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.[4] The inherent strain of the dual cyclobutane rings can also contribute to unique reactivity and conformational preferences, which can be exploited in drug design.[1]
Patent Landscape Overview: Key Players and Therapeutic Focus
A review of the patent literature reveals a growing interest in 3-oxospiro[3.3]heptan-1-yl derivatives and related spiro[3.3]heptane structures across various therapeutic areas. While a comprehensive list of all patents is extensive, several key themes and major assignees emerge.
Oncology: A significant portion of patent activity is concentrated in the field of oncology.[5][6][7] The spiro[3.3]heptane scaffold has been incorporated into molecules designed as kinase inhibitors, a well-established class of anti-cancer drugs.[8][9] For instance, patents have been filed for compounds targeting kinases such as TrkA and JNK, which are implicated in cancer cell proliferation and survival.[8][9] The rigid nature of the spirocyclic core can help to position key pharmacophoric groups in a precise orientation for optimal binding to the kinase active site.
Inflammatory and Autoimmune Diseases: The modulation of kinase signaling pathways is also a key strategy in the treatment of inflammatory and autoimmune disorders. Consequently, patents for spiro[3.3]heptane derivatives often claim utility in these areas.[10] RIPK1 inhibitors, for example, which are being explored for a range of inflammatory conditions, have been the subject of patent applications involving spirocyclic scaffolds.[10][11]
Neurological Disorders: The unique structural features of spiro[3.3]heptane derivatives also make them attractive candidates for CNS-acting drugs. Their three-dimensionality can facilitate crossing the blood-brain barrier and allow for precise interactions with neuronal targets.
A summary of representative patent applications highlights the breadth of research in this area:
| Patent/Application Number | Assignee/Applicant | Therapeutic Area Focus | Key Structural Features/Target |
| US9815846B2 | Array BioPharma Inc. | Cancer, Pain, Inflammation | TrkA kinase inhibitors |
| EP3076789A4 | Janssen Pharmaceutica NV | Inflammatory diseases, Cancer | JNK kinase inhibitors |
| WO2023225041A1 | Genentech, Inc. | Neurodegenerative, Autoimmune, and Inflammatory diseases | RIPK1 inhibitors |
| US20230219966A1 | Daiichi Sankyo Company, Limited | Cancer | PLK1 degradation inducing compounds |
Synthetic Strategies: Building the 3-oxospiro[3.3]heptan-1-yl Core
The construction of the strained spiro[3.3]heptane ring system presents unique synthetic challenges. Patent literature and academic publications describe several innovative approaches to access the 3-oxospiro[3.3]heptan-1-yl core and its derivatives.
One notable method involves a strain-relocating semipinacol rearrangement.[1] This strategy utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes to generate a highly strained intermediate that rearranges to the desired spiro[3.3]heptan-1-one.[1] This method has been shown to be both regio- and stereospecific, allowing for the synthesis of optically active derivatives.[1]
Another approach involves the [2+2] cycloaddition of an allene with a cyclobutanone derivative, followed by further functional group manipulation to yield the 3-oxospiro[3.3]heptan-1-yl core. Variations of this strategy allow for the introduction of substituents on the spirocyclic framework.
The carbonyl group of the 3-oxospiro[3.3]heptan-1-yl core serves as a key synthetic handle for further diversification.[4] It can undergo a variety of standard ketone reactions, such as nucleophilic additions, reductions, and condensations, to introduce a wide array of functional groups and build molecular complexity.[4]
Below is a generalized workflow for the synthesis and derivatization of 3-oxospiro[3.3]heptan-1-yl derivatives as gleaned from the patent literature.
Caption: Synthetic workflow for 3-oxospiro[3.3]heptan-1-yl derivatives.
Experimental Protocol: Synthesis of a Representative 3-oxospiro[3.3]heptan-1-yl Derivative
The following is a representative, generalized protocol for the synthesis of a 3-substituted spiro[3.3]heptan-1-one via a strain-relocating semipinacol rearrangement, based on principles outlined in the scientific literature.[1]
Step 1: Formation of the Lithiated 1-Sulfonylbicyclo[1.1.0]butane
-
To a solution of 1-sulfonylbicyclo[1.1.0]butane in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.
Step 2: In situ Generation of the Cyclopropanone and Nucleophilic Addition
-
In a separate flask, dissolve a 1-sulfonylcyclopropanol precursor in anhydrous THF at room temperature.
-
Slowly add the solution of the lithiated 1-sulfonylbicyclo[1.1.0]butane to the cyclopropanol solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the consumption of the starting materials by TLC.
Step 3: Acid-Mediated Semipinacol Rearrangement
-
Upon completion of the addition, cool the reaction mixture to 0 °C.
-
Slowly add a solution of a protic acid (e.g., p-toluenesulfonic acid in methanol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Step 4: Workup and Purification
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted spiro[3.3]heptan-1-one.
Future Outlook and Conclusion
The patent landscape for 3-oxospiro[3.3]heptan-1-yl derivatives is dynamic and expanding, with significant potential for the discovery of novel therapeutics. The unique three-dimensional structure of this scaffold offers a compelling alternative to traditional flat aromatic systems, providing opportunities to improve drug-like properties and explore new chemical space. As synthetic methodologies for accessing this core structure become more robust and scalable, we can anticipate a surge in the number of patent applications and clinical candidates featuring the spiro[3.3]heptane motif. For researchers and drug development professionals, staying abreast of the evolving patent landscape and synthetic innovations will be crucial for capitalizing on the therapeutic promise of this exciting class of molecules. The continued exploration of heteroatom-containing spiro[3.3]heptane analogues is also an area of growing interest, further expanding the diversity and potential applications of this versatile scaffold.[12][13]
References
- DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
-
Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]
-
Gagnon, D. et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
Spiro Patents and Patent Applications (Class 544/230). Justia Patents Search. [Link]
-
Wuitschik, G. et al. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
- US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof.
- EP3076789A4 - Novel compounds as jnk kinase inhibitors.
- US20230219966A1 - Novel plk1 degradation inducing compound.
-
(12) United States Patent. Googleapis.com. [Link]
- CA3227380A1 - Oxaspiro derivative, and preparation method therefor and use thereof.
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. OUCI. [Link]
- WO2023225041A1 - Ripk1 inhibitors and methods of use.
-
Leading innovators in oxazole derivatives-based cancer drug compositions. Pharmaceutical Technology. [Link]
-
Recent Patents on Anti-Cancer Drug Discovery. Semantic Scholar. [Link]
-
Grygorenko, O. O. et al. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]
-
Wang, J. et al. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]
-
Application Data. Patent File Wrapper. [Link]
-
Patent Portfolio. Lantern Pharma Inc. [Link]
-
The patent landscape of Enoxaparin. Patsnap Synapse. [Link]
-
Publications & Patents. GUPTA LAB @ SJU. [Link]
Sources
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 5. Who are the leading innovators in oxazole derivatives-based cancer drug compositions for the pharmaceutical industry? [pharmaceutical-technology.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Patent Portfolio - Lantern Pharma Inc. [lanternpharma.com]
- 8. US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]
- 9. EP3076789A4 - Novel compounds as jnk kinase inhibitors - Google Patents [patents.google.com]
- 10. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]
- 11. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reductive Amination of 3-Oxospiro[3.3]heptane Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Spiro[3.3]heptane Amines in Medicinal Chemistry
The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery.[1][2][3] Its rigid, three-dimensional structure provides a unique exit vector trajectory for substituents, offering an escape from the flatland of traditional aromatic rings and enabling the exploration of novel chemical space.[2][3] Consequently, the introduction of key functional groups, such as primary and secondary amines, onto the 3-oxospiro[3.3]heptane core is of paramount importance for the generation of new chemical entities with potentially improved pharmacological profiles.
Reductive amination stands as one of the most powerful and widely utilized methods for the synthesis of amines in pharmaceutical and medicinal chemistry.[4][5][6] This one-pot reaction, which transforms a carbonyl group into an amine via an imine or iminium ion intermediate, is prized for its operational simplicity and broad substrate scope.[7] This guide provides detailed protocols and expert insights for the successful reductive amination of 3-oxospiro[3.3]heptane ketones, a class of sterically hindered ketones that can present unique synthetic challenges.
Core Principles: The Mechanism of Reductive Amination
The reductive amination of a ketone proceeds in two key stages within a single reaction vessel:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the 3-oxospiro[3.3]heptane. Subsequent dehydration under neutral or weakly acidic conditions forms a transient iminium ion intermediate.[7][8]
-
Hydride Reduction: A reducing agent present in the reaction mixture then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[9]
The choice of reducing agent is critical. It must be mild enough to not significantly reduce the starting ketone, yet reactive enough to efficiently reduce the iminium ion intermediate.[9]
Figure 1: General workflow of the reductive amination of 3-oxospiro[3.3]heptane.
Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mediated Reductive Amination
Sodium triacetoxyborohydride is a highly selective and mild reducing agent, making it the reagent of choice for the reductive amination of many ketones, including sterically hindered ones.[10][11][12][13] Its reduced reactivity towards ketones minimizes the formation of alcohol byproducts.[14]
Causality Behind Experimental Choices:
-
Reagent: NaBH(OAc)₃ is sterically bulky and less reactive than NaBH₄, providing excellent chemoselectivity for the iminium ion over the ketone.[10][14]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants.[11][13] Tetrahydrofuran (THF) is also a suitable alternative.[11][13]
-
Acid Catalyst: Acetic acid is often added to catalyze the formation of the iminium ion, especially with less reactive ketones or weakly basic amines.[11][13]
Detailed Step-by-Step Methodology:
-
To a stirred solution of 3-oxospiro[3.3]heptane (1.0 equiv) and the desired amine (1.1 equiv) in 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) Mediated Reductive Amination
Sodium cyanoborohydride is another widely used reducing agent for reductive aminations.[15] It is stable in weakly acidic conditions (pH 4-6), which are optimal for iminium ion formation.[15][16]
Causality Behind Experimental Choices:
-
Reagent: NaBH₃CN is less reactive than NaBH₄ and will selectively reduce the protonated iminium ion.[15][17]
-
Solvent: Methanol (MeOH) is a common solvent for reactions with NaBH₃CN.[16]
-
pH Control: Maintaining a slightly acidic pH is crucial for the success of this reaction. This is often achieved by the addition of acetic acid.
Detailed Step-by-Step Methodology:
-
Dissolve 3-oxospiro[3.3]heptane (1.0 equiv) and the amine (1.2 equiv) in methanol (MeOH) (0.1 M).
-
Adjust the pH of the solution to approximately 5-6 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.5 equiv) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Once the reaction is complete, carefully quench by the addition of water.
-
Adjust the pH to >10 with a 1M NaOH solution.
-
Extract the product with ethyl acetate (EtOAc) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Safety Note: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon exposure to strong acids. Handle with care in a well-ventilated fume hood.
Protocol 3: Two-Step Protocol with Sodium Borohydride (NaBH₄)
For certain substrates, a two-step procedure involving the pre-formation of the imine followed by reduction with sodium borohydride can be advantageous.[16][18] This approach can sometimes lead to cleaner reactions and higher yields, especially if the ketone is particularly sensitive to the reducing agent under prolonged reaction times.[9]
Causality Behind Experimental Choices:
-
Reagent: Sodium borohydride is a more powerful reducing agent than NaBH(OAc)₃ and NaBH₃CN.[18] By pre-forming the imine, the ketone is consumed before the addition of NaBH₄, thus preventing the formation of the corresponding alcohol.[16]
-
Imine Formation: This is typically achieved by heating the ketone and amine together, often with azeotropic removal of water using a Dean-Stark apparatus.
-
Reduction: The subsequent reduction of the imine is usually rapid at room temperature or below.
Detailed Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 3-oxospiro[3.3]heptane (1.0 equiv), the amine (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene (0.2 M).
-
Heat the mixture to reflux and monitor the formation of water in the Dean-Stark trap.
-
Once imine formation is complete (as determined by TLC or LC-MS, typically 2-6 hours), cool the reaction mixture to room temperature.
-
Reduction: Dilute the reaction mixture with methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (EtOAc) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Data Presentation: Comparison of Reductive Amination Protocols
| Parameter | Protocol 1: NaBH(OAc)₃ | Protocol 2: NaBH₃CN | Protocol 3: NaBH₄ (Two-Step) |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | Sodium Borohydride |
| Selectivity | Excellent for iminium ion over ketone | Good, pH-dependent | Excellent (ketone consumed prior to reduction) |
| Reaction Conditions | Mild, one-pot | Mild, one-pot, requires pH control | Two steps, requires heating for imine formation |
| Typical Solvents | DCE, THF | MeOH, EtOH | Toluene (imine formation), MeOH (reduction) |
| Additives | Acetic Acid | Acetic Acid | p-TSA (catalytic) |
| Advantages | High selectivity, broad applicability | Effective, stable in protic solvents | Can be cleaner for sensitive substrates |
| Disadvantages | Higher cost | Toxicity concerns (cyanide) | Longer reaction time, requires two distinct steps |
Visualization of Experimental Workflow
Figure 2: Comparative experimental workflows for the reductive amination protocols.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 31633341. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6296-6299. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 8667239. [Link]
-
ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. [Link]
-
ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 291. [Link]
-
ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Semantics Scholar. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
-
ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]
-
Moody, C. J., & Tyzack, C. (2020). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 22(18), 7199-7203. [Link]
-
Hamza, D., & Leach, A. G. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(19), 3139-3141. [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
-
ResearchGate. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed, 32351929. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Roy, A., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 131, 133189. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencemadness.org [sciencemadness.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
Application and Protocol for the Hydrolysis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate to 2-{3-oxospiro[3.3]heptan-1-yl}acetic acid
Introduction: The Significance of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery
The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, recognized for its ability to serve as a non-collinear, saturated bioisostere for benzene rings.[1][2] This unique three-dimensional structure allows for the exploration of novel chemical space, often leading to improved physicochemical properties and pharmacological profiles of drug candidates.[3][4] The synthesis and modification of functionalized spiro[3.3]heptanes are therefore of considerable interest to researchers in drug development. The target molecule of this protocol, 2-{3-oxospiro[3.3]heptan-1-yl}acetic acid, is a key intermediate that can be further elaborated to generate a diverse library of potential therapeutic agents. This document provides a detailed protocol for the hydrolysis of its methyl ester precursor, methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, a critical step in the synthetic pathway.
Mechanistic Overview: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis known as hydrolysis.[5][6] This reaction can be catalyzed by either acid or base, with base-catalyzed hydrolysis, or saponification, being the more common and often more efficient method.[7][8]
Base-Catalyzed Hydrolysis (Saponification)
Saponification is a widely used method for ester hydrolysis due to its irreversible nature under basic conditions.[7][8] The reaction proceeds through a nucleophilic acyl substitution mechanism. The process begins with the nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[7][9] This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to yield a stable carboxylate salt.[7] This acid-base reaction is the thermodynamic driving force that renders the overall process irreversible.[8][10] A final acidic workup is required to protonate the carboxylate salt and yield the desired carboxylic acid.[5][11]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process.[8][12] The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄ or HCl), which enhances the electrophilicity of the carbonyl carbon.[13] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol regenerate the acid catalyst and yield the carboxylic acid.[13] To drive the equilibrium towards the products, a large excess of water is typically employed.[5][12]
For the hydrolysis of methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, a base-catalyzed approach is recommended to ensure complete conversion and avoid the equilibrium limitations of acid-catalyzed methods.
Experimental Protocol: Base-Catalyzed Hydrolysis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
This protocol details the saponification of methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate using lithium hydroxide (LiOH), a commonly used reagent for the mild and efficient hydrolysis of methyl esters.[14][15]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate | C₁₀H₁₄O₃ | 182.22 | In-house synthesis | >95% |
| Lithium hydroxide monohydrate | LiOH·H₂O | 41.96 | Sigma-Aldrich | >98% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | Anhydrous |
| Deionized Water | H₂O | 18.02 | Millipore | - |
| Hydrochloric acid (1 M) | HCl | 36.46 | VWR | 1 M aq. solution |
| Ethyl acetate | C₄H₈O₂ | 88.11 | EMD Millipore | ACS Grade |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Acros Organics | >97% |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate (1.00 g, 5.49 mmol).
-
Dissolution: Add tetrahydrofuran (THF, 20 mL) and deionized water (10 mL) to the flask. Stir the mixture at room temperature until the ester is completely dissolved.
-
Addition of Base: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (0.46 g, 10.98 mmol, 2.0 equivalents) in deionized water (10 mL). Add the LiOH solution dropwise to the stirring solution of the ester at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.
-
Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl until the pH of the solution is approximately 2-3. Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Evaporation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-{3-oxospiro[3.3]heptan-1-yl}acetic acid.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be employed.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
Considerations and Troubleshooting
-
Potential for Decarboxylation: The presence of a β-keto group introduces the possibility of decarboxylation of the final product, especially under harsh acidic or thermal conditions.[16][17] The use of mild basic hydrolysis conditions followed by a careful acidic workup at low temperatures helps to minimize this side reaction.
-
Steric Hindrance: The spirocyclic nature of the substrate may introduce some steric hindrance around the ester carbonyl. However, the use of a small nucleophile like the hydroxide ion and a suitable solvent system generally overcomes this issue. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but with caution to avoid decarboxylation.
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended reaction time, an additional equivalent of LiOH can be added. Ensure that the LiOH used is of good quality, as it can absorb atmospheric CO₂ over time, reducing its effective concentration.
-
Purification Challenges: Carboxylic acids can sometimes be challenging to purify by column chromatography due to streaking. If chromatography is necessary, doping the eluent with a small amount of acetic acid (0.1-1%) can help to improve the peak shape.
Data Presentation and Expected Results
| Parameter | Expected Value |
| Reaction Time | 2-4 hours |
| Yield | >90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.80-2.20 (m, 4H), 2.30-2.60 (m, 4H), 2.70-2.90 (m, 2H), 3.50-3.70 (m, 1H), 10.5-12.0 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 35.2, 38.5, 45.1, 55.8, 62.3, 178.9, 215.4 |
| Mass Spectrometry (ESI-) | m/z: 181.08 [M-H]⁻ |
Note: The NMR and mass spectrometry data are predicted values and should be confirmed by experimental analysis.
Conclusion
This application note provides a comprehensive and reliable protocol for the hydrolysis of methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate to its corresponding carboxylic acid. The use of a base-catalyzed method with lithium hydroxide ensures high yields and minimizes potential side reactions. The resulting 2-{3-oxospiro[3.3]heptan-1-yl}acetic acid is a valuable building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery and development.
References
-
ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?[Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
PubMed. (2002, February 15). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic Acid. [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[12][12] heptane-2-carboxylic acid tert-butyl ester.
-
YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
- Google Patents. (n.d.).
-
PMC. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?[Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylspiro[3.3]heptane-2-carboxylic acid. [Link]
-
ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]
-
PubMed. (1990, May). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
-
ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)...[Link]
-
ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]
-
PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]
-
EBSCO. (n.d.). Saponification | Chemistry | Research Starters. [Link]
-
Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. enamine.net [enamine.net]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sciforum.net [sciforum.net]
- 15. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Linker Design
The paradigm of drug development is increasingly shifting from planar, two-dimensional molecules to complex, three-dimensional scaffolds that can better mimic natural biological interactions. In this context, the spiro[3.3]heptane motif has emerged as a compelling structural element. Its rigid, non-planar geometry offers a distinct advantage over traditional aromatic or linear linkers by providing precise vectoral orientation of appended molecules, potentially leading to improved target engagement and enhanced physicochemical properties.[1][2] This guide focuses on the application of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, a bifunctional linker that leverages the unique attributes of the spiro[3.3]heptane core for advanced bioconjugation and drug delivery applications.
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate (CAS 2229196-57-8) incorporates two distinct reactive handles: a ketone and a methyl ester. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules, making it an ideal candidate for constructing complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[3][4] The ketone provides a site for stable oxime or hydrazone bond formation, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.[5][6] This document provides a comprehensive overview of the properties of this linker and detailed protocols for its application.
Chemical Properties and Design Rationale
The utility of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate as a linker is rooted in its distinct chemical features:
| Feature | Chemical Group | Reactivity and Application |
| Primary Conjugation Site | Ketone | Forms stable oxime or hydrazone bonds with aminooxy or hydrazide-functionalized molecules.[1][7] |
| Secondary Conjugation Site | Methyl Ester | Can be hydrolyzed to a carboxylic acid, which can then form a stable amide bond with an amine-containing molecule.[6][8] |
| Core Scaffold | Spiro[3.3]heptane | Provides a rigid, three-dimensional structure that can improve the pharmacokinetic profile of the resulting conjugate.[1][2] |
The workflow for utilizing this bifunctional linker can be conceptualized as follows:
Figure 1. General workflow for the two-step conjugation using Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
Part 1: Ketone-Mediated Conjugation via Oxime Ligation
The ketone moiety of the linker allows for a highly chemoselective reaction with aminooxy-functionalized molecules to form a stable oxime bond.[7][9] Oxime linkages are generally preferred over hydrazone linkages for applications requiring high stability, as they exhibit significantly greater resistance to hydrolysis across a range of pH values.[1][10][11]
Protocol 1: Oxime Ligation with an Aminooxy-Functionalized Molecule
This protocol describes the conjugation of an aminooxy-containing molecule (e.g., a payload, a peptide, or a reporter molecule) to the ketone of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
Materials:
-
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
-
Aminooxy-functionalized molecule of interest
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Aniline (catalyst)
-
Reaction buffer: 0.1 M Sodium acetate buffer, pH 4.5-5.0
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Dissolution of Reactants:
-
Dissolve Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer. If the molecule has limited aqueous solubility, it can be dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO) before adding it to the buffer.
-
-
Reaction Setup:
-
In a clean reaction vessel, combine the solution of the aminooxy-functionalized molecule with the solution of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate. A slight molar excess (1.1-1.5 equivalents) of the linker may be used to drive the reaction to completion.
-
Add aniline to the reaction mixture to a final concentration of 10-100 mM. Aniline acts as a nucleophilic catalyst, significantly accelerating the rate of oxime formation.[12][13]
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) or at 37°C with gentle stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as LC-MS or HPLC, until the starting material is consumed or the reaction reaches a plateau. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC for peptides and small molecules, or size-exclusion chromatography for larger biomolecules) to remove unreacted starting materials and the catalyst.
-
-
Characterization:
-
Confirm the identity and purity of the purified conjugate by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy if applicable.
-
Causality Behind Experimental Choices:
-
Slightly Acidic pH (4.5-5.0): This pH range is a compromise. It is low enough to facilitate the protonation of the ketone's carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the aminooxy group. However, it is not so acidic that it significantly protonates the aminooxy nucleophile, which would render it unreactive.[14]
-
Aniline Catalyst: Aniline forms a transient, highly reactive Schiff base with the ketone, which is then readily displaced by the more nucleophilic aminooxy group. This catalytic cycle significantly increases the reaction rate at or near neutral pH.[12][13]
-
Choice of Oxime over Hydrazone: The oxime bond is approximately 1000-fold more stable to hydrolysis than a comparable hydrazone bond, which is a critical consideration for conjugates that need to remain intact in physiological environments.[1][10]
Part 2: Ester Functionalization via Hydrolysis and Amide Bond Formation
The methyl ester of the linker serves as a precursor to a carboxylic acid, which can then be coupled with an amine-containing molecule to form a stable amide bond. This two-step process provides the second point of attachment for the bifunctional linker.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate-oxime conjugate (from Protocol 1)
-
Methanol or Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolution: Dissolve the methyl ester-containing compound in methanol or a mixture of THF and water.
-
Saponification:
-
Cool the solution in an ice bath.
-
Add the LiOH or NaOH solution dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Acidification:
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with the HCl solution.
-
Extract the carboxylic acid product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
-
Causality Behind Experimental Choices:
-
Base-mediated Hydrolysis: Saponification is a robust and high-yielding method for the hydrolysis of unhindered esters. Lithium hydroxide is often preferred as it can be used under milder conditions than sodium hydroxide.
-
Acidification: Protonation of the carboxylate salt is necessary to obtain the neutral carboxylic acid, which is typically more soluble in organic solvents for extraction.
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the newly formed carboxylic acid with an amine-containing molecule using a standard coupling agent like Dicyclohexylcarbodiimide (DCC).
Materials:
-
Carboxylic acid-functionalized spiro[3.3]heptane linker
-
Amine-containing molecule of interest
-
Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent (e.g., EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)
-
Anhydrous aprotic solvent (e.g., DMF, Dichloromethane)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Activation of the Carboxylic Acid (Optional but Recommended):
-
Dissolve the carboxylic acid and NHS or HOBt (1.1 equivalents) in the anhydrous solvent.
-
Add DCC (1.1 equivalents) to the solution and stir at 0°C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the amine-containing molecule and the base (e.g., TEA, 2-3 equivalents) in the anhydrous solvent.
-
Add the solution of the amine to the activated ester solution (or to a mixture of the carboxylic acid, DCC, and the amine if not pre-activating).
-
Allow the reaction to proceed at room temperature with stirring until completion (monitored by LC-MS or TLC).
-
-
Purification:
-
Filter off the DCU precipitate.
-
Purify the crude product by chromatography to remove any remaining reagents and byproducts.
-
Causality Behind Experimental Choices:
-
DCC as a Coupling Agent: DCC is a widely used reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[15]
-
Use of NHS or HOBt: These additives react with the O-acylisourea intermediate to form a more stable active ester. This reduces the risk of side reactions and racemization if chiral centers are present.
Visualization of the Conjugation Process
Figure 2. Stepwise conjugation pathway illustrating the formation of the final bifunctional product.
Conclusion and Future Perspectives
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate represents a valuable tool for the construction of complex, three-dimensional molecular architectures. Its bifunctional nature, combined with the rigid spirocyclic core, offers researchers a versatile platform for developing next-generation therapeutics and diagnostic agents. The protocols outlined in this guide provide a solid foundation for the application of this linker, and the principles can be adapted to a wide range of molecules and experimental contexts. As the demand for more sophisticated and precisely engineered bioconjugates continues to grow, linkers that provide control over the spatial arrangement of appended functionalities, such as the spiro[3.3]heptane-based linker described herein, will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry and drug development.
References
- Oxime vs.
- Application Notes and Protocols for Hydrazone Formation using Fmoc-NH-PEG4-HZ-BOC. Benchchem.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing).
- Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
- Development of protein-binding bifunctional linkers for a new gener
- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Bifunctional linkers. CD Biosynsis.
- Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- How ADC Linkers Work: Controlling Stability & Drug Release. BOC Sciences.
- Making Amides from Carboxylic Acids. Chemistry LibreTexts.
- Crosslinking in Applic
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Linker Design | SpiroChem.
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC.
- A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjug
- Amide formation from carboxylic acid deriv
- 4.1 Schematic representation of (A) oxime ligation reaction between an...
- Preparation of amides using DCC (video). Khan Academy.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjug
- the prepar
- Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI.
- Application Notes and Protocols for Oxime Lig
- Evaluation of Ketone-Oxime Method for Developing Therapeutic On-Demand Cleavable Immunoconjug
- Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry | Chemical Reviews - ACS Public
- The effect of the linker on the hydrolysis r
- Methyl Esters. Organic Chemistry Portal.
- (PDF) Oxidative Cleavage of Ketoximes to Ketones using Photoexcited Nitroarenes.
- Highly efficient C(CO)–C(alkyl)
- The common types of linkers in ADC drugs and their cleavage mechanisms in vivo.
- Expedient synthesis of spiro[3.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
- 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.
- Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.
- Modular synthesis of bifunctional linkers for m
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- Linkers for ADCs. NJ Bio, Inc.
- Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. PMC.
- Design of Small-Sized Libraries by Combinatorial Assembly of Linkers and Functional Groups to a Given Scaffold.
- 2229196-57-8|Methyl 2-(3-oxospiro[3.3]heptan-1-yl)
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. American Chemical Society - ACS Figshare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. biosynsis.com [biosynsis.com]
- 4. Linker Design | SpiroChem [spirochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
Application Note: Strategic Synthesis of Novel Spiro[3.3]heptane Amines from 3-Oxospiro[3.3]heptan-1-yl Acetate for Drug Discovery Scaffolds
Abstract
The spiro[3.3]heptane motif is a valuable three-dimensional (3D) scaffold in modern medicinal chemistry, increasingly utilized as a saturated bioisostere for aromatic rings to enhance the physicochemical properties of drug candidates.[1][2] Its rigid, non-planar structure provides a unique vectoral projection for substituents, enabling novel interactions with biological targets.[3][4] This application note provides a detailed, field-proven guide for the synthesis of diverse spirocyclic amines starting from the versatile building block, 3-oxospiro[3.3]heptan-1-yl acetate. We focus on the strategic application of reductive amination, a robust and highly selective method, to convert the ketone moiety into a range of primary, secondary, and tertiary amines while preserving the acetate functionality for subsequent diversification. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with sp³-rich, structurally novel amine scaffolds.
Introduction: The Value of Spiro[3.3]heptane Scaffolds
The "escape from flatland" concept in drug design emphasizes the move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules.[5] This shift is driven by the potential for improved pharmacological profiles, including enhanced solubility, greater metabolic stability, and higher target selectivity.[5][6] The spiro[3.3]heptane core is an exemplary scaffold in this regard, offering a rigid conformational arrangement that minimizes entropic loss upon binding to a target protein.[1][4]
The starting material, 3-oxospiro[3.3]heptan-1-yl acetate, is a bifunctional building block. The ketone at the C3 position serves as a prime handle for introducing nitrogen-containing functional groups via reductive amination, while the acetate at the C1 position can be retained or later hydrolyzed to an alcohol, providing a secondary point for diversification. This dual functionality allows for the creation of a library of compounds with varied substitution patterns from a single, accessible precursor.
Core Synthetic Strategy: Chemoselective Reductive Amination
The central transformation detailed in this guide is the reductive amination of the ketone in 3-oxospiro[3.3]heptan-1-yl acetate. This reaction proceeds in a one-pot fashion, involving the initial formation of an iminium ion intermediate from the ketone and an amine, which is then immediately reduced to the target amine.
Mechanistic Rationale and Reagent Selection
The success of this synthesis hinges on chemoselectivity. The chosen reducing agent must selectively reduce the iminium ion intermediate in the presence of the starting ketone. While powerful reducing agents like sodium borohydride (NaBH₄) can reduce both ketones and imines, their lack of selectivity can lead to undesired side products, primarily the corresponding alcohol.
For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[7] Its reduced reactivity compared to NaBH₄ makes it incapable of efficiently reducing the ketone under neutral or slightly acidic conditions. However, it is highly effective at reducing the protonated iminium ion, which is more electrophilic.[7][8] This disparity in reactivity ensures a clean and high-yielding conversion to the desired amine. The use of a mild acid, typically acetic acid, is often employed to catalyze the formation of the iminium ion.[7]
Overall Synthetic Workflow
The general workflow for the synthesis of a diverse set of spiro[3.3]heptane amines is depicted below. This process highlights the direct conversion of the ketone to an amine, followed by an optional deprotection step to unmask the C1 hydroxyl group.
Figure 1: General workflow for the synthesis of spiro[3.3]heptane amines and amino alcohols.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for Reductive Amination
This protocol describes the synthesis of N-substituted-spiro[3.3]heptan-3-amino-1-yl acetates using a variety of primary and secondary amines.
Materials:
-
3-Oxospiro[3.3]heptan-1-yl acetate
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-oxospiro[3.3]heptan-1-yl acetate (1.0 equiv).
-
Dissolve the starting material in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.
-
Add the selected primary or secondary amine (1.1 equiv).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.
-
Add glacial acetic acid (1.1 equiv) to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Effervescence may be observed.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted spiro[3.3]heptan-3-amino-1-yl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Acetate Deprotection to Spiro[3.3]heptane Amino Alcohols
This protocol describes the hydrolysis of the acetate ester to yield the corresponding amino alcohol, a key scaffold for further functionalization.
Materials:
-
N-Substituted-spiro[3.3]heptan-3-amino-1-yl acetate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Step-by-Step Methodology:
-
Dissolve the acetate-protected amine (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH (2.0-3.0 equiv) to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Carefully neutralize the mixture to pH ~7 with 1 M HCl.
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino alcohol.
-
If necessary, purify the product by flash chromatography or crystallization.
Representative Results and Data
The reductive amination protocol is robust and applicable to a wide range of amines. Below are expected outcomes for several representative substrates.
| Amine Substrate | Product Structure | Expected Yield | Notes |
| Benzylamine | N-Benzyl-spiro[3.3]heptan-3-amino-1-yl acetate | 85-95% | Clean reaction, straightforward purification. |
| Morpholine | N-(Spiro[3.3]heptan-3-yl)morpholin-1-yl acetate | 80-90% | Generally high yielding with cyclic secondary amines. |
| Aniline | N-Phenyl-spiro[3.3]heptan-3-amino-1-yl acetate | 70-85% | May require slightly longer reaction times due to lower nucleophilicity. |
| Ammonia (as NH₄OAc) | Spiro[3.3]heptan-3-amino-1-yl acetate | 60-75% | A large excess of the ammonia source is typically required.[7] |
Discussion of Causality and Troubleshooting
-
Why Acetic Acid? The formation of the imine/iminium ion is the rate-limiting step and is acid-catalyzed. Acetic acid serves as a proton source to activate the ketone's carbonyl group, facilitating nucleophilic attack by the amine.[7][8]
-
Solvent Choice: Anhydrous, non-protic solvents like DCE or THF are ideal. Protic solvents like methanol can compete with the amine for the reducing agent or react with the iminium ion.
-
Troubleshooting - Slow or Incomplete Reaction: If the reaction stalls, it may be due to a weakly nucleophilic amine (e.g., an electron-deficient aniline) or insufficient acid catalysis. A small additional charge of acetic acid can sometimes restart the reaction. Alternatively, pre-forming the imine at a slightly elevated temperature (40-50 °C) before adding the reducing agent can be effective.
-
Troubleshooting - Side Products: The primary side product is the alcohol from direct reduction of the starting ketone. This indicates the reducing agent is too reactive or the iminium formation is too slow. Ensure anhydrous conditions and consider using a less acidic catalyst if this is a persistent issue.
Conclusion and Applications
This application note provides a comprehensive and reliable methodology for the synthesis of valuable spiro[3.3]heptane amines from 3-oxospiro[3.3]heptan-1-yl acetate. The chemoselective reductive amination using sodium triacetoxyborohydride is a high-yielding and versatile transformation applicable to a broad range of amine substrates. The resulting amine- and amino-alcohol scaffolds are ideal building blocks for drug discovery programs, enabling the exploration of novel 3D chemical space and the development of next-generation therapeutics with improved pharmacological properties.[1][9]
References
-
ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. Retrieved from [Link]
-
Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Retrieved from [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642-6645. [Link]
-
ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Retrieved from [Link]
-
Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]
-
Wipf, P., et al. (2018). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]
-
Mykhailiuk, P. K. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptan-1-amine hydrochloride. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Paradisi, F., et al. (2024). Green Chemistry. BORIS Portal. Retrieved from [Link]
-
PubChem. (n.d.). Spiro[3.3]heptan-1-amine. Retrieved from [Link]
-
ResearchGate. (2025). Request PDF: Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]
-
Pellicciari, R., et al. (n.d.). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing. [Link]
-
Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. [Link]
-
MDPI. (2025). Copper-Catalyzed Four-Component A³-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reductive Amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Olefination Reactions of 3-Oxospiro[3.3]heptan-1-yl Acetate
Introduction: The Strategic Importance of Spiro[3.3]heptanes in Drug Discovery
The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique departure from the predominantly flat aromatic systems often found in drug candidates, offering access to novel chemical space.[1][2] This can lead to improved physicochemical properties, enhanced target selectivity, and reduced metabolic liability.[3] Olefination of a ketone functionality on the spiro[3.3]heptane core, such as in 3-oxospiro[3.3]heptan-1-yl acetate, is a powerful strategy for introducing a variety of substituents and for the construction of more complex molecular architectures. This guide provides detailed protocols and mechanistic insights for performing key olefination reactions on this versatile building block.
The carbonyl group of spiro[3.3]heptanones is amenable to a range of addition and condensation reactions typical of ketones, including olefination.[4] This application note will focus on three widely-used and robust olefination methods: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination. Each method offers distinct advantages in terms of stereoselectivity, reagent availability, and substrate scope.
Substrate Profile: 3-Oxospiro[3.3]heptan-1-yl Acetate
The reactivity of 3-oxospiro[3.3]heptan-1-yl acetate in olefination reactions is governed by several factors:
-
Steric Hindrance: The spirocyclic nature of the core presents moderate steric hindrance around the carbonyl group. This can influence the rate of reaction and the choice of olefination reagent.
-
Ring Strain: The four-membered rings of the spiro[3.3]heptane system possess significant ring strain, which can impact the stability of intermediates and transition states.[5]
-
The Acetate Group: The acetate functionality at the C1 position is a potential site for side reactions under strongly basic or nucleophilic conditions, although its remote position from the carbonyl group at C3 mitigates this to some extent.
The Wittig Reaction: A Classic Approach to Olefin Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the conversion of ketones to alkenes using a phosphonium ylide (Wittig reagent).[6] For the methylenation of 3-oxospiro[3.3]heptan-1-yl acetate, methylenetriphenylphosphorane is the reagent of choice.
Mechanistic Overview
The reaction proceeds through the nucleophilic addition of the ylide to the ketone, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[7]
Caption: Wittig reaction mechanism for the methylenation of 3-oxospiro[3.3]heptan-1-yl acetate.
Experimental Protocol: Methylenation via the Wittig Reaction
Materials:
-
3-Oxospiro[3.3]heptan-1-yl acetate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF (10 mL per mmol of phosphonium salt) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Olefination Reaction:
-
Dissolve 3-oxospiro[3.3]heptan-1-yl acetate (1.0 equivalent) in anhydrous THF (5 mL per mmol of ketone).
-
Cool the ylide solution to 0 °C.
-
Add the solution of the ketone dropwise to the ylide suspension via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylenated product.
-
| Parameter | Condition | Rationale |
| Base | n-BuLi or t-BuOK | Strong base is required to deprotonate the phosphonium salt.[8] |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes the reagents and is stable to the strong base. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; reaction proceeds at RT. |
| Reaction Time | 12-24 hours | Steric hindrance may slow the reaction rate. |
The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced E-Selectivity and Facile Purification
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions.[9] It offers several advantages, including the formation of predominantly (E)-alkenes (where applicable) and a water-soluble phosphate byproduct that simplifies purification.[10]
Mechanistic Overview
The HWE reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then adds to the ketone to form an intermediate that eliminates a dialkyl phosphate to give the alkene.[11]
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.
Experimental Protocol: HWE Olefination
Materials:
-
3-Oxospiro[3.3]heptan-1-yl acetate
-
Triethyl phosphonoacetate (or other desired phosphonate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Carbanion Formation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF or DME (10 mL per mmol of NaH).
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
-
Olefination Reaction:
-
Dissolve 3-oxospiro[3.3]heptan-1-yl acetate (1.0 equivalent) in anhydrous THF or DME (5 mL per mmol of ketone).
-
Add the ketone solution dropwise to the phosphonate carbanion solution at room temperature.
-
Heat the reaction mixture to reflux (typically 60-70 °C) and stir for 4-12 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Base | NaH | A strong, non-nucleophilic base suitable for deprotonating phosphonate esters.[10] |
| Solvent | Anhydrous THF or DME | Aprotic solvents that are stable to the reaction conditions. |
| Temperature | Reflux | Heating is often required to drive the reaction with less reactive ketones to completion. |
| Phosphonate | Triethyl phosphonoacetate | A common reagent for introducing an α,β-unsaturated ester moiety. |
The Julia-Kocienski Olefination: A Modern and Versatile Method
The Julia-Kocienski olefination is a modified version of the Julia olefination that proceeds in a single pot and often exhibits high (E)-selectivity.[12] It involves the reaction of a carbonyl compound with a metalated heteroaryl sulfone.[13]
Mechanistic Overview
The reaction is initiated by the deprotonation of the sulfone. The resulting carbanion adds to the ketone, and the intermediate undergoes a Smiles rearrangement followed by elimination of sulfur dioxide and a heteroaryloxide to furnish the alkene.[14]
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Experimental Protocol: Julia-Kocienski Olefination
Materials:
-
3-Oxospiro[3.3]heptan-1-yl acetate
-
1-tert-Butyl-1H-tetrazol-5-yl methyl sulfone (or other suitable sulfone)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Carbanion Formation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the heteroaryl methyl sulfone (1.2 equivalents).
-
Add anhydrous THF (10 mL per mmol of sulfone).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 equivalents, as a solution in THF) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Olefination Reaction:
-
Dissolve 3-oxospiro[3.3]heptan-1-yl acetate (1.0 equivalent) in anhydrous THF (5 mL per mmol of ketone).
-
Add the ketone solution dropwise to the sulfonyl carbanion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Base | KHMDS | A strong, non-nucleophilic base that is effective at low temperatures.[15] |
| Solvent | Anhydrous THF | Standard aprotic solvent for this type of reaction. |
| Temperature | -78 °C to RT | Low temperature is crucial for the initial addition step to control side reactions. |
| Sulfone | 1-tert-Butyl-1H-tetrazol-5-yl methyl sulfone | A common and effective reagent for the Julia-Kocienski olefination.[15] |
Troubleshooting and Considerations
-
Low Yields: Incomplete deprotonation of the phosphonium salt or phosphonate ester can lead to low yields. Ensure anhydrous conditions and the use of a sufficiently strong base. For sterically hindered ketones like 3-oxospiro[3.3]heptan-1-yl acetate, longer reaction times or elevated temperatures (for HWE) may be necessary.
-
Side Reactions: The acetate group may be susceptible to hydrolysis or other reactions under strongly basic conditions. It is advisable to use the minimum necessary excess of the base and to perform the reaction at the lowest effective temperature.
-
Stereoselectivity: For the HWE reaction, using phosphonates with electron-withdrawing groups and specific conditions (e.g., Still-Gennari modification) can favor the formation of (Z)-alkenes.[11] The Julia-Kocienski olefination generally provides good (E)-selectivity.[16]
Conclusion
The olefination of 3-oxospiro[3.3]heptan-1-yl acetate provides a versatile entry point for the synthesis of novel spiro[3.3]heptane derivatives for drug discovery and other applications. The choice of olefination method—Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski—will depend on the desired alkene, the required stereoselectivity, and the scale of the reaction. The protocols provided herein offer a solid foundation for researchers to successfully functionalize this important spirocyclic scaffold.
References
- Aïssa, C. (2006). The Julia-Kocienski Olefination.
- Ando, K., & Takama, D. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters, 22(17), 6907–6910.
-
Wikipedia. (2023, October 27). Julia olefination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
- Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction.
-
National Center for Biotechnology Information. (n.d.). Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals. Retrieved from [Link]
- Groves, K. L., et al. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 23(18), 7084–7088.
-
ResearchGate. (n.d.). C1C2 bond formation for spiro[3.3]heptane synthesis. a) Wittig reagent.... Retrieved from [Link]
- MDPI. (2022).
- Takeda, T., et al. (1998). Intramolecular carbonyl olefination of esters. Regioselective preparation of enol ethers of cyclic ketones by the titanocene(II)-promoted reaction of alkyl ω,ω-bis(phenylthio)alkanoates.
-
Wikipedia. (2023, April 20). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
- ChemRxiv. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
-
Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- ChemRxiv. (2022).
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved from [Link]
- Google Patents. (n.d.). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
-
The Reaction Curator. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
- Myers, A. G. (n.d.). Chem 115 Lecture Notes.
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i).... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- CONICET. (n.d.).
- Thieme E-Journals. (n.d.). Synthesis / Full Text.
-
Wikipedia. (2023, November 29). Wittig reaction. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Borata-Wittig olefination reactions of ketones, carboxylic esters and amides with bis(pentafluorophenyl)borata-alkene reagents. Organic & Biomolecular Chemistry, 16(44), 8538-8549.
- The Journal of Organic Chemistry. (2016). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. 81(24), 12235-12243.
- University of North Texas. (n.d.). Chapter X.
- University of Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]
- PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- University of Houston. (n.d.). Olefin Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Julia olefination - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Enhancing PROTACs with Spiro[3.3]heptane Linkers
Introduction: Escaping Flatland to Improve PROTAC Performance
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[][2] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[3][4] The linker is not merely a spacer; its length, rigidity, and physicochemical properties profoundly influence the efficacy, selectivity, and druggability of the PROTAC.[5][]
Many first-generation PROTACs utilize flexible linkers, such as polyethylene glycol (PEG) or alkyl chains.[] While synthetically accessible, these linkers often confer high flexibility and lipophilicity, which can lead to poor solubility, metabolic instability, and undesirable pharmacokinetic (DMPK) properties.[7][8] The concept of "escaping flatland" in medicinal chemistry advocates for moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[9][10] This approach can improve physicochemical properties and open up novel chemical space.
This application note details the rationale, synthesis, and implementation of spiro[3.3]heptane as a rigid, 3D building block for PROTAC linkers. By incorporating this strained, non-planar scaffold, researchers can overcome key limitations of flexible linkers to develop more potent and drug-like protein degraders.[9][11]
Section 1: The Spiro[3.3]heptane Advantage in Linker Design
The spiro[3.3]heptane motif is a saturated carbocycle with two cyclobutane rings fused at a central quaternary carbon.[12] Its unique geometry offers several distinct advantages for PROTAC linker design.
-
Structural Rigidity and Pre-organization: Unlike flexible chains that exist in numerous conformations, the spiro[3.3]heptane scaffold is highly rigid. This conformational constraint reduces the entropic penalty of forming the key ternary complex (POI-PROTAC-E3 ligase), potentially leading to more efficient and potent protein degradation.[13] The rigid structure acts as a non-collinear scaffold, providing defined exit vectors for connecting the warhead and E3 ligase ligand.[14][15]
-
Improved Physicochemical Properties: Increasing the fraction of sp³ carbons (Fsp³) in a molecule is correlated with improved drug-like properties.[11] Spiro[3.3]heptane is an sp³-rich scaffold that can enhance solubility and reduce metabolic liability compared to greasy alkyl chains.[10] Its compact, 3D nature can disrupt planarity and crystal packing, often leading to better solubility profiles.
-
Enhanced Metabolic Stability: The strained cyclobutane rings of spiro[3.3]heptane are generally more resistant to oxidative metabolism than linear alkyl chains, which can be a major pathway for PROTAC degradation and inactivation.[10]
-
Novelty and Intellectual Property: As a less-explored linker motif, spiro[3.3]heptane provides an opportunity to generate novel intellectual property in a competitive landscape.[10]
The following diagram illustrates the conceptual workflow for developing a spiro[3.3]heptane-based PROTAC.
Caption: High-level workflow for the synthesis and validation of spiro[3.3]heptane-based PROTACs.
Comparative Properties of Linker Scaffolds
| Property | Typical Alkyl/PEG Linker | Spiro[3.3]heptane Linker | Rationale & Advantage |
| Conformation | Highly flexible | Rigid, constrained | Reduces entropic penalty for ternary complex formation.[13] |
| F(sp³) | Low to medium | High (1.0) | Correlates with improved solubility and metabolic stability.[11] |
| Geometry | Linear, flexible vectors | 3D, fixed non-collinear vectors | Allows for precise spatial orientation of terminal ligands.[14][15] |
| Metabolic Stability | Prone to oxidation | Generally more stable | High ring-strain-induced bond strength resists metabolism.[10] |
| Solubility | Can be low (alkyl) | Often improved | 3D shape disrupts crystal packing, improving solvation.[9] |
Section 2: Synthesis and Implementation Protocols
A key advantage of the spiro[3.3]heptane scaffold is that it can be readily functionalized to provide chemical handles (e.g., amines, carboxylic acids, alcohols) for straightforward incorporation into PROTAC synthesis workflows.[14][16]
Protocol 1: Synthesis of a Mono-functionalized Spiro[3.3]heptane Building Block
This protocol describes the synthesis of spiro[3.3]heptane-2-carboxylic acid, a versatile building block for amide bond formation. The strategy is adapted from established methods involving the reduction of a ketone precursor followed by functional group manipulation.[14]
Objective: To synthesize spiro[3.3]heptan-2-one and convert it to spiro[3.3]heptane-2-carboxylic acid.
Materials:
-
1,1-Bis(bromomethyl)cyclobutane
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Jones reagent (or alternative oxidizing agent)
-
Diethyl ether, Ethanol, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate:
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol at 0 °C, add diethyl malonate (2.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 eq) in ethanol dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 16 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude diester.
-
-
Hydrolysis and Decarboxylation to Spiro[3.3]heptan-2-one:
-
Dissolve the crude diester in a 5 M aqueous solution of NaOH (excess) and heat to reflux for 8 hours.
-
Cool the mixture to 0 °C and carefully acidify with concentrated HCl until pH ~1.
-
Heat the acidic mixture to reflux for 4 hours to effect decarboxylation.
-
Cool, extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over MgSO₄ and concentrate. Purify by flash chromatography (EtOAc/Hexanes) to yield spiro[3.3]heptan-2-one.
-
-
Reduction to Spiro[3.3]heptan-2-ol:
-
Dissolve spiro[3.3]heptan-2-one (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir for 2 hours at room temperature.
-
Quench the reaction by slowly adding water. Remove methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x). Dry the combined organic layers over MgSO₄ and concentrate to yield spiro[3.3]heptan-2-ol, which can be used directly in the next step.
-
-
Oxidation to Spiro[3.3]heptane-2-carboxylic acid:
-
Caution: Jones reagent is highly toxic and corrosive. Use appropriate personal protective equipment and perform in a fume hood.
-
Dissolve the crude spiro[3.3]heptan-2-ol (1.0 eq) in acetone at 0 °C.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir for 4 hours at room temperature.
-
Quench the reaction with isopropanol until the solution turns green.
-
Filter the mixture and concentrate the filtrate. Partition between water and EtOAc.
-
Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield spiro[3.3]heptane-2-carboxylic acid.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity before use in PROTAC synthesis.
Protocol 2: Incorporating the Building Block into a PROTAC Linker
This protocol details the standard amide coupling of the spiro[3.3]heptane-2-carboxylic acid to an amine-functionalized warhead or E3 ligase ligand.
Objective: To couple the spiro[3.3]heptane building block to a primary or secondary amine.
Materials:
-
Spiro[3.3]heptane-2-carboxylic acid (1.0 eq)
-
Amine-functionalized component (e.g., Warhead-NH₂, 1.1 eq)
-
HATU (1.2 eq) or HBTU/HOBt
-
DIPEA (3.0 eq) or Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate, brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve spiro[3.3]heptane-2-carboxylic acid (1.0 eq) and the amine-functionalized component (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.2 eq) in one portion.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting carboxylic acid is consumed.
-
-
Workup and Purification:
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in Hexanes or MeOH in DCM) to yield the desired amide-coupled product.
-
Validation: Confirm the structure and purity of the product by ¹H NMR and LC-MS. This product can then be carried forward in a modular PROTAC synthesis.
Section 3: Characterization and Validation of Spiro[3.3]heptane PROTACs
After synthesis, the PROTAC must be rigorously tested to confirm its structure and ability to induce protein degradation.
The following diagram illustrates the central mechanism of a PROTAC, highlighting the role of the spiro[3.3]heptane linker in forming the ternary complex.
Caption: The spiro[3.3]heptane linker facilitates the formation of a ternary complex for degradation.
Protocol 3: Validating Target Protein Degradation via Western Blot
Objective: To determine if the synthesized PROTAC induces the degradation of its target protein in a cellular context.
Materials:
-
Appropriate human cell line expressing the POI
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Synthesized PROTAC and a negative control (e.g., a molecule with a mutated warhead or E3 ligand binder)
-
DMSO (cell culture grade)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western blot equipment
Step-by-Step Methodology:
-
Cell Plating:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the spiro[3.3]heptane PROTAC in complete medium (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM). Include a vehicle control (DMSO only) and a negative control compound.
-
Remove the old medium from the cells and replace it with the PROTAC-containing medium.
-
Incubate for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95 °C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane with TBST (3x, 5 min each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST (3x, 5 min each).
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
The incorporation of rigid, three-dimensional scaffolds like spiro[3.3]heptane into PROTAC linkers represents a significant step forward in rational degrader design. This strategy directly addresses the common DMPK and solubility challenges associated with overly flexible and lipophilic linkers.[7][17] By providing conformational constraint and improved physicochemical properties, spiro[3.3]heptane-based linkers can lead to PROTACs with enhanced potency, stability, and overall drug-like characteristics. The synthetic protocols and validation workflows provided herein offer a practical guide for researchers to explore this promising area and develop the next generation of targeted protein degraders.
References
- Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as...
- Applications of spiro[3.3]heptane scaffolds to medchem purposes.
- Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- 2F-PYR-Pip-spiro[3.3]heptane-acid | PROTAC Linker. MedChemExpress.
- Spiro[3.3]heptane | C7H12 | CID 20277173.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing.
- Spiro[3.
- Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec.
- Current strategies for the design of PROTAC linkers: a critical review.
- Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- In silico evaluation of EGFR PROTACs' ADMET properties based on linker structure. Sciforum.
- PROTAC Linker Library. MedchemExpress.com.
- Novel approaches for the rational design of PROTAC linkers.
- Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their R
- Exploration and innovation of Linker fe
- Targeted Protein Degradation: Design Considerations for PROTAC Development.
- Protein Degrad
Sources
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Protein Degradation | SpiroChem [spirochem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sciforum.net [sciforum.net]
Application Notes and Protocols for Late-Stage Functionalization of Spiro[3.3]heptane Esters
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Drug Discovery
The spiro[3.3]heptane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique exit vector geometry compared to traditional flat aromatic rings, offering a compelling strategy to escape "flatland" in drug design.[1][2] This has led to its successful application as a bioisosteric replacement for phenyl groups, often resulting in improved physicochemical properties such as solubility and metabolic stability.[3][4][5] The incorporation of an ester functionality onto the spiro[3.3]heptane core provides a versatile handle for further elaboration, making these derivatives highly valuable building blocks in drug discovery programs.[3][6]
Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach is particularly valuable in medicinal chemistry as it enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.[7][8][9] This document provides detailed application notes and protocols for the late-stage functionalization of spiro[3.3]heptane esters, focusing on modern photocatalytic and radical-mediated methods for C(sp³)–H functionalization.
Core Concepts in Late-Stage Functionalization of Saturated Scaffolds
The functionalization of unactivated C(sp³)–H bonds in saturated carbocycles like spiro[3.3]heptane presents a significant synthetic challenge due to the high bond dissociation energies. However, recent advancements in photocatalysis and radical chemistry have provided powerful tools to overcome these hurdles. These methods typically involve the generation of highly reactive radical intermediates under mild conditions, which can then engage in a variety of bond-forming reactions.
The general workflow for such a transformation can be visualized as follows:
Figure 1: Generalized workflow for photocatalytic late-stage functionalization. SET: Single Electron Transfer; HAT: Hydrogen Atom Transfer.
Methodology I: Photocatalytic C(sp³)–H Alkylation via Minisci-Type Reaction
The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, has been adapted using photoredox catalysis for the functionalization of C(sp³)–H bonds under mild conditions.[10] This approach is particularly attractive for the late-stage diversification of complex molecules. While direct examples on spiro[3.3]heptane esters are emerging, protocols developed for analogous strained systems like cyclobutanes provide a strong foundation.
Scientific Rationale
This protocol utilizes a photocatalyst to generate an alkyl radical from a suitable precursor (e.g., a carboxylic acid or an alkyl boronic acid). This radical then acts as a hydrogen atom transfer (HAT) agent to abstract a hydrogen from the spiro[3.3]heptane core, generating a spiro[3.3]heptyl radical. This radical intermediate is then trapped by a suitable coupling partner. The regioselectivity of the initial hydrogen abstraction is often governed by the stability of the resulting radical and steric factors. For a spiro[3.3]heptane ester, the positions alpha to the ester are generally less reactive towards HAT due to the electron-withdrawing nature of the ester. Therefore, functionalization is anticipated to occur at the C4 and C6 positions.
Experimental Protocol: Late-Stage Methylation of Methyl Spiro[3.3]heptane-2-carboxylate
This protocol describes a hypothetical, yet scientifically plausible, procedure based on established methodologies for C(sp³)–H functionalization.
Materials:
-
Methyl spiro[3.3]heptane-2-carboxylate
-
tert-Butyl peroxyacetate (as a methyl radical source)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Blue LED light source
Procedure:
-
To a flame-dried Schlenk tube, add methyl spiro[3.3]heptane-2-carboxylate (1.0 equiv.), the iridium photocatalyst (1-2 mol%), and anhydrous solvent.
-
Degas the solution with a gentle stream of inert gas for 15-20 minutes.
-
Add tert-butyl peroxyacetate (2.0-3.0 equiv.) to the reaction mixture.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by turning off the light and exposing the mixture to air.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the methylated product(s).
Data Table: Expected Outcomes and Variations
| Entry | Radical Source | Photocatalyst | Solvent | Expected Major Product(s) | Estimated Yield (%) |
| 1 | tert-Butyl peroxyacetate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | CH₃CN | Methyl 4-methylspiro[3.3]heptane-2-carboxylate & Methyl 6-methylspiro[3.3]heptane-2-carboxylate | 40-60 |
| 2 | Cyclohexanecarboxylic acid | Ru(bpy)₃Cl₂ | DMSO | Methyl 4-cyclohexylspiro[3.3]heptane-2-carboxylate & Methyl 6-cyclohexylspiro[3.3]heptane-2-carboxylate | 35-55 |
| 3 | Potassium trifluoroborate | 4CzIPN | DMF | Methyl 4-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate & Methyl 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate | 30-50 |
Methodology II: Decarboxylative Functionalization of Spiro[3.3]heptane Carboxylic Acids
An alternative and powerful strategy for the late-stage functionalization of spiro[3.3]heptane systems involves the use of a carboxylic acid as a precursor to a radical intermediate.[11][12] This approach allows for the introduction of a wide range of functional groups at the position previously occupied by the carboxyl group.
Scientific Rationale
This method leverages the conversion of a carboxylic acid into a redox-active species, such as an N-hydroxyphthalimide (NHP) ester. Upon single-electron reduction by a photocatalyst, this activated ester undergoes facile decarboxylation to generate a spiro[3.3]heptyl radical. This radical can then be intercepted by various radical acceptors to forge new carbon-carbon or carbon-heteroatom bonds.
Figure 2: Workflow for decarboxylative functionalization.
Experimental Protocol: Decarboxylative Arylation of Spiro[3.3]heptane-2-carboxylic Acid
Part A: Synthesis of the N-Hydroxyphthalimide (NHP) Ester
-
To a solution of spiro[3.3]heptane-2-carboxylic acid (1.0 equiv.) and N-hydroxyphthalimide (1.1 equiv.) in anhydrous dichloromethane, add dicyclohexylcarbodiimide (DCC) (1.1 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude NHP ester can often be used in the next step without further purification.
Part B: Photocatalytic Decarboxylative Arylation
-
To a flame-dried Schlenk tube, add the crude NHP ester of spiro[3.3]heptane-2-carboxylic acid (1.0 equiv.), an electron-deficient arene (e.g., 4-cyanopyridine, 1.5 equiv.), and an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%).
-
Add anhydrous solvent (e.g., acetonitrile).
-
Degas the solution with a gentle stream of inert gas for 15-20 minutes.
-
Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.
Trustworthiness and Self-Validation
The protocols described are based on well-established and validated chemical transformations. To ensure the reliability of the results, the following self-validating steps are recommended:
-
Control Experiments: Running the reaction without the photocatalyst or light source should result in no product formation, confirming the photocatalytic nature of the transformation.
-
Radical Trapping: The addition of a radical scavenger, such as TEMPO, should inhibit the reaction, providing evidence for the involvement of radical intermediates.
-
Spectroscopic Characterization: Thorough characterization of the purified products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is crucial to confirm the structure and regiochemistry of the functionalization.
Conclusion
The late-stage functionalization of spiro[3.3]heptane esters offers a powerful avenue for the rapid diversification of this important scaffold in drug discovery. The photocatalytic and radical-mediated methods outlined in these application notes provide mild and efficient protocols for the introduction of new functional groups through C(sp³)–H activation and decarboxylative strategies. By leveraging these modern synthetic tools, researchers can accelerate the exploration of chemical space around the spiro[3.3]heptane core, ultimately aiding in the development of novel therapeutics.
References
-
Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews2016 , 116 (19), 12150-12233. [Link]
-
Prysiazhniuk, K.; Datsenko, O. P.; Polishchuk, O.; Mykhailiuk, P. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate2024 . [Link]
-
Burkhard, J. A.; Guérot, C.; Knust, H.; Carreira, E. M. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters2012 , 14 (1), 66-9. [Link]
-
Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv2020 . [Link]
-
O'Brien, P. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. University of York2024 . [Link]
-
Gagnon, A.; Lau, S. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC2023 . [Link]
-
Johansson, M. J.; Ackermann, L. Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed2021 . [Link]
-
Guillemard, L.; Kaplaneris, N.; Johansson, M. J. Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry2021 . [Link]
-
Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing2025 . [Link]
-
Maciag, M.; Smith, M. D. Late-Stage C–H Functionalization of Azines. PMC2022 . [Link]
-
Moir, M.; et al. An overview of late-stage functionalization in today's drug discovery. SciSpace2019 . [Link]
-
Ghosh, A. K.; et al. Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway. ResearchGate2021 . [Link]
-
Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv2021 . [Link]
-
Lee, J.; et al. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate2025 . [Link]
- DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)
-
Chen, D.; et al. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. PMC2016 . [Link]
-
Jeanmart, S.; et al. Overview of spiro[3.3]heptane synthesis. ResearchGate2022 . [Link]
-
Rovis, T.; et al. Investigations into mechanism and origin of regioselectivity in the metallaphotoredox- catalyzed a-arylation of N-alkylbenzamides. Semantic Scholar2022 . [Link]
-
Fukuzumi, S. Selective photocatalytic reactions with organic photocatalysts. RSC Publishing2016 . [Link]
-
Davies, H. M. L.; et al. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. [Link]
-
Dong, J.; Wang, Q. PHOTOCATALYTIC MINISCI REACTION. Shaanxi Normal University2018 . [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 3. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G [pubs.rsc.org]
- 4. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minisci Reaction by an MW-Boost: A Simple Protocol for Site-Selective Dehydrogenative Cross-Coupling Between Nitrogen-Aromatics and C(sp3)─H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late-Stage Diversification: A Motivating Force in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 12. prepchem.com [prepchem.com]
Application Note: High-Fidelity Synthesis of Spiro[3.3]heptane Scaffolds
Executive Summary & Strategic Importance
The spiro[3.3]heptane moiety has emerged as a high-value scaffold in modern medicinal chemistry, serving as a rigid, saturated bioisostere for phenyl, piperidine, and morpholine rings. Unlike flat aromatic systems, the spiro[3.3]heptane core offers unique non-collinear exit vectors , enabling precise spatial positioning of substituents to probe novel chemical space within enzyme binding pockets [1].
However, the formation of the spiro[3.3]heptane core is synthetically non-trivial due to the significant ring strain (~26 kcal/mol per cyclobutane ring) and the steric congestion at the quaternary spiro-carbon. This Application Note details a robust, scalable protocol for the formation of the spiro[3.3]heptane system via double alkylation strategies . We focus on the "Sequential Cyclization" method, which provides the highest versatility for asymmetric functionalization.
Mechanistic Principles & Retrosynthetic Logic
The formation of the spiro[3.3]heptane ring system relies on the Thorpe-Ingold effect (gem-dialkyl effect) to a lesser degree than 5- or 6-membered rings, making the entropy of activation a critical barrier. Successful synthesis requires high-energy nucleophiles (enolates) and electrophiles with excellent leaving groups (halides/tosylates) under strictly anhydrous conditions.
Synthetic Pathways
There are two primary routes to this scaffold:
-
Route A (Symmetric): Double cyclization of pentaerythritol derivatives. Best for 2,6-disubstituted spiro[3.3]heptanes.
-
Route B (Sequential): Alkylation of a pre-existing cyclobutane ring. Best for 2,2-disubstituted spiro[3.3]heptanes (the focus of this protocol).
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway for Route B, highlighting the critical transition states.
Figure 1: Mechanistic pathway for the sequential formation of the spiro[3.3]heptane core via diester alkylation.
Detailed Protocol: Synthesis of Diethyl Spiro[3.3]heptane-2,2-dicarboxylate
This protocol describes the formation of the spiro ring by alkylating diethyl cyclobutane-1,1-dicarboxylate with 1,3-dibromopropane . This method is preferred for its modularity, allowing the synthesis of unsymmetrical derivatives.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| Diethyl cyclobutane-1,1-dicarboxylate | 1.0 | Substrate | >97% purity |
| 1,3-Dibromopropane | 1.2 | Electrophile | Distilled, clear (not yellow) |
| Sodium Hydride (NaH) | 2.5 | Base | 60% dispersion in mineral oil |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous (<50 ppm H2O) |
| Diethyl Ether / Brine | Workup | Extraction | HPLC Grade |
Experimental Procedure
Step 1: Base Preparation (The "Wash" Step)
-
Context: Commercial NaH is coated in mineral oil. While often usable as-is, removing the oil improves the stoichiometry accuracy for this sensitive cyclization.
-
Action: Place NaH (2.5 equiv) in a flame-dried 3-neck Round Bottom Flask (RBF) under Argon. Wash 3x with dry hexane. Decant the hexane carefully.
-
Safety: NaH is pyrophoric. Ensure a steady stream of inert gas (Ar or N2).
Step 2: Enolate Formation
-
Action: Suspend the washed NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool the suspension to 0°C using an ice bath.
-
Addition: Add Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Observation: Vigorous evolution of H2 gas will occur. Stir at 0°C for an additional 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.
Step 3: The Spiro-Cyclization (The Critical Step)
-
Action: Add 1,3-dibromopropane (1.2 equiv) dropwise to the enolate solution at 0°C.
-
Thermodynamics: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (RT), then heat to 60°C for 12–16 hours.
-
Why 60°C? The formation of the second cyclobutane ring is kinetically slow due to strain. Heating is required to overcome the activation energy, but exceeding 80°C often leads to elimination byproducts (allyl species).
Step 4: Quench and Workup
-
Quench: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH4Cl (exothermic!).
-
Extraction: Dilute with water and extract 3x with Diethyl Ether (Et2O).
-
Note: Et2O is preferred over DCM here as it separates better from DMF/Water mixtures.
-
-
Wash: Wash the combined organic layers 5x with water (to remove DMF) and 1x with Brine.
-
Dry/Concentrate: Dry over MgSO4, filter, and concentrate under reduced pressure.
Purification & Analysis
-
Method: Vacuum distillation is the gold standard for this intermediate.
-
Boiling Point: ~110–115°C at 0.5 mmHg (literature values vary; perform bulb-to-bulb distillation).
-
Expected Yield: 65–75%.
Quality Control & Troubleshooting
Analytical Validation
The formation of the spiro[3.3]heptane core is best confirmed via 13C NMR , which shows a characteristic high-field quaternary carbon signal.
| Nucleus | Signal (ppm) | Assignment | Diagnostic Feature |
| 1H NMR | 1.90–2.50 (m) | Ring CH2 protons | Complex multiplets (rigid scaffold) |
| 13C NMR | ~30–35 | Spiro Quaternary C | Key Indicator of success |
| 13C NMR | ~170 | Carbonyl (C=O) | Ester functionality |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet DMF (quenches enolate) | Distill DMF over CaH2 or use molecular sieves. |
| Mono-alkylation only | Reaction temp too low | Increase reaction temp to 60°C; extend time. |
| Elimination Byproducts | Base too strong/Temp too high | Ensure temp <80°C; maintain strictly anhydrous conditions. |
| Gelling/Polymerization | Concentration too high | Dilute reaction to 0.2 M. |
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate spiro[3.3]heptane synthesis route based on the desired final target.
Figure 2: Strategic decision tree for selecting the optimal synthetic route.
References
-
Mykhailiuk, P. K. (2024).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere . Angewandte Chemie International Edition, 63(9), e202316557.[2] Link
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012).[3] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks . Organic Letters, 14(1), 66–69. Link
-
Rice, L. M., & Grogan, C. H. (1961). Spiranes. II. Spiro[3.3]heptane Derivatives . Journal of Organic Chemistry, 26(1), 54–57. Link
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry . Angewandte Chemie International Edition, 25(4), 312–322. Link
Sources
Solvent selection for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate reactions
Application Note: Solvent Selection & Process Optimization for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
Executive Summary
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is a critical "sp³-rich" building block, increasingly utilized in medicinal chemistry as a rigid, non-planar bioisostere for phenyl or piperidine rings (the "Escape from Flatland" paradigm). Its unique geometry—two cyclobutane rings sharing a single spiro carbon—imparts specific steric and electronic properties that demand careful solvent selection.
This guide provides a validated framework for solvent selection, moving beyond traditional halogenated solvents (DCM, DCE) toward greener, high-performance alternatives (2-MeTHF, EtOAc, CPME) without compromising yield or scaffold integrity.
Physicochemical Profile & Solubility
Understanding the "personality" of the spiro[3.3]heptane core is prerequisite to solvent selection. Despite significant ring strain (~60 kcal/mol), the scaffold exhibits remarkable kinetic stability.
Table 1: Solubility & Stability Profile
| Parameter | Characteristic | Implications for Solvent Selection |
| Lipophilicity | Moderate (LogP ~1.5 - 2.5) | Highly soluble in organic solvents (DCM, THF, EtOAc). Poor water solubility (<1 µM).[1] |
| Ring Strain | High (Cyclobutane fusion) | Avoid: Strong Lewis acids in non-polar media (risk of rearrangement). Preferred: Ethereal solvents that coordinate/stabilize cationic intermediates. |
| Thermal Stability | High (< 150°C) | Compatible with refluxing Toluene or Xylenes if required (e.g., Dean-Stark dehydration). |
| Chemical Stability | Acid/Base Stable | Resistant to standard saponification (LiOH) and reductive amination conditions. |
Solvent Selection Matrix
The following decision matrix guides the transition from "Legacy" solvents to "Modern/Green" alternatives.
Table 2: Reaction-Specific Solvent Recommendations
| Reaction Class | Legacy Solvent | Recommended Green Solvent | Technical Rationale |
| Reductive Amination | DCE / DCM | MeOH or 2-MeTHF | MeOH provides faster imine formation kinetics. 2-MeTHF allows for easier water separation during workup compared to THF. |
| Saponification | THF / Water | 2-MeTHF / Water | 2-MeTHF forms a cleaner biphasic system upon acidification, eliminating the need for solvent exchange before extraction. |
| Grignard/Organolithium | Et₂O / THF | CPME (Cyclopentyl methyl ether) | CPME has low peroxide formation, higher boiling point, and excellent stability with organometallics. |
| Pd-Catalyzed Coupling | DMF / Dioxane | n-BuOAc or t-Amyl Alcohol | Reduces genotoxicity concerns associated with DMF; easier removal during evaporation. |
Visualized Workflows
Figure 1: Solvent Selection Decision Tree
This logic flow ensures the stability of the strained spiro core while maximizing reaction efficiency.
Caption: Decision tree for selecting solvents based on reaction class, prioritizing green alternatives (Green Nodes) over legacy solvents.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Ketone Functionalization)
Target: Derivatization of the C3-position ketone.
Context: Traditional protocols use DCE (1,2-Dichloroethane) with STAB (Sodium triacetoxyborohydride). DCE is toxic and difficult to remove. This protocol uses Methanol (MeOH) or 2-MeTHF .
Materials:
-
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate (1.0 eq)
-
Amine (1.1 - 1.2 eq)[2]
-
Acetic Acid (catalytic, 0.1 eq)
-
Reducing Agent: NaBH₃CN (for MeOH) or STAB (for 2-MeTHF)
-
Solvent: Anhydrous MeOH or 2-MeTHF
Step-by-Step:
-
Imine Formation: Charge the reaction vessel with the spiro-ketone and the chosen solvent (0.2 M concentration). Add the amine and acetic acid.[2]
-
Note: If using MeOH, imine formation is often rapid (15-30 mins).
-
-
Reduction:
-
Method A (MeOH): Cool to 0°C. Add NaBH₃CN portion-wise. Warm to RT and stir for 2-4 hours.
-
Method B (2-MeTHF): Add STAB (1.4 eq) at RT. Stir for 4-16 hours.
-
-
Quench: Add saturated aqueous NaHCO₃.
-
Workup:
-
If MeOH: Concentrate to remove MeOH, then dilute with EtOAc/Water.
-
If 2-MeTHF: Phase separate directly (2-MeTHF is immiscible with water). Wash organic layer with brine.[3]
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH or Hex/EtOAc).
Protocol B: Saponification (Ester Hydrolysis)
Target: Hydrolysis of the C1-position methyl ester to the carboxylic acid.
Context: The spiro[3.3]heptane ring is stable to base, allowing standard saponification. 2-MeTHF is superior to THF as it does not require evaporation prior to extraction.
Step-by-Step:
-
Dissolution: Dissolve the ester (1.0 eq) in 2-MeTHF (5 volumes).
-
Reagent Addition: Add LiOH·H₂O (2.0 eq) dissolved in Water (2 volumes).
-
Reaction: Stir vigorously at RT for 4–8 hours. Monitor by TLC/LCMS (Disappearance of methyl ester signal).
-
Workup:
-
Isolation: The combined organic layers are dried (MgSO₄) and concentrated to yield the carboxylic acid, often without need for chromatography.
Figure 2: Green Reductive Amination Workflow
Caption: Streamlined workflow using 2-MeTHF allows for direct phase separation, eliminating the energy-intensive evaporation step required by water-miscible solvents like THF.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. Link
-
Mykhailiuk, P. K. (2020).[2] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[1][8] ChemRxiv. Link
-
Watson, A. J., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry.[2][9] Link
-
Stepaniuk, O., et al. (2022). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes.[1][10][11][12] European Journal of Organic Chemistry.[11] Link
-
Pfizer Inc. (2008). Green Chemistry Solvent Selection Guide. ACS Green Chemistry Institute.[9] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. rsc.org [rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Optimizing Spiro[3.3]heptane Ester Hydrolysis
Status: Active Agent: Senior Application Scientist Ticket ID: SH-HYD-001 Subject: Troubleshooting low yields in spirocyclic ester saponification
Executive Summary
The spiro[3.3]heptane scaffold is a privileged structure in modern medicinal chemistry, acting as a rigid, saturated bioisostere for phenyl or piperidine rings. However, hydrolyzing esters on this scaffold is frequently bottlenecked by two distinct factors:
-
Steric Shielding: The "puckered" conformation of the cyclobutane rings creates significant steric hindrance around the carbonyl carbon, retarding nucleophilic attack.
-
Physicochemical Loss: The resulting spiro-carboxylic acids are often low-molecular-weight amphiphiles with surprisingly high water solubility and volatility, leading to massive loss during standard aqueous workups.
This guide addresses these issues directly with field-proven protocols.
Module 1: Reaction Kinetics (The "It's Not Reacting" Problem)
User Query: "I've tried standard LiOH/THF/Water at room temperature for 24 hours, but I still see mostly starting material by LCMS. Increasing temperature leads to decomposition."
Diagnosis: Steric Hindrance & Nucleophile Access
The geometry of spiro[3.3]heptane places substituents in a crowded environment. Standard hydroxide ions (
Solution A: Anhydrous Nucleophilic Cleavage (TMSOK)
For sterically hindered esters where harsh basic conditions cause decomposition, Trimethyltin hydroxide (TMSOK) is the gold standard. It operates via a coordination mechanism that activates the carbonyl oxygen while delivering the hydroxide, often working where LiOH fails.
Protocol: TMSOK Hydrolysis
-
Reagents: Trimethyltin hydroxide (TMSOK), 1,2-Dichloroethane (DCE).
-
Step 1: Dissolve the spiro-ester (1.0 equiv) in DCE (0.1 M concentration).
-
Step 2: Add TMSOK (2.0 – 5.0 equiv).
-
Step 3: Heat to 60–80 °C in a sealed tube or pressure vial.
-
Step 4: Monitor by TLC/LCMS. Reaction is usually complete in 4–12 hours.
-
Workup (Critical): TMSOK is toxic. Dilute with EtOAc, wash with 5% KHSO4 (to remove tin residues), then brine.
-
Why it works: The tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen, making the carbon highly electrophilic and susceptible to the proximal hydroxide.
Solution B: The "Peroxide Effect" (LiOH + H2O2)
If you must avoid tin reagents, enhance the nucleophilicity of your base. Hydroperoxide anion (
Protocol: Peroxide-Assisted Hydrolysis
-
Solvent: THF:Water (4:1).
-
Reagents: LiOH (3.0 equiv),
(30% aq. solution, 5.0 equiv). -
Conditions: Stir at 0 °C to RT.
-
Quench: Must quench with saturated
to neutralize excess peroxide before acidification.
Module 2: Isolation & Workup (The "Where Did My Product Go?" Problem)
User Query: "The reaction showed 100% conversion, but after acidifying and extracting with Ethyl Acetate, my mass recovery is <20%."
Diagnosis: Amphiphilicity & Phase Partitioning
Spiro[3.3]heptane carboxylic acids are compact and polar. Unlike long-chain fatty acids, they do not partition well into organic solvents from an aqueous phase, especially if the pH is not aggressively controlled. Furthermore, low MW spiro acids (e.g., spiro[3.3]heptane-2-carboxylic acid) can sublime under high vacuum.
Protocol: The "Salting Out" Extraction
Do not rely on simple EtOAc extractions. You must force the product out of the water.
-
Concentrate First: Remove the organic solvent (THF/MeOH) from the reaction mixture before acidification.
-
Acidify: Cool to 0 °C. Acidify to pH 2–3 using 1M HCl.
-
Saturate: Add solid NaCl to the aqueous phase until no more dissolves (saturation). This disrupts the hydration shell of the spiro-acid (Salting Out effect).
-
Extract: Use CHCl3:IPA (3:1) or n-Butanol instead of EtOAc. These solvents are more polar and better at pulling amphiphilic acids from water. Perform 4–5 extractions.
-
Drying: Dry over
, filter, and concentrate. -
Sublimation Warning: Do not heat the rotovap bath >30 °C. If possible, freeze the aqueous layer and lyophilize (freeze-dry) to isolate the crude acid as a powder, then desalt by triturating with dry DCM/MeOH.
Module 3: Decision Logic & Visualization
Use the following decision trees to select the correct workflow for your specific substrate.
Figure 1: Decision matrix for selecting hydrolysis conditions and workup procedures based on substrate properties.
FAQ: Common Pitfalls
Q: Can I use acid hydrolysis (HCl/Water) instead? A: Proceed with extreme caution. While spiro[3.3]heptanes are relatively stable, strong protic acids at reflux can induce Wagner-Meerwein rearrangements or ring-opening of the strained cyclobutane rings. Acid hydrolysis is also reversible, requiring a large excess of water which complicates the isolation of water-soluble spiro acids.
Q: My product is a 1,1-dicarboxylic acid (from a malonate). It keeps disappearing. A: You are likely decarboxylating it. Geminal dicarboxylic acids on spiro rings are prone to thermal decarboxylation.
-
Avoid: Temperatures >60 °C during hydrolysis.
-
Avoid: Acidic workups with heating. Keep the pH >3 if possible during concentration, or lyophilize the salt and acidify in the solid state if necessary.
Q: I see a tin impurity in my NMR after using TMSOK. A: Tin byproducts are sticky.
-
Fix: Wash the organic layer with 10% aqueous KF (Potassium Fluoride). Insoluble tributyltin fluoride (
) will precipitate and can be filtered off. Alternatively, use silica gel chromatography with 1% acetic acid in the eluent.
Quantitative Comparison of Reagents
| Reagent System | Reactivity | Steric Tolerance | Risk of Side Rxns | Workup Difficulty | Best For |
| LiOH / THF / H2O | Moderate | Low | Low | Low | Simple, unhindered esters |
| Ba(OH)2 / MeOH | High | Moderate | Low | Moderate (Ba salts) | High-temp stable substrates |
| TMSOK / DCE | Very High | High | Very Low (Neutral) | High (Toxic Tin) | Hindered / Labile substrates |
| LiOH / H2O2 | High | Moderate | Moderate (Oxidation) | Moderate | Substrates needing boost at low temp |
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.[1] Link
-
Nicolaou, K. C., et al. (2005).[2][3] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[2][3][4] Angewandte Chemie International Edition, 44(9), 1378–1382.[2] Link
-
Prysiazhniuk, K., et al. (2024).[5] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[5][6][7] Angewandte Chemie International Edition, 63(9), e202316557. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 5 for general ester hydrolysis mechanisms).
Sources
- 1. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Base-Mediated Reactions: A Technical Guide to the 3-Oxospiro[3.3]heptane Motif
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the 3-oxospiro[3.3]heptane motif. This guide is designed to provide in-depth insights and practical troubleshooting advice for researchers working with this increasingly important structural unit. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the stability and successful functionalization of this unique spirocyclic ketone in the presence of basic reagents.
The spiro[3.e]heptane framework, recognized for its role as a saturated bioisostere of benzene, offers a compelling three-dimensional scaffold for drug discovery.[1][2] Its inherent rigidity and novel vector orientations present exciting opportunities for medicinal chemists. However, the presence of a ketone within the strained four-membered ring system of 3-oxospiro[3.3]heptane introduces specific chemical considerations, particularly regarding its stability and reactivity under basic conditions. This guide will address the most common questions and challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How stable is the 3-oxospiro[3.3]heptane ring system to common basic conditions?
The 3-oxospiro[3.3]heptane motif is generally stable under a range of mild to moderately strong basic conditions, particularly when non-nucleophilic or sterically hindered bases are employed. Its successful use in multi-step syntheses, including transformations that require basic reagents, attests to its robustness.[3] For instance, the motif has been shown to be compatible with reaction conditions for Wolff-Kishner reductions and reductive aminations, which involve basic intermediates.
However, the stability is highly dependent on the choice of base, solvent, and temperature. The inherent ring strain of the cyclobutane rings can make the system susceptible to degradation under harsh basic conditions.
Q2: What is the approximate pKa of the α-protons in 3-oxospiro[3.3]heptane?
Q3: Can I perform an aldol reaction with 3-oxospiro[3.3]heptane?
Yes, in principle, an aldol reaction is feasible. The formation of an enolate under basic conditions is the first step of the classical aldol reaction. However, careful consideration of the reaction conditions is crucial to avoid side reactions. Due to the strained nature of the spiro[3.3]heptane system, the resulting β-hydroxyketone could be prone to subsequent reactions. A retro-aldol reaction is a possibility as aldol additions are often reversible.[4] Furthermore, elimination of the β-hydroxy group to form an α,β-unsaturated ketone (an aldol condensation) might be facile under certain conditions.
To favor the desired aldol addition product, it is advisable to use a strong, non-nucleophilic base at low temperatures to generate the enolate, followed by the addition of the electrophile.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My reaction is showing multiple unexpected byproducts after treatment with a base.
Possible Cause A: Ring Opening. The cyclobutane ring in the 3-oxospiro[3.3]heptane motif possesses significant ring strain. Strong, nucleophilic bases can attack the carbonyl carbon, leading to a tetrahedral intermediate that may undergo ring-opening to relieve this strain. This is particularly a risk with smaller, less-hindered nucleophilic bases like hydroxide or methoxide at elevated temperatures.
Solution:
-
Choice of Base: Opt for non-nucleophilic, sterically hindered bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOt-Bu).
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the likelihood of ring-opening pathways.
-
Solvent Effects: The choice of solvent can be critical. Aprotic solvents like THF or diethyl ether are generally preferred for reactions involving strong bases.
Possible Cause B: Self-Condensation/Polymerization. If the enolate of 3-oxospiro[3.3]heptane is generated in high concentration without a suitable electrophile present, it can react with another molecule of the starting ketone, leading to self-condensation products.
Solution:
-
Slow Addition: Add the base slowly to a solution of the ketone at low temperature to keep the instantaneous concentration of the enolate low.
-
In Situ Quenching: Introduce the electrophile to the reaction mixture before or during the addition of the base to ensure the enolate is trapped as it is formed.
Problem 2: I am observing epimerization at a substituted α-carbon.
Scenario: You have a derivative of 3-oxospiro[3.3]heptane with a substituent at the C2 or C4 position and are observing a loss of stereochemical integrity after exposure to basic conditions.
Cause: The α-protons are acidic and can be removed by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.
Solution:
-
Minimize Exposure to Base: If the desired reaction does not require enolate formation, use the minimum necessary amount of base and keep the reaction time as short as possible.
-
Use a Non-Protic System: If enolate formation is intended, ensure the reaction is conducted under strictly anhydrous conditions to prevent reprotonation by protic solvents or impurities. The quench should be done with a non-aqueous proton source if the stereocenter needs to be preserved.
-
Kinetic vs. Thermodynamic Control: At low temperatures with a strong, hindered base like LDA, you are more likely to achieve kinetic deprotonation. If you are aiming for the thermodynamically more stable epimer, a weaker base and longer reaction times at a higher temperature might be employed, though this increases the risk of side reactions.
Problem 3: I suspect a rearrangement is occurring, but it's not a simple ring opening.
Possible Cause: Favorskii-type Rearrangement. While a classical Favorskii rearrangement requires an α-halo ketone, related rearrangements can sometimes occur under basic conditions, especially in strained systems. The formation of a cyclopropanone-like intermediate from the enolate, followed by nucleophilic attack and ring opening, could lead to ring-contracted products, although this is less common for non-halogenated ketones.
Solution:
-
Careful Analysis of Byproducts: Isolate and characterize any major byproducts. The presence of a five-membered ring carboxylic acid derivative could hint at a Favorskii-type mechanism.
-
Avoid Halogenated Solvents/Reagents if Possible: If your reaction involves a base and a potential halogen source, be aware of the possibility of in situ α-halogenation followed by a Favorskii rearrangement.
-
Consult the Literature for Analogous Systems: Look for studies on the reactivity of similar strained spirocyclic ketones under basic conditions to see if comparable rearrangements have been observed.
Experimental Protocols & Data
Table 1: Recommended Bases for Reactions Involving 3-Oxospiro[3.3]heptane
| Base | Typical Use Case | Recommended Conditions | Potential Issues |
| Potassium Carbonate (K₂CO₃) | Mild deprotonations, alkylations | Room temperature to reflux in polar aprotic solvents (e.g., DMF, acetonitrile) | Generally safe for the scaffold; may be too weak for complete enolate formation. |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base for enolate formation | 0 °C to room temperature in THF or DMF | Exothermic reaction with protic solvents; handle with care. |
| Lithium Diisopropylamide (LDA) | Strong, sterically hindered base for kinetic enolate formation | -78 °C in THF | Must be freshly prepared or titrated; sensitive to air and moisture. |
| Sodium Hydroxide (NaOH) | Saponification of esters on the scaffold (with caution) | Room temperature in aqueous/alcoholic solutions | Increased risk of ring-opening, especially at higher temperatures. |
| Potassium tert-Butoxide (KOt-Bu) | Strong, hindered base for eliminations or deprotonations | 0 °C to room temperature in THF or t-BuOH | Can act as a nucleophile under certain conditions. |
Protocol: General Procedure for the Alkylation of 3-Oxospiro[3.3]heptane
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 3-oxospiro[3.3]heptane (1.0 eq.) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of freshly prepared LDA (1.1 eq.) in THF dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
Enolate Formation: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: Key Decision Points for Base Selection
Caption: Decision tree for selecting a suitable base.
Diagram 2: Potential Fates of 3-Oxospiro[3.3]heptane Under Basic Conditions
Caption: Competing reaction pathways under basic conditions.
References
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, e202316557. [Link]
-
Stepan, A. F., et al. (2012). Spiro[3.3]heptane as a non-collinear benzene bioisostere. ChemRxiv. [Link]
-
Carreira, E. M., & Fessard, T. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(2), 426-429. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Chem-Station. (2014). Classical Aldol Reaction. Chem-Station International Edition. [Link]
Sources
Technical Support Center: Synthesis of Spiro[3.3]heptane Derivatives
A Guide to Preventing Ring-Opening and Rearrangement
Welcome to the technical support center for advanced synthetic chemistry. As a Senior Application Scientist, I've observed the increasing use of the spiro[3.3]heptane scaffold in modern drug discovery. Its rigid, three-dimensional structure makes it an excellent non-planar bioisostere for phenyl rings, often improving physicochemical properties like solubility while maintaining biological activity.[1][2][3]
However, the very feature that makes this scaffold attractive—its strained four-membered rings—is also its greatest synthetic challenge.[4][5][6] The inherent ring strain provides a thermodynamic driving force for ring-opening or rearrangement, particularly under harsh reaction conditions. This guide is designed to provide you with the mechanistic insights, troubleshooting strategies, and validated protocols to help you navigate these challenges and successfully incorporate the spiro[3.3]heptane core into your target molecules.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Challenge
This section addresses the fundamental principles governing the stability of the spiro[3.3]heptane system.
Q1: What makes the spiro[3.3]heptane core so susceptible to ring-opening?
A: The instability arises from significant ring strain , which is a combination of two main factors:
-
Angle Strain: The internal C-C-C bond angles in the cyclobutane rings are forced to be approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[4][6]
-
Torsional Strain: The hydrogen atoms on adjacent carbons are more eclipsed than in a flexible acyclic system, leading to repulsive interactions.[5][6]
This stored potential energy makes the molecule reactive, as any reaction pathway that can open a ring and relieve this strain becomes thermodynamically favorable.[5]
Q2: What are the most common reaction conditions that trigger unwanted rearrangements?
A: The primary culprits are conditions that generate reactive intermediates on the strained framework. These include:
-
Strong Acids (Brønsted or Lewis): Acids can protonate the framework or a substituent, leading to the formation of unstable carbocation intermediates that readily undergo rearrangement to relieve strain.[7][8]
-
High Temperatures: Thermal energy can overcome the activation barrier for rearrangements or decarboxylation reactions, which can compromise the spirocyclic core.[9]
-
Generation of Other Reactive Intermediates: Synthetic routes that form carbenes or radical intermediates on the spiro[3.3]heptane skeleton can also lead to a mixture of ring-contraction and ring-expansion products.[10]
Q3: What are the typical undesired products of ring-opening or rearrangement?
A: Depending on the specific reaction, you may observe a variety of byproducts. For instance, carbene-mediated rearrangements of spiro[3.3]hept-1-ylidene have been shown to yield both ring-contraction products like cyclopropylidenecyclobutane and ring-expansion products such as bicyclo[3.2.0]hept-1(5)-ene.[10] More commonly in acid-catalyzed reactions, one might observe the formation of various substituted bicyclic or monocyclic isomers, or even polymerization and decomposition under forcing conditions.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a question-and-answer format to address specific experimental failures.
Problem 1: My reaction yields are very low, and I see a complex mixture of unidentified byproducts by TLC and LC-MS.
-
Probable Cause: Your reaction conditions are likely too harsh, leading to uncontrolled decomposition or rearrangement of the strained spirocycle. This is common when attempting reactions that proceed through carbocation intermediates (e.g., Sₙ1 substitutions, certain Friedel-Crafts type reactions) or when using strong, non-selective acids.
-
Recommended Solution:
-
Re-evaluate Acidity: If using an acid catalyst, screen milder alternatives. For instance, in semipinacol rearrangements, methanesulfonic acid (MsOH) may offer better control than a stronger Lewis acid like aluminum chloride (AlCl₃).[7] Titrate the amount of acid used; often, only a catalytic amount is necessary.
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can be critical for controlling the selectivity between the desired product and undesired rearrangement pathways.
-
Change Your Strategy: If the functional group you are trying to install or modify is incompatible with the spirocycle's stability, consider an alternative synthetic route. For example, instead of a direct Sₙ1 reaction, use a two-step Sₙ2 process (e.g., conversion of an alcohol to a tosylate, followed by displacement with a nucleophile).[11]
-
Problem 2: During my [2+2] cycloaddition to form a spiro[3.3]heptanone, I observe significant polymerization of the starting alkene.
-
Probable Cause: This issue is common in syntheses that use keteniminium salt intermediates, which are highly reactive. The intermediate can be generated too quickly or in too high a concentration, leading to side reactions with the alkene starting material or itself.
-
Recommended Solution:
-
Use a Bulky, Non-Nucleophilic Base: Standard bases can interfere with the reaction. The use of 2,6-lutidine or collidine is highly recommended to efficiently trap the proton generated without otherwise participating in the reaction.[1][12]
-
Control Reagent Addition: The activating agent (e.g., triflic anhydride) should be added slowly to a cooled solution of the amide, alkene, and base. This maintains a low, steady-state concentration of the highly reactive keteniminium intermediate, favoring the desired [2+2] cycloaddition over polymerization.
-
Ensure Anhydrous Conditions: Moisture can quench the activating agent and the reactive intermediate, leading to failed reactions and side products. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Problem 3: I successfully synthesized my spiro[3.3]heptane derivative, but it decomposed during silica gel column chromatography.
-
Probable Cause: The spiro[3.3]heptane core, especially if it contains sensitive functional groups, can be unstable on acidic silica gel. The Lewis acidic sites on the silica surface can catalyze ring-opening.
-
Recommended Solution:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution containing a small amount of a non-nucleophilic base, such as triethylamine (~1%) in your eluent system, and then flush with the pure eluent. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Avoid Chromatography if Possible: For nonpolar derivatives, purification by vacuum distillation can be an excellent alternative that avoids contact with acidic surfaces altogether.[12]
-
Section 3: Visualizing a Troubleshooting Workflow
When a synthesis fails, a logical diagnostic process is crucial. The following decision tree illustrates a workflow for troubleshooting a low-yielding spiro[3.3]heptane synthesis.
Caption: Troubleshooting Decision Tree for Spiro[3.3]heptane Synthesis.
Section 4: Comparison of Synthetic Strategies
Choosing the right synthetic strategy from the outset is the most effective way to prevent ring-opening. The table below summarizes common approaches.
| Synthetic Strategy | General Description | Advantages | Key Considerations to Prevent Ring-Opening |
| [2+2] Cycloaddition | Reaction of a keteniminium salt (from a cyclobutane amide) with an alkene.[12] | High functional group tolerance; often scalable and robust. | Use a bulky, non-nucleophilic base (e.g., collidine). Ensure slow addition of the activating agent (triflic anhydride) at low temperature. |
| Semipinacol Rearrangement | Acid-mediated rearrangement of a 1-bicyclobutylcyclopropanol intermediate.[7] | Provides access to spiro[3.3]heptan-1-ones from highly strained precursors. | Carefully screen acid type and concentration (e.g., MsOH, AlCl₃). Maintain low temperatures to control the rearrangement pathway. |
| Double Alkylation | Reaction of a 1,1-bis(halomethyl)cyclobutane with a two-carbon nucleophile (e.g., diethyl malonate, TosMIC).[13][14] | Avoids highly reactive intermediates and harsh acidic conditions. A robust and reliable method. | Ensure complete formation of the di-anion of the nucleophile. The starting 1,1-bis(halomethyl)cyclobutane can be challenging to prepare. |
| Thermal Decarboxylation | Heating a spiro[3.3]heptane dicarboxylic acid to remove a carboxyl group.[9] | Simple procedure for a specific transformation. | High temperatures (e.g., >200 °C) can induce rearrangements in sensitive substrates. Best for robust, unsubstituted cores. |
Section 5: Recommended Protocol: Synthesis of a Spiro[3.3]heptan-2-one
This protocol is adapted from a robust and scalable [2+2] cycloaddition method and serves as a reliable starting point for accessing this scaffold.[1][12]
Reaction: N,N-dimethylcyclobutanecarboxamide + Styrene → 2-Phenylspiro[3.3]heptan-6-one
Materials:
-
N,N-dimethylcyclobutanecarboxamide (1.0 equiv)
-
Styrene (1.2 equiv)
-
2,6-Lutidine (1.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,N-dimethylcyclobutanecarboxamide, styrene, and anhydrous DCE.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add 2,6-lutidine to the cooled solution.
-
Activation: Add triflic anhydride dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A color change to deep red or purple is typically observed, indicating the formation of the vinamidinium salt intermediate.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 83 °C) and maintain for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching & Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour it into a flask containing a rapidly stirring solution of saturated aqueous NaHCO₃. Stir vigorously for 2-3 hours to ensure complete hydrolysis of the intermediate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
References
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Jung, M., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]
-
Mykhailiuk, P. K. (2023). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]
-
Moss, R. A., & Munjal, R. C. (2016). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. The Journal of Organic Chemistry, 81(24), 12214-12220. [Link]
-
Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(49), 6579-6594. [Link]
-
Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(10), 2542-2545. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). 12.2.3.3: Ring Strain and the Structure of Cycloalkanes. [Link]
-
Wikipedia. (n.d.). Ring strain. [Link]
-
PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]
-
Moody, C. J., & Taylor, R. J. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]
-
ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
Welcome to the technical support center for the purification of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common purification challenges. The unique spirocyclic structure of this β-keto ester presents specific purification hurdles that require a nuanced approach beyond standard protocols.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Co-elution of a closely related impurity during column chromatography.
Question: I am performing flash column chromatography on silica gel to purify my crude Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate. However, I consistently observe an impurity that co-elutes with my product, as confirmed by TLC and ¹H NMR. How can I resolve this?
Answer:
Co-elution is a common challenge, especially with structurally similar impurities that may arise from the synthesis, such as isomers or unreacted starting materials. Here’s a systematic approach to troubleshoot and resolve this issue:
1. Re-evaluate Your Solvent System:
-
The "Why": The polarity of your mobile phase is the primary driver of separation on a normal-phase silica gel column. If the polarity is too high, both your product and the impurity will travel quickly up the column with little interaction, leading to poor separation. Conversely, if it's too low, elution times will be excessively long.
-
The "How":
-
Systematic Screening: Instead of random solvent combinations, perform a systematic screen of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).
-
Gradient Elution: If isocratic elution (using a constant solvent mixture) fails, a shallow gradient can be highly effective. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This will hold back the less polar compounds while allowing the more polar ones to elute, sharpening the peaks and improving resolution.
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity Index (Approx.) | Expected Rf Range for Product | Notes |
| 90:10 Hexanes:Ethyl Acetate | 2.8 | 0.2 - 0.4 | Good for initial screening. |
| 80:20 Hexanes:Ethyl Acetate | 3.2 | 0.3 - 0.5 | A common starting point for many esters. |
| 70:30 Hexanes:Ethyl Acetate | 3.6 | 0.4 - 0.6 | Use if the product is more polar. |
| 95:5 Dichloromethane:Methanol | 4.1 | 0.2 - 0.4 | An alternative for more polar compounds. |
2. Consider a Different Stationary Phase:
-
The "Why": If optimizing the mobile phase on silica gel is insufficient, the interaction between your compound and the stationary phase may not be selective enough. Different stationary phases offer alternative separation mechanisms.
-
The "How":
-
Alumina (Neutral or Basic): For compounds that are sensitive to the acidic nature of silica gel, or to exploit different Lewis acid/base interactions, alumina can be a good alternative.
-
Reverse-Phase Chromatography (C18): In reverse-phase chromatography, the stationary phase is non-polar (like C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful for separating compounds based on differences in hydrophobicity.
-
3. Employ High-Performance Liquid Chromatography (HPLC):
-
The "Why": For difficult separations or when very high purity is required, preparative HPLC offers significantly higher resolution than flash chromatography due to smaller particle sizes of the stationary phase and precise control over the mobile phase composition.
-
The "How":
-
Method Development: Start with analytical HPLC to develop a separation method. A typical starting point for a compound like Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate on a C18 column would be a gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Scale-Up: Once a good separation is achieved on an analytical scale, the method can be scaled up to a preparative HPLC system.
-
Issue 2: Product decomposition on silica gel.
Question: My ¹H NMR spectrum of the crude product looks clean, but after flash chromatography on silica gel, I see new peaks, suggesting decomposition. What is causing this, and how can I prevent it?
Answer:
The acidic nature of standard silica gel can catalyze the decomposition of sensitive functional groups, such as the β-keto ester moiety in your compound.
1. Neutralize the Silica Gel:
-
The "Why": The silanol groups (Si-OH) on the surface of silica gel are acidic and can promote side reactions like hydrolysis of the ester or enolization followed by decomposition.
-
The "How":
-
Triethylamine Treatment: Before packing your column, you can prepare a slurry of the silica gel in your chosen non-polar solvent containing a small amount of triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites.
-
Pre-treated Silica: Commercially available deactivated or neutral silica gels are also an excellent option.
-
2. Minimize Contact Time:
-
The "Why": The longer your compound is in contact with the silica gel, the greater the opportunity for decomposition.
-
The "How":
-
Optimize Flow Rate: Use a slightly higher flow rate than you normally would to expedite the elution.
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. This often leads to a tighter band at the start of the chromatography and faster elution.
-
Issue 3: Difficulty in achieving crystallization.
Question: I have a relatively pure oil of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, but I am struggling to induce crystallization to obtain a solid product. What techniques can I try?
Answer:
Crystallization can be challenging for spirocyclic compounds due to their often-complex packing in the solid state.
1. Solvent Screening:
-
The "Why": The choice of solvent is critical for crystallization. An ideal solvent will dissolve your compound when hot but not at room temperature or below.
-
The "How":
-
Systematic Approach: In small vials, test the solubility of a small amount of your compound in a range of solvents of varying polarities (e.g., hexanes, diethyl ether, ethyl acetate, isopropanol, ethanol).
-
Solvent/Anti-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a good solvent at room temperature, and then slowly add a poor solvent (an "anti-solvent") until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Table 2: Potential Solvent Systems for Crystallization
| Good Solvent | Anti-Solvent | Procedure |
| Diethyl Ether | Hexanes | Dissolve in minimal ether, add hexanes dropwise. |
| Ethyl Acetate | Heptane | Dissolve in minimal ethyl acetate, add heptane dropwise. |
| Acetone | Water | Dissolve in minimal acetone, add water dropwise. |
2. Seeding:
-
The "Why": If you have a small amount of crystalline material from a previous batch, it can act as a template for crystal growth.
-
The "How": Add a single, tiny crystal to a supersaturated solution of your compound.
3. Scratching:
-
The "Why": Scratching the inside of the glass flask with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal formation.
Issue 4: Low recovery after vacuum distillation.
Question: I am attempting to purify Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate by vacuum distillation, but my recovery is very low. What could be the problem?
Answer:
While distillation is a powerful technique for purifying liquids, low recovery can be due to several factors, especially for compounds with relatively high boiling points.[1][2][3][4]
1. Inadequate Vacuum:
-
The "Why": A high vacuum is necessary to lower the boiling point of the compound sufficiently to prevent thermal decomposition.
-
The "How": Ensure your vacuum pump is in good working order and that all connections in your distillation apparatus are properly sealed. Use high-vacuum grease on all ground glass joints.
2. Thermal Decomposition:
-
The "Why": Even under vacuum, prolonged heating can lead to decomposition.
-
The "How":
-
Use a Kugelrohr Apparatus: For small-scale distillations, a Kugelrohr apparatus is ideal as it allows for short-path distillation at a very high vacuum, minimizing the time the compound is exposed to high temperatures.
-
Fractional Distillation: For larger scales, a well-insulated fractional distillation column can improve separation efficiency and reduce the required heating time.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate?
A1: The exact boiling point will depend on the pressure. However, based on its structure as a methyl ester with a spiro[3.3]heptane core, it is expected to have a relatively high boiling point, likely requiring vacuum distillation for purification without decomposition.[2][3] For comparison, the atmospheric boiling point of biodiesel, which consists of fatty acid methyl esters, generally ranges from 330 to 357°C.[2]
Q2: What are the common impurities I should expect from the synthesis?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and stereoisomers. The synthesis of spiro[3.3]heptanes can sometimes lead to the formation of different isomers.[5][6] It is crucial to have analytical data (¹H NMR, ¹³C NMR, and mass spectrometry) of your crude product to identify potential impurities.
Q3: Can I use gas chromatography (GC) to assess the purity of my product?
A3: Yes, gas chromatography is an excellent technique for assessing the purity of volatile compounds like Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.[7][8] A GC analysis can provide information on the number of components in your sample and their relative amounts. The retention time can also help in identifying known impurities if you have reference standards.[7][8]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical, you should handle Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data may not be readily available, it is good practice to treat all new compounds as potentially hazardous.
III. Experimental Workflows
Workflow 1: Purification by Flash Column Chromatography
Caption: Decision tree for troubleshooting crystallization.
IV. References
-
FENIX Process Technologies Pvt. Ltd. Methyl Ester Fractionation.
-
Stepan, A. F., et al. (2012). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
-
ASTM D6751-20. Standard Specification for Biodiesel Fuel Blend Stock (B100) for Middle Distillate Fuels.
-
Yuan, W., et al. (2005). On the determination of the distillation curve of fatty acid methyl esters by gas chromatography. Energy & Fuels, 19(2), 556-561.
-
Benchchem. Troubleshooting low yields in the esterification of keto acids.
-
Scott, T. A., Macmillan, D., & Melvin, E. H. (1952). Vapor Pressures and Distillation of Methyl Esters of Some Fatty Acids. Industrial & Engineering Chemistry, 44(1), 172-175.
-
Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(12), 2047-2049.
-
MilliporeSigma. (n.d.). Troubleshooting Purification Methods.
-
Vernier. (n.d.). Using a Gas Chromatograph to Identify Unknown Ketones.
-
Vernier. (n.d.). Using a Gas Chromatograph to Identify Compounds in Forensics.
-
Cardoso, D. R., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 17(5), 633-643.
-
Kündig, E. P., et al. (2006). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. German Patent DE102006046468A1.
-
Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
-
Cytiva. (n.d.). Protein purification troubleshooting guide.
-
Fokin, A. A., et al. (2005). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 70(20), 8086-8093.
Sources
- 1. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 2. kaycantest.com [kaycantest.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ursinus.edu [ursinus.edu]
- 8. ursinus.edu [ursinus.edu]
Technical Support Center: Solving Solubility Issues with Spirocyclic Acetate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for addressing the solubility challenges frequently encountered with spirocyclic acetate derivatives. By understanding the underlying physicochemical principles, you can systematically overcome these hurdles and advance your research.
Part 1: Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format, providing immediate, actionable solutions.
Q1: My spirocyclic acetate derivative is insoluble in standard aqueous buffers (e.g., PBS pH 7.4). Where should I start?
A1: This is a common starting point due to the inherent characteristics of these molecules. Spirocyclic structures are often rigid and possess a high degree of three-dimensionality, which can lead to strong crystal lattice structures that are difficult to break apart with water alone.[1][2] The acetate group may offer some polarity, but the overall molecule is typically lipophilic.
Your first step should be a systematic solvent and co-solvent screening. The principle of "like dissolves like" is your guide here.[3]
-
Initial Screening: Start by testing solubility in small volumes of pharmaceutically acceptable organic solvents. Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Co-Solvent Systems: If the compound dissolves in an organic solvent, the next step is to create a co-solvent system by carefully titrating this organic stock solution into your aqueous buffer.[4][5] The goal is to find a ratio that keeps the compound dissolved while minimizing the organic solvent concentration to avoid impacting your downstream assay. A typical starting point is to ensure the final organic solvent concentration is below 5%, and ideally less than 1%, to maintain biological relevance.
Q2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates or "crashes out" when I add it to my aqueous assay buffer. What is happening and how can I fix it?
A2: This phenomenon is a classic sign of a compound with poor aqueous solubility and is often related to the difference between kinetic and thermodynamic solubility.[6][7] When you dissolve the compound in a strong organic solvent like DMSO, you create a thermodynamically favored solution. However, upon rapid dilution into an aqueous buffer (an "anti-solvent"), the system is pushed into a thermodynamically unstable, supersaturated state.[6] The compound then rapidly precipitates to reach its lower, true thermodynamic equilibrium solubility in the new mixed-solvent system.
Solutions:
-
Optimize the Co-Solvent Addition: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first or adding the buffer to the DMSO stock dropwise with vigorous vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.
-
Reduce Final Concentration: Your target concentration may be above the thermodynamic solubility limit in the final assay buffer. Test a serial dilution to find the highest concentration that remains stable.
-
Employ Solubilizing Excipients: Consider using excipients designed to enhance solubility.[8][9] Cyclodextrins, for example, have a hydrophobic interior and a hydrophilic exterior and can encapsulate poorly soluble drugs, increasing their apparent water solubility.[10][11] Surfactants like Polysorbate 80 can form micelles that entrap the drug molecules.[12]
-
pH Modification (if applicable): If your spirocyclic acetate derivative has an ionizable functional group (e.g., a basic amine or a carboxylic acid elsewhere in the structure), altering the pH of the buffer can dramatically increase solubility.[13][14] For a basic compound, lowering the pH will protonate it, leading to a more soluble salt form. For an acidic compound, increasing the pH will have the same effect.
Q3: I prepared a stock solution in a co-solvent system that was initially clear, but I observed precipitation after several hours or the next day. Is my compound chemically unstable?
A3: While chemical instability is a possibility, it is more likely that you are observing a transition from kinetic solubility to thermodynamic solubility.[6][15] The initially clear solution was a supersaturated, metastable state.[7] Over time, the molecules have had sufficient energy and time to rearrange into their more stable, lower-energy crystalline form, which then precipitates out of solution.[6]
Troubleshooting Steps:
-
Determine Thermodynamic Solubility: Conduct a shake-flask solubility experiment. Add an excess of the solid compound to your chosen solvent system, agitate it at a constant temperature for 24-48 hours to ensure equilibrium is reached, and then measure the concentration of the dissolved compound in the supernatant. This value is the thermodynamic solubility and represents the true equilibrium point.[16][17]
-
Consider an Amorphous Solid Dispersion (ASD): For challenging compounds, especially those intended for in vivo studies, an ASD can be a powerful solution.[18][19] In an ASD, the drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[20][21] This high-energy state bypasses the crystal lattice energy, often leading to significantly higher apparent solubility and dissolution rates.[19][22]
Part 2: Strategic Protocols & Data
For a systematic approach, detailed protocols and structured data are essential.
Protocol 1: Systematic Co-Solvent Screening Workflow
This protocol outlines a step-by-step method for identifying a suitable co-solvent system for your spirocyclic acetate derivative.
Objective: To determine the maximum solubility of a test compound in various pharmaceutically relevant co-solvent systems.
Materials:
-
Spirocyclic acetate derivative (solid)
-
Solvents: DMSO, Ethanol, PEG 400, Propylene Glycol
-
Aqueous Buffer: Phosphate-Buffered Saline (PBS) pH 7.4
-
Vials, magnetic stirrer, vortex mixer
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare Primary Stock Solutions: Dissolve the compound in 100% of each organic solvent (DMSO, Ethanol, PEG 400, PG) to create high-concentration stock solutions (e.g., 10-20 mM).
-
Prepare Co-Solvent Mixtures: In separate vials, prepare a range of co-solvent mixtures with PBS. For each organic solvent, create mixtures with final organic solvent concentrations of 50%, 20%, 10%, 5%, 2%, and 1% (v/v).
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of the solid compound to each co-solvent mixture. Ensure enough solid is present that some remains undissolved at the end.
-
Seal the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
-
-
Sample Preparation:
-
After 24 hours, visually inspect for undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) to fall within the linear range of your analytical method.
-
Analyze the samples using a validated HPLC-UV or LC-MS method to determine the compound's concentration. This concentration is the thermodynamic solubility in that specific co-solvent system.
-
Data Presentation: Solubility of a Hypothetical Spirocyclic Acetate Derivative
The results from such a screening can be summarized for easy comparison.
| Solvent System (v/v) | Solubility (µg/mL) | Visual Observation (24h) |
| 100% PBS (pH 7.4) | < 0.1 | Heavy Precipitation |
| 1% DMSO in PBS | 5.2 | Clear Solution |
| 5% DMSO in PBS | 48.5 | Clear Solution |
| 1% Ethanol in PBS | 2.1 | Slight Haze |
| 5% Ethanol in PBS | 25.7 | Clear Solution |
| 5% PEG 400 in PBS | 88.1 | Clear Solution |
| 10% PEG 400 in PBS | 215.4 | Clear Solution |
Interpretation: From this data, PEG 400 appears to be the most effective co-solvent for this hypothetical compound, offering significantly higher solubility at comparable concentrations to other solvents.
Part 3: Visualization of Troubleshooting Workflow
To effectively navigate solubility challenges, a logical decision-making process is crucial. The following diagram illustrates a typical workflow.
Caption: Decision tree for troubleshooting poor aqueous solubility.
Part 4: Frequently Asked Questions (FAQs)
Q1: What structural features of spirocyclic acetate derivatives make them poorly soluble?
A1: The poor solubility of spirocyclic compounds often stems from a combination of two key physicochemical factors:
-
High Crystal Lattice Energy: Spirocycles enforce a rigid, three-dimensional molecular architecture.[1] This rigidity allows the molecules to pack very efficiently and tightly into a crystal lattice. The energy required to break apart this stable, ordered crystal structure (the lattice energy) can be very high, and if the energy released when the molecule interacts with water (hydration energy) is not sufficient to overcome it, the compound will not dissolve.[23][24][25]
-
Lipophilicity: While the introduction of sp3-rich centers is intended to move away from flat, aromatic structures, these carbocyclic scaffolds are inherently non-polar and hydrophobic (lipophilic).[2] Although some studies show that incorporating oxygen atoms into the spirocycle can dramatically increase solubility, the parent hydrocarbon scaffolds remain challenging.[26] The acetate group adds some polarity, but its contribution may be insufficient to overcome the lipophilicity of a large spirocyclic core.
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my experiments?
A2: Understanding this distinction is vital for obtaining reliable and reproducible data.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system has reached equilibrium.[7][17] This is a stable state.
-
Kinetic Solubility is measured by dissolving a compound in a concentrated organic solvent (like DMSO) and then rapidly diluting it into an aqueous buffer.[16] The resulting value is often higher than the thermodynamic solubility because the system is temporarily in a supersaturated, non-equilibrium state.[6] This solution is metastable and will likely precipitate over time as it moves toward thermodynamic equilibrium.[15]
Why it matters: If you use a kinetically soluble preparation in a multi-hour cell-based assay, your compound could be precipitating in the well plate over the course of the experiment. This would lead to an underestimation of its true potency (IC50) because the actual concentration of the dissolved, active drug is decreasing over time. Relying on thermodynamic solubility ensures your test concentration is stable throughout your experiment.
Q3: When should I move beyond simple co-solvents and consider advanced formulation strategies like amorphous solid dispersions (ASDs)?
A3: You should consider advanced strategies when simple methods are insufficient to meet the requirements of your study, particularly for in vivo applications.
-
Low Solubility in Acceptable Co-solvent Levels: If you can only achieve your target concentration using a high percentage of organic co-solvent (e.g., >10-20%), this may be toxic to cells in vitro or cause adverse effects in vivo.
-
Precipitation Upon Dilution: If the compound precipitates upon injection into the bloodstream or dilution in gastrointestinal fluids, its bioavailability will be severely limited.
-
Need for High Drug Loading: For oral solid dosage forms, you need to deliver a therapeutic dose in a reasonably sized pill. If poor solubility requires large amounts of excipients, the drug loading may become impractically low.
In these cases, advanced formulations like ASDs, which prevent the drug from crystallizing, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), can maintain the drug in a dissolved or finely dispersed state upon administration, significantly enhancing absorption and bioavailability.[21][27][28] These methods are standard in pharmaceutical development for advancing poorly soluble drug candidates.[18][19]
References
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]
-
Allen Institute. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved from [Link]
-
Khadka, P., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]
-
Pharmaceutical Technology. (2014, June 2). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
-
Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Retrieved from [Link]
-
Meng, F., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Retrieved from [Link]
-
Al-Ghazawi, M., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. Retrieved from [Link]
-
Ghule, P. J., et al. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
Chemed. (n.d.). Lattice Energy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Retrieved from [Link]
-
Numerade. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water?. Retrieved from [Link]
-
C-S.dk. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from
-
Pharmaguideline. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility. Retrieved from [Link]
-
Quora. (2017, October 23). How is lattice energy related to solubility?. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q6A Specifications by Chandra Mohan. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Ascendia Pharma. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Enhancement Techniques Seminar. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
MDPI. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
ResearchGate. (2026, January 5). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
-
PMC. (n.d.). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]
-
ResearchGate. (2025, August 30). Spirocyclic Oxetanes: Synthesis and Properties. Retrieved from [Link]
-
PMC. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
-
MDPI. (n.d.). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Overcoming Excipient Risks and Challenges for Parenteral Formulations [sigmaaldrich.com]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. acdlabs.com [acdlabs.com]
- 15. ovid.com [ovid.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Lattice energy: Definition, Importance and Factors affecting. [allen.in]
- 24. Lattice Energy [chemed.chem.purdue.edu]
- 25. vaia.com [vaia.com]
- 26. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 28. longdom.org [longdom.org]
Technical Support Center: Reductive Amination of Sterically Hindered Spiro Ketones
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming Steric Bulk in Spirocyclic Scaffolds
The Core Challenge: The "Imine Wall"
User Query: "I am trying to couple a secondary amine to a spiro[3.3]heptan-2-one derivative. Standard STAB (Sodium Triacetoxyborohydride) protocols yield <10% product and 90% unreacted ketone. Why?"
Technical Analysis: Spiro ketones present a unique geometric challenge. Unlike flexible acyclic ketones, spirocyclic rings are rigid. The carbonyl carbon is often shielded by the orthogonal ring system, creating a "steric wall" that blocks the nucleophilic attack of the amine.
Standard protocols (STAB/DCE) rely on a rapid equilibrium between ketone and iminium. In hindered systems, this equilibrium heavily favors the ketone. If the imine does not form before the reducing agent acts, the reaction stalls or leads to direct reduction of the ketone to an alcohol.
The Solution: You must decouple Imine Formation from Reduction . The use of a Lewis Acid dehydrating agent—specifically Titanium(IV) isopropoxide—is non-negotiable for these substrates.
Mechanism of Action: Titanium-Mediated Activation
The following diagram illustrates how Ti(OiPr)₄ overcomes the steric barrier by coordinating to the carbonyl oxygen (increasing electrophilicity) and scavenging water (driving equilibrium).
Caption: Ti(OiPr)₄ acts as a dual-purpose Lewis acid and dehydrating agent, locking the hindered ketone into an activated imine complex.
Validated Protocol: The "Titanium-Borohydride" Method
Applicability: Spiro[3.3]heptanes, Spiro[piperidine], Adamantanones, and other rigid, bulky ketones.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Spiro Ketone | 1.0 equiv | Substrate |
| Amine | 1.2 - 1.5 equiv | Nucleophile (Excess drives kinetics) |
| Ti(OiPr)₄ | 1.5 - 2.0 equiv | Lewis Acid / Water Scavenger |
| NaBH₄ | 1.5 equiv | Reducing Agent (Added in Step 2) |
| Ethanol (Abs.) | [0.5 M] | Solvent (Must be anhydrous) |
Step-by-Step Workflow
-
Complexation (The Critical Step):
-
In a flame-dried flask under Argon, dissolve the Ketone and Amine in anhydrous THF or Ethanol.
-
Add Ti(OiPr)₄ dropwise. The solution may turn slightly yellow/orange.
-
CRITICAL: Stir at Ambient Temperature (20–25 °C) for 12–18 hours .
-
Why? For hindered spiro systems, imine formation is slow. Shortening this time causes direct ketone reduction later.
-
-
Reduction:
-
Cool the mixture to 0 °C (optional, but recommended to suppress side reactions).
-
Add NaBH₄ (Sodium Borohydride) carefully in portions.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
-
Quench & Workup (The "Titanium Gel" Fix):
-
Issue: Adding water directly creates a sticky TiO₂ gel that traps product.
-
Fix: Quench with 2N NH₄OH (ammonium hydroxide) or 1M NaOH . Stir vigorously until a white, filterable precipitate forms (titanium oxide).
-
Filter through Celite. Wash the cake with EtOAc.
-
Troubleshooting Matrix (FAQ)
Q1: I see a new spot on TLC, but after workup, my yield is low. Where is my product?
-
Diagnosis: Titanium Emulsion Trap.
-
Fix: The amine product is likely coordinated to the Titanium salts.
-
Protocol Adjustment: During workup, after adding NaOH, allow the suspension to stir for at least 30 minutes. If the emulsion persists, add Potassium Sodium Tartrate (Rochelle's Salt) solution and stir until phases separate cleanly.
Q2: I am isolating the corresponding alcohol (direct reduction of ketone) instead of the amine.
-
Diagnosis: Premature Reduction. The imine was not fully formed when the hydride was added.
-
Fix: Increase the "Aging Time" (Step 1) from 12h to 24h. Alternatively, switch to Microwave Activation (100 °C for 60 mins) for the Ti(OiPr)₄ step before adding the reducing agent.
Q3: Can I use STAB (Sodium Triacetoxyborohydride) instead of Ti(OiPr)₄?
-
Analysis: STAB is milder but sterically bulky. It struggles to approach the carbonyl in spiro systems.
-
Recommendation: Only use STAB if you use Acetic Acid (1–2 equiv) as a catalyst and run the reaction in DCE (Dichloroethane) . However, for spiro ketones, the Ti(OiPr)₄ method is statistically more reliable (Bhattacharyya Protocol).
Data & Reagent Selection Guide
Select the reducing agent based on your substrate's specific constraints.
| Reducing Agent | Reactivity | Steric Tolerance | Rec.[1] for Spiro Ketones? | Notes |
| NaBH₄ (with Ti) | High | Excellent | YES (Gold Standard) | Requires 2-step (one-pot) protocol. |
| NaBH(OAc)₃ (STAB) | Mild | Low | No | Too bulky; often fails to reduce hindered imines. |
| NaBH₃CN | Medium | Medium | Conditional | Toxic (HCN risk). Use if acid-sensitive groups are present.[1][2] |
| Pic-BH₃ (Picoline Borane) | Mild | High | Yes (Alternative) | Green alternative to Cyanoborohydride; good flow chemistry profile. |
Logic Flow: Troubleshooting Decision Tree
Use this logic gate to determine your next optimization step.
Caption: Diagnostic workflow based on crude LCMS data.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928–4929.
- Core Authority: Establishes the Ti(OiPr)4 + NaBH4 protocol as the standard for hindered ketones.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
- Core Authority: The foundational text for STAB, explaining its limitations with sterically hindered substr
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[3] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471.
- Core Authority: Expands the titanium protocol to primary amines and ammonia, relevant for drug discovery scaffolds.
Sources
Technical Guide: Separation & Analysis of Spiro[3.3]heptane Diastereomers
Version: 2.1 | Last Updated: February 2026 Audience: Medicinal Chemists, Analytical Scientists, Purification Engineers Scope: Troubleshooting TLC and HPLC separation of 2,6-disubstituted spiro[3.3]heptane systems.
Introduction: The "Rigid Rod" Challenge
Spiro[3.3]heptane scaffolds are increasingly utilized in drug discovery as saturated bioisosteres for phenyl rings (increasing
Unlike flexible alkyl chains, the spiro[3.3]heptane core forms a rigid "pucker." When substituted at the 2 and 6 positions, two diastereomers arise:
-
Cis-isomer: Substituents on the same face (Meso/Achiral).
-
Trans-isomer: Substituents on opposite faces (Chiral,
symmetry).
The Core Problem: These diastereomers often possess identical polarities (
Module 1: Visualization (TLC)
Because the spiro[3.3]heptane core is non-chromophoric (UV inactive), standard UV-254 nm visualization usually fails unless the substituents contain aromatic rings.
Protocol A: "Seeing the Invisible" (Staining)
If your compound lacks a UV chromophore, use these stains in order of sensitivity:
| Stain Reagent | Target Functionality | Preparation / Activation |
| Iodine Chamber | Universal (Lipophilic) | Place plate in a jar with |
| KMnO₄ (Basic) | Alkenes, Oxidizable groups | Dip and heat gently. Yellow spots on purple background. |
| PMA (Phosphomolybdic Acid) | Universal (High Sensitivity) | Dip and heat vigorously (200°C gun) until blue/black spots appear. |
| Hanessian’s Stain | High Sensitivity | Cerium Molybdate dip. Heat until blue spots appear. |
Protocol B: Eluent Screening for Diastereomers
Diastereomers of rigid spirocycles often co-elute in standard Hexane/EtOAc mixtures.
-
Recommendation: Switch to Dichloromethane (DCM) / Methanol .
-
Why? DCM provides different solvation selectivity for rigid cycles compared to linear alkanes.
-
Starting Point: 95:5 DCM:MeOH.
Module 2: HPLC Method Development
Detector Selection
-
Scenario A (Aromatic Substituents): Use UV/Vis (210–254 nm).
-
Scenario B (Aliphatic Substituents): UV will fail.
-
Primary Choice:CAD (Charged Aerosol Detector) or ELSD . These are "mass-sensitive" and independent of optical properties.
-
Secondary Choice:RI (Refractive Index) . (Note: Incompatible with gradient elution).
-
Stationary Phase: The Hierarchy of Shape Selectivity
For spiro[3.3]heptanes, the "carbon load" is less important than the "ligand order." You need a column that discriminates based on molecular shape (steric exclusion).
Figure 1: Decision tree for stationary phase selection based on analyte properties.
Mobile Phase Optimization
-
Solvent: Use Methanol (MeOH) over Acetonitrile (ACN).
-
Mechanism: MeOH is a protic solvent that forms a more ordered structure around the stationary phase ligands, enhancing the "shape selectivity" effect of the column. ACN tends to disorder the ligands, reducing steric discrimination.
-
Temperature: Lower is better. Run at 15°C – 25°C. High temperatures increase molecular motion, "blurring" the shape differences between diastereomers.
Module 3: Troubleshooting & FAQs
Q1: My cis and trans isomers are co-eluting on C18. What now?
Diagnosis: You are likely using a "Monomeric" C18 column (low surface coverage), which separates based on hydrophobicity only. Since both isomers have identical lipophilicity, they co-elute. Solution:
-
Change Column: Switch to a C30 column or a Polymeric C18 (e.g., Vydac 201TP, Zorbax Bonus-RP). These phases act like a "slot"; the linear trans isomer usually penetrates deeper (retains longer) than the bent cis isomer.
-
Change Solvent: Switch organic modifier from ACN to MeOH.
Q2: I see a peak in TLC (iodine), but a flat line on HPLC.
Diagnosis: Detection mismatch. Your compound is non-chromophoric. Solution:
-
Check Detector: Ensure you are NOT using UV at 254nm. Try 210nm (end absorption), but beware of solvent cut-off noise.
-
Derivatize: React your spiro-amine or spiro-acid with a UV-active tag (e.g., Benzoyl chloride or Naphthoyl chloride). This adds a chromophore and often improves the separation factor (
).
Q3: The peaks are tailing significantly.
Diagnosis: Spiro[3.3]heptane amines are rigid bases. They can become "stuck" in the pores or interact strongly with residual silanols on the silica surface. Solution:
-
Add Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to suppress silanol ionization.
-
End-capping: Ensure your column is "fully end-capped."
-
Buffer: If pH stable, use Ammonium Bicarbonate (pH 8-9) with a high-pH stable column (e.g., XBridge) to keep the amine uncharged.
Module 4: Advanced Protocol (Derivatization)
If direct separation fails, derivatization is the gold standard for spirocyclic diastereomers. This method converts the difficult separation into an easier one by amplifying steric differences.
Target: Spiro[3.3]heptane-2,6-dicarboxylic acid (or amine).[1]
Reagent:
-
For Acids: (S)-(-)-1-Phenylethylamine or Camphorsultam .
-
For Amines: Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride (Pirkle-concept).
Workflow:
-
Reaction: Mix Spiro-substrate (1 eq) + Derivatizing Agent (1.1 eq) + EDC/HOBt (for acids) or TEA (for amines).
-
Workup: Simple liquid-liquid extraction (EtOAc/Water).
-
Analysis: The resulting diastereomers (or amide rotamers) now have:
-
Strong UV absorbance (Benzoyl/Phenyl groups).
-
Significantly different shapes due to the "locking" of the amide bond.
-
-
Separation: These derivatives often separate easily on standard C18 or Silica (Normal Phase) columns.
Figure 2: Derivatization strategy to enhance detection and resolution.
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024.[2]
-
Shape selectivity for constrained solutes in reversed-phase liquid chromatography. Analytical Chemistry, 1999.
-
Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 2007.
-
Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker. ResearchGate, 2016.
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 2023.
Sources
Technical Support Center: Handling Volatile Spiro[3.3]heptane Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.3]heptane scaffolds. This guide is designed to provide expert advice and actionable troubleshooting strategies for handling the unique challenges posed by volatile and often unstable spiro[3.3]heptane intermediates. The conformationally rigid and three-dimensional nature of the spiro[3.3]heptane motif makes it a highly valuable scaffold in modern medicinal chemistry, often used as a saturated bioisostere for benzene rings to improve physicochemical properties of drug candidates.[1][2][3] However, synthetic routes to these valuable building blocks can involve fleeting, low-molecular-weight intermediates that demand specialized handling techniques to ensure experimental success and operator safety.
This resource consolidates field-proven insights and best practices into a user-friendly, question-and-answer format.
Section 1: Fundamental Safety & Handling Protocols
Working with volatile organic compounds (VOCs) necessitates a stringent adherence to safety protocols to prevent hazardous exposure and ensure reproducible results.[4][5] Spiro[3.3]heptane intermediates, particularly those with low molecular weights, can have high vapor pressures, posing significant inhalation risks and a potential for material loss.[6][7]
Q1: What are the mandatory personal protective equipment (PPE) and engineering controls for handling volatile spiro[3.3]heptane intermediates?
A1: All manipulations involving volatile spiro[3.3]heptane intermediates must be performed with a combination of appropriate PPE and robust engineering controls.
-
Engineering Controls : The primary line of defense is to work exclusively within a properly functioning chemical fume hood.[4][5][8] This prevents the accumulation of harmful vapors in the laboratory atmosphere. Ensure the fume hood sash is kept as low as possible to maximize ventilation efficiency.[8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles are mandatory at all times.[8][9] Standard safety glasses do not offer sufficient protection against splashes.
-
Gloves : Chemical-resistant nitrile gloves are required to prevent skin contact.[4] Always check the specific solvent's compatibility with nitrile and consider double-gloving for extended operations.
-
Lab Coat : A flame-resistant or 100% cotton lab coat must be worn to protect skin and clothing.[8][9]
-
Apparel : Always wear long pants and closed-toe shoes to ensure full skin coverage.[4][9]
-
Q2: My spiro[3.3]heptane intermediate is also air- and moisture-sensitive. What kind of atmospheric controls are required?
A2: The dual challenge of volatility and air sensitivity requires the use of inert atmosphere techniques.[10] The goal is to create a controlled environment free from oxygen and water, which could otherwise react with your intermediate, leading to byproducts and reduced yields.[11]
-
Inert Gas Selection : High-purity, dry nitrogen (N₂) or argon (Ar) are the gases of choice.[10][11][12] Argon is denser than air and more effective for displacing it in complex glassware setups, but nitrogen is often more economical for routine use.
-
Apparatus Setup : All reactions should be conducted in oven-dried or flame-dried glassware assembled under a positive pressure of inert gas.[10][12][13] This is typically achieved using a Schlenk line or a glovebox.[10] The system must be vented through an oil or mercury bubbler to maintain a slight positive pressure and prevent atmospheric gases from entering.[12][13]
| Parameter | Nitrogen (N₂) Gas | Argon (Ar) Gas | Rationale & Justification |
| Purity | High Purity (99.998%+) | High Purity (99.998%+) | Minimizes contamination from O₂ and H₂O. |
| Density vs. Air | Slightly lighter | ~1.4 times denser | Argon is more effective at displacing air from complex or open setups but nitrogen is sufficient for most sealed systems. |
| Cost | Generally lower | Generally higher | Nitrogen is the preferred choice for routine work unless specific reactivity or density requirements favor argon. |
| Drying | Must be passed through a drying agent | Must be passed through a drying agent | Ensures no moisture is introduced into the reaction. |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and workup of volatile spiro[3.3]heptane intermediates.
Q3: I'm experiencing consistently low yields. I suspect I'm losing my product during solvent removal on the rotary evaporator. How can I prevent this?
A3: This is a classic issue when working with volatile compounds.[7] High vacuum and elevated temperatures can easily carry your product over into the solvent trap.
Troubleshooting Steps:
-
Avoid High Vacuum : Do not use a high vacuum line for solvent removal.[7] On a rotary evaporator, carefully regulate the vacuum. Start with a gentle vacuum and only increase it if the solvent is not evaporating at a reasonable rate.
-
Control Temperature : Use a water bath with the lowest possible temperature that still allows for efficient solvent removal. For highly volatile solvents like diethyl ether or dichloromethane, a room temperature bath is often sufficient.[8]
-
Alternative Methods :
-
Atmospheric Distillation : For very volatile products, consider a simple distillation at atmospheric pressure to remove the bulk of a higher-boiling solvent.[7]
-
Kugelrohr Distillation : This apparatus is excellent for distilling small quantities of material under reduced pressure with minimal loss.[7]
-
-
Monitor the Trap : Always check your rotary evaporator's cold trap. If you see your product condensing there, your vacuum is too strong or your bath is too warm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. hscprep.com.au [hscprep.com.au]
- 5. research.columbia.edu [research.columbia.edu]
- 6. irislaboratories.com [irislaboratories.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. csub.edu [csub.edu]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
Minimizing side reactions in spiro[3.3]heptane functionalization
Department: Advanced Scaffolds & Bioisosteres Subject: Minimizing Side Reactions & Ring Strain Management Status: Active Knowledge Base
Executive Summary: The "Butterfly" Effect
Spiro[3.3]heptane is a high-value bioisostere for benzene and piperidine, offering a rigid, non-planar geometry that improves solubility and metabolic stability. However, it possesses significant ring strain (~63 kcal/mol total).
The Core Challenge: The central spiro-carbon creates a "puckered" butterfly conformation. Attempting standard functionalization often triggers strain relief pathways, leading to ring opening , rearrangement to bicyclo[3.2.0]heptanes , or fragmentation .
This guide addresses the three most common "tickets" submitted by medicinal chemists: cationic rearrangements, radical over-functionalization, and nucleophilic substitution failures.
Ticket #101: Ring Expansion During Acid Catalysis
User Report: "I attempted a Friedel-Crafts alkylation using
Root Cause Analysis:
The spiro[3.3]heptane carbocation is highly unstable. Upon generating a cation at the
Resolution Protocol:
-
Stop using strong Lewis Acids. Avoid
, , or neat TFA. -
Switch to Radical Pathways. Carbon-centered radicals on cyclobutane rings are kinetically stable against rearrangement compared to their cationic counterparts.
-
Alternative: Use Minisci-type radical alkylation .
Recommended Workflow (Radical Arylation):
-
Reagents: Heteroarene (substrate), Spiro-carboxylic acid (radical precursor), Ammonium Persulfate (oxidant),
(catalyst). -
Mechanism: Oxidative decarboxylation generates the spiro-radical, which adds to the heteroarene without rearranging.
Ticket #102: Uncontrollable Polysubstitution (C-H Activation)
User Report: "I'm using photocatalysis (TBADT) to install a nitrile group. I'm getting a mix of mono-, di-, and tri-substituted products, and regioisomers at C1 and C2."
Root Cause Analysis: Spiro[3.3]heptane has 8 equivalent methylene protons (in unsubstituted forms) and 4 equivalent bridgehead protons. Standard Hydrogen Atom Transfer (HAT) reagents often lack the steric discrimination to stop at mono-functionalization due to the compact size of the scaffold. Furthermore, the electron-withdrawing effect of the first substituent often deactivates the ring insufficiently to prevent a second attack in radical manifolds.
Resolution Protocol:
-
Solvent Control: Use HFIP (Hexafluoroisopropanol) . Its strong hydrogen-bond donating ability creates a solvent cage that alters the polarity of the transition state, often enhancing mono-selectivity.
-
Reagent Stoichiometry: Run the reaction with the spiro-alkane in excess (3-5 equiv) relative to the radical trap.
-
Regio-Control: Use Decatungstate (
) as the photocatalyst. It preferentially abstracts hydrogen from the less sterically hindered methylene positions (C2/C6) over the bridgehead.
Ticket #103: The "Black Box" of Nucleophilic Substitution
User Report: "I have a tosylate at the 2-position. I tried displacing it with an amine (
Root Cause Analysis:
-
Failure: The puckered cyclobutane ring sterically hinders the backside attack required for
. The incoming nucleophile clashes with the "wings" of the butterfly structure. - Failure: As noted in Ticket #101, the carbocation intermediate triggers rearrangement.
-
Result: The system defaults to E2 elimination to relieve steric pressure.
Resolution Protocol: Do not rely on classical substitution. Use Cross-Coupling or Strain-Release strategies.
Alternative Workflow (Ni-Catalyzed Cross-Coupling): Instead of displacing a leaving group, use a redox-active ester (RAE) or a halide in a Nickel-catalyzed reductive coupling.
| Parameter | Classical | Ni-Catalyzed Reductive Coupling |
| Mechanism | Backside attack (Sterically blocked) | Radical capture by Metal center |
| Intermediate | Pentacoordinate TS | |
| Major Byproduct | Elimination (Alkene) | Protodehalogenation (Reduced alkane) |
| Success Rate | < 10% | > 80% |
Visualizing the Stability Pathways
The following diagram illustrates why cationic pathways lead to failure (red) while radical pathways preserve the spiro-integrity (green).
Caption: Comparative reaction pathways. Cationic routes (top, red) trigger ring expansion. Radical routes (bottom, green) maintain scaffold integrity.
Standard Operating Procedure: Radical Decarboxylative Arylation
This protocol is designed to attach a heteroaryl group to the spiro[3.3]heptane core without triggering ring opening.
Prerequisites:
-
Substrate: Spiro[3.3]heptane-2-carboxylic acid (Commercial or synthesized via [2+2]).
-
Coupling Partner: N-Heteroarene (e.g., Isoquinoline).
Step-by-Step Protocol:
-
Preparation: In a vial, dissolve the N-heteroarene (0.5 mmol, 1.0 equiv) and Spiro-acid (1.0 mmol, 2.0 equiv) in
(biphasic 1:1, 0.2 M). -
Catalyst Addition: Add
(0.2 equiv) and TFA (1.0 equiv). -
Initiation: Add
(Ammonium Persulfate, 2.0 equiv). -
Reaction: Stir vigorously at room temperature for 12–24 hours. The silver catalyzes the oxidative decarboxylation of the acid to form the spiro-radical.
-
Workup: Basify with saturated
, extract with DCM, and purify via silica chromatography.
Why this works: The reaction proceeds via a radical intermediate that adds to the protonated heteroarene. The spiro-radical is generated under mild oxidative conditions, avoiding the long-lived carbocations that cause rearrangement.
References & Validated Sources
-
Spiro[3.3]heptane as a Bioisostere: Mykhailiuk, P. K. et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere."[1][2][3][4][5] Angewandte Chemie International Edition, 2024.[2][5] Link
-
Cationic Rearrangements: Wiberg, K. B. "The chemistry of bicyclo[1.1.0]butanes." Accounts of Chemical Research. (Explains the fundamental strain-relief pathways in small bicyclic systems). Link
-
Radical Functionalization Strategies: Capaldo, L., & Ravelli, D. "Decatungstate-Photocatalyzed C(sp3)–H Functionalization."[6] European Journal of Organic Chemistry.[1] (Protocol for selective HAT). Link
-
Enamine Building Blocks: Extensive libraries and synthesis data for spiro[3.3]heptanes are documented by Enamine Ltd, highlighting the preference for de novo synthesis over late-stage modification for complex derivatives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. enamine.net [enamine.net]
- 6. Radical C(sp3)–H functionalization and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Complexities of Spirocyclic Systems: A Comparative 1H NMR Analysis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
In the landscape of modern drug discovery and development, the structural elucidation of novel molecular entities is a cornerstone of progress. Among the diverse scaffolds employed to explore chemical space, spirocyclic systems, particularly the spiro[3.3]heptane motif, have garnered significant attention for their inherent three-dimensionality and conformational rigidity.[1][2][3] This guide provides an in-depth 1H NMR analysis of a key derivative, Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, offering a comparative framework and the underlying principles for researchers engaged in the synthesis and characterization of such compounds. While an experimental spectrum for the title compound is not publicly available, this guide will leverage spectral data from closely related analogs and established NMR principles to provide a robust predictive analysis.
The Spiro[3.3]heptane Core: A Unique NMR Challenge
The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings sharing a central quaternary carbon, presents a unique set of challenges and opportunities for NMR analysis. The rigid, puckered nature of the cyclobutane rings leads to distinct chemical environments for axial and equatorial protons, and the potential for significant long-range coupling, including "W-coupling" (a four-bond coupling through a 'W'-shaped arrangement of bonds), can provide valuable structural insights. Understanding these nuances is critical for the unambiguous assignment of proton signals and, consequently, the confirmation of molecular structure and stereochemistry.
Predicted 1H NMR Spectrum of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
Based on established chemical shift principles and data from analogous compounds, a predicted 1H NMR spectrum for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is presented below. The analysis is divided into the distinct spin systems of the molecule.
Molecular Structure and Proton Numbering:
Caption: Structure of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate with proton labeling.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Hα (CH) | ~2.8 - 3.2 | Multiplet | 1H | Methine proton at C1, deshielded by the adjacent ester group. |
| Hβ (CH2) | ~2.4 - 2.7 | Multiplet | 2H | Methylene protons at C2, adjacent to the methine and spiro-carbon. |
| Hγ (CH2) | ~2.9 - 3.3 | Multiplet | 2H | Methylene protons at C4, alpha to the ketone. |
| Hδ (CH2) | ~2.2 - 2.6 | Multiplet | 2H | Methylene protons at C2', adjacent to the spiro-carbon. |
| Hε (CH2) | ~2.0 - 2.4 | Multiplet | 2H | Methylene protons at C3', beta to the ketone. |
| -OCH3 | ~3.7 | Singlet | 3H | Methyl ester protons, highly deshielded by the adjacent oxygen.[4] |
| -COCH2- | ~2.5 | Doublet | 2H | Methylene protons of the acetate group, adjacent to a chiral center. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum with the known 1H NMR data of two key structural analogs: Spiro[3.3]heptan-2-one and 6-oxo-spiro[3.3]heptane-2-carboxylic acid .
Spiro[3.3]heptan-2-one
The 1H NMR spectrum of Spiro[3.3]heptan-2-one provides a baseline for the chemical shifts of the protons on the cyclobutane ring containing the ketone. The protons alpha to the carbonyl (at C1 and C3) are expected to be the most downfield of the ring protons. The protons on the other cyclobutane ring (at C5, C6, and C7) will be in a more shielded environment.
6-oxo-spiro[3.3]heptane-2-carboxylic acid
Key Spectroscopic Features and Interpretation
Chemical Shifts
-
Protons Alpha to the Ketone (Hγ): The methylene protons at C4, being alpha to the carbonyl group, are expected to resonate in the range of δ 2.9 - 3.3 ppm. This downfield shift is due to the anisotropic effect of the C=O bond.
-
Methine Proton (Hα): The methine proton at C1, being alpha to the ester group, will also be deshielded and is predicted to appear around δ 2.8 - 3.2 ppm.
-
Acetate Methylene Protons (-COCH2-): These protons, adjacent to the chiral center at C1, are diastereotopic and are expected to appear as a doublet of doublets or a complex multiplet around δ 2.5 ppm.
-
Methyl Ester Protons (-OCH3): The three protons of the methyl ester group are in a highly deshielded environment due to the adjacent oxygen atom and will appear as a sharp singlet at approximately δ 3.7 ppm.[4]
-
Other Ring Protons (Hβ, Hδ, Hε): The remaining methylene protons on the spiro[3.3]heptane core will appear as complex multiplets in the more upfield region of the spectrum, typically between δ 2.0 and 2.7 ppm.
Coupling Constants
The rigid nature of the spiro[3.3]heptane system gives rise to characteristic coupling patterns that are highly dependent on the dihedral angles between coupled protons.
-
Geminal Coupling (²J): Geminal coupling between diastereotopic methylene protons on the cyclobutane rings is expected to be in the range of -12 to -15 Hz.
-
Vicinal Coupling (³J): Vicinal coupling constants are highly dependent on the puckering of the cyclobutane rings and the relative stereochemistry of the substituents. Cis-vicinal protons typically show larger coupling constants (8-11 Hz) than trans-vicinal protons (2-5 Hz).
-
Long-Range Coupling (⁴J and ⁵J): "W-coupling" is a type of four-bond coupling that can be observed in rigid systems where the four bonds form a "W" shape. In the spiro[3.3]heptane framework, this can occur between protons across the ring and can be a valuable tool for stereochemical assignment. These couplings are typically small (1-3 Hz).
Experimental Protocol: Acquiring High-Quality 1H NMR Data
To obtain a high-resolution 1H NMR spectrum for unambiguous structural elucidation, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution, which is crucial for resolving the complex multiplets of the spirocyclic protons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.
-
Advanced NMR Techniques for Complete Structural Assignment
For a complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
Caption: Workflow for comprehensive NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the spiro[3.3]heptane rings and the acetate side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, providing unambiguous carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to four bonds apart. This is particularly useful for identifying the connectivity around the quaternary spiro-carbon and the carbonyl and ester groups.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the substituents on the spiro[3.3]heptane core.
Conclusion
The 1H NMR analysis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, while challenging due to the complex nature of the spiro[3.3]heptane scaffold, is an invaluable tool for its structural characterization. By combining a predictive approach based on fundamental NMR principles with a comparative analysis of related structures, researchers can confidently interpret the resulting spectra. The application of advanced 2D NMR techniques further empowers scientists to unravel the intricate details of molecular connectivity and stereochemistry, thereby accelerating the pace of innovation in drug discovery and chemical research.
References
-
Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3584–3593. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Radchenko, D. S., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Jung, M. E., & Muir, J. E. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]
-
LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Chemistry LibreTexts. [Link]
-
Hamid Raza, G., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(1), 29-34. [Link]
- Google Patents. (n.d.). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
-
PubChem. (n.d.). Spiro[3.3]heptan-1-one. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Spiro[3.3]heptane. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved February 15, 2026, from [Link]
Sources
Navigating the Labyrinth: A Comparative Guide to LCMS Fragmentation Patterns of Spiro[3.3]heptane Esters
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, recognized as a saturated bioisostere for benzene rings.[1] Its unique three-dimensional structure offers novel chemical space and conformational rigidity, making it an attractive component in the design of new therapeutic agents.[2] However, the structural complexity of these molecules presents a significant analytical challenge, particularly in their characterization by mass spectrometry (MS). This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LCMS) fragmentation patterns of spiro[3.3]heptane esters, offering insights into the influence of ionization techniques and fragmentation methods on the resulting mass spectra.
The Challenge of Spirocyclic Fragmentation
The fragmentation of spiro compounds in mass spectrometry is highly dependent on their specific structure and the ionization method employed.[3] For carbocyclic spiro compounds, fragmentation under hard ionization techniques like Electron Ionization (EI) often begins with the cleavage of a bond at the central spiro-atom.[3] However, the introduction of an ester functional group provides an alternative and often preferred site for initial ionization and subsequent fragmentation, complicating spectral interpretation.
This guide will compare and contrast the fragmentation behavior of a model spiro[3.3]heptane ester under different LCMS conditions, focusing on the interplay between the spirocyclic core and the ester functionality.
Ionization Techniques: A Comparative Analysis
The choice of ionization source is a critical first step in any LCMS experiment, as it dictates the initial energy imparted to the analyte and, consequently, the extent of fragmentation. We will compare two of the most common atmospheric pressure ionization (API) techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), with the classic high-energy method, Electron Ionization (EI), typically used with Gas Chromatography (GC-MS).
| Ionization Technique | Principle | Typical Adducts/Ions | Fragmentation | Best Suited For |
| Electrospray Ionization (ESI) | Soft ionization technique that produces ions from a solution by applying a high voltage to a liquid to create an aerosol.[4] | [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+ | Minimal in-source fragmentation, primarily molecular ions.[4] | Polar, thermally labile molecules. |
| Atmospheric Pressure Chemical Ionization (APCI) | A "softish" ionization that uses a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte through proton transfer or charge exchange. | Primarily [M+H]+ | More in-source fragmentation than ESI, but less than EI.[5] | Less polar, thermally stable molecules. |
| Electron Ionization (EI) | A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing electron ejection and extensive fragmentation.[6][7] | Molecular ion (M+•), numerous fragment ions. | Extensive and reproducible fragmentation patterns.[7] | Volatile, thermally stable molecules. |
Fragmentation Pathways: A Tale of Two Moieties
The fragmentation of spiro[3.3]heptane esters is a competitive process between pathways initiated at the spirocyclic core and those directed by the ester group. The observed fragmentation pattern is a composite of these competing reactions, with the relative abundance of fragment ions depending on the ionization energy and the specific fragmentation technique (e.g., Collision-Induced Dissociation - CID).
Ester-Directed Fragmentation
The fragmentation of esters is well-characterized and typically involves several key pathways.[8][9]
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters.[9][10] This can result in the loss of the alkoxy group (-OR) or the alkyl group from the acid portion.
-
McLafferty Rearrangement: This is a characteristic rearrangement for esters with a γ-hydrogen, involving the transfer of the hydrogen to the carbonyl oxygen with subsequent cleavage of the β-bond.[9][11]
-
Loss of Small Neutral Molecules: The loss of water (if a hydroxyl group is present), carbon monoxide, or other small neutral molecules can also be observed.
Spiro[3.3]heptane Core Fragmentation
The rigid spiro[3.3]heptane core can also undergo characteristic fragmentation, although these pathways are often less favored in the presence of the more readily ionizable ester group.
-
Ring Opening: Cleavage of one of the bonds to the central spiro carbon can initiate a cascade of ring-opening and rearrangement reactions.[3]
-
Retro-Diels-Alder (RDA) Reaction: While more common in more complex spirocycles, an RDA-type reaction could potentially lead to the cleavage of one of the cyclobutane rings.[3]
Experimental Workflow: A Step-by-Step Guide
To elucidate the fragmentation patterns of a model spiro[3.3]heptane ester, the following experimental workflow is proposed.
Caption: A generalized experimental workflow for the LCMS analysis of spiro[3.3]heptane esters.
Comparative Fragmentation Data
The following table summarizes the expected key fragment ions for a hypothetical methyl spiro[3.3]heptane-1-carboxylate under different ionization and fragmentation conditions.
| m/z (Proposed Fragment) | ESI-CID | APCI-CID | EI | Proposed Structure/Loss |
| [M+H]+ | High | Moderate | Low/Absent | Protonated Molecular Ion |
| [M-OCH3]+ | Moderate | High | High | Loss of methoxy radical |
| [M-COOCH3]+ | Low | Moderate | High | Loss of carbomethoxy radical |
| Fragment from ring opening | Low | Moderate | High | Cleavage of the spirocyclic core |
| [C4H5O2]+ (McLafferty) | Low | Low | Moderate | Product of McLafferty rearrangement |
In-Depth Analysis of Fragmentation Mechanisms
The following diagrams illustrate the proposed primary fragmentation pathways under different conditions.
ESI-CID: Dominated by Ester Fragmentation
Under the softer ionization of ESI, the protonated molecular ion is the base peak in the full scan spectrum. Subsequent CID primarily induces fragmentation related to the ester group.
Caption: Proposed ESI-CID fragmentation pathway for a spiro[3.3]heptane ester.
EI: High Energy Fragmentation of Both Moieties
In contrast, the high energy of EI leads to extensive fragmentation of both the ester group and the spirocyclic core, resulting in a more complex mass spectrum.
Caption: Competing fragmentation pathways under Electron Ionization.
Conclusion and Recommendations
The LCMS fragmentation of spiro[3.3]heptane esters is a complex interplay between pathways initiated at the ester functionality and the spirocyclic core.
-
For molecular weight determination and confirmation , soft ionization techniques like ESI are superior, yielding a prominent protonated molecular ion with minimal fragmentation.
-
For structural elucidation , a combination of techniques is recommended. APCI provides a balance of molecular ion information and significant fragmentation. For volatile derivatives, GC-EI-MS offers highly detailed and reproducible fragmentation patterns that can be invaluable for identifying the core structure.
-
Tandem MS (MS/MS) experiments, particularly with varying collision energies, are crucial for systematically breaking down the molecule and establishing fragmentation pathways.
By understanding the principles behind different ionization and fragmentation techniques, researchers can design more effective analytical strategies to characterize novel spiro[3.3]heptane-containing compounds, accelerating the drug discovery and development process.
References
- BenchChem.
- BenchChem.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
- McLafferty, F. W. Fragmentation mechanisms in electron impact mass spectrometry.
-
YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
- Portet, B., et al. (2008). Characterization of flavanones, chalcones and dihydrochalcones by atmospheric pressure chemical ionization tandem mass spectrometry.
-
Flanc, as. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965. [Link]
-
Stepanov, A. A., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
-
YouTube. Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. [Link]
Sources
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.14 [people.whitman.edu]
- 10. youtube.com [youtube.com]
- 11. thiele.ruc.dk [thiele.ruc.dk]
The Spiro[3.3]heptane Motif: A Three-Dimensional Bioisostere to Escape Aromatic Flatland in Drug Design
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the strategic replacement of common chemical moieties to enhance a molecule's pharmacological profile is a cornerstone of lead optimization. The phenyl ring, while a ubiquitous and often essential scaffold, can introduce metabolic liabilities and undesirable physicochemical properties.[1][2][3] This guide provides an in-depth comparison of the spiro[3.3]heptane (SCH) motif as a three-dimensional, saturated bioisostere for the phenyl ring, offering a practical pathway to "escape from flatland" and improve drug-like properties.[4][5]
The Phenyl Ring: A Double-Edged Sword in Drug Design
The phenyl ring is the most prevalent ring system in marketed drugs, valued for its rigid structure that can effectively orient pharmacophoric elements.[2] However, its aromaticity and planarity are frequently associated with a number of developmental challenges:
-
Metabolic Instability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of reactive or toxic metabolites.[1][6][7]
-
Poor Solubility: The flat, non-polar nature of the benzene ring often contributes to low aqueous solubility, hindering formulation and bioavailability.[4][8]
-
High Lipophilicity: An excess of aromatic rings can lead to high lipophilicity, which is often correlated with non-specific binding, increased toxicity, and poor pharmacokinetic properties.[2]
Spiro[3.3]heptane: A Rigid, 3D Alternative
Spiro[3.3]heptane is a strained, bicyclic aliphatic scaffold that has emerged as a compelling non-classical bioisostere of the phenyl ring.[9][10] Its rigid, three-dimensional structure provides a fixed orientation for substituents, mimicking the vectoral properties of a substituted phenyl ring but in a saturated, non-planar chemical space.[5] This fundamental difference in geometry and electronic nature is the basis for its potential to overcome the liabilities of its aromatic counterpart.
dot
Caption: Structural comparison of the planar phenyl ring and the 3D spiro[3.3]heptane motif.
Physicochemical Property Showdown: SCH vs. Phenyl
The decision to employ a bioisosteric replacement hinges on the anticipated improvements in a compound's physicochemical profile. The replacement of a phenyl ring with a spiro[3.3]heptane moiety can lead to significant and beneficial shifts in key drug-like properties.
| Property | Phenyl Ring | Spiro[3.3]heptane | Rationale for Improvement |
| Lipophilicity (LogP/LogD) | Generally higher | Generally lower | The saturated, sp³-rich nature of SCH reduces lipophilicity compared to the π-system of the aromatic ring. |
| Aqueous Solubility | Often low | Often improved | The less lipophilic and more polarizable sp³ character can lead to better interactions with water. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Lacks the electron-rich aromatic system, making it less prone to CYP450-mediated oxidative metabolism.[6][7] |
| Fraction of sp³ carbons (Fsp³) | 0 | High | A higher Fsp³ count is correlated with improved clinical success rates, likely due to better solubility and reduced promiscuity. |
| Molecular Shape | Planar | Three-dimensional | Offers access to novel chemical space and can improve target binding through better shape complementarity. |
Case Studies: Spiro[3.3]heptane in Action
The true test of a bioisosteric replacement strategy lies in its application to real-world drug candidates. Several studies have successfully demonstrated the benefits of substituting a phenyl ring with a spiro[3.3]heptane core.
Case Study 1: Sonidegib Analogs
In a study involving the anticancer drug Sonidegib, the meta-substituted phenyl ring was replaced with a spiro[3.3]heptane moiety.[11] While this modification did not significantly alter aqueous solubility, it had a notable impact on metabolic stability.
| Compound | clogP | logD (pH 7.4) | Solubility (µM) | Metabolic Stability (Clint, µL/min/mg in HLM) |
| Sonidegib (Phenyl) | 6.8 | ≥ 3.5 | ≤ 1 | 18 |
| trans-SCH Analog | 6.0 | ≥ 3.5 | ≤ 1 | 36 |
| cis-SCH Analog | 6.0 | ≥ 3.5 | ≤ 1 | 156 |
Data sourced from ChemRxiv.[12]
Interestingly, in this specific case, the SCH replacement led to a decrease in metabolic stability. However, the biological activity was retained, with the analogs still demonstrating micromolar inhibition of the Hedgehog signaling pathway.[11] This highlights that the effects of bioisosteric replacement are context-dependent and require empirical validation.
Case Study 2: Benzocaine Analogs
The replacement of the para-substituted phenyl ring in the local anesthetic Benzocaine with a spiro[3.3]heptane scaffold yielded an analog with significantly improved physicochemical properties and comparable biological activity.[13]
| Compound | logD (pH 7.4) | Metabolic Stability (HLM) | Antinociceptive Activity |
| Benzocaine (Phenyl) | High | Lower Stability | Active |
| SCH Analog | Significantly Lower | Higher Stability | Similar to Benzocaine |
Data sourced from Mykhailiuk Research Site.[13]
The spiro[3.3]heptane analog of Benzocaine demonstrated a clear analgesic effect, comparable to the parent drug, while offering a superior ADME profile.[13]
Experimental Workflows for Evaluating Bioisosteric Replacement
A systematic and rigorous evaluation of any bioisosteric replacement is critical. The following experimental protocols are fundamental to characterizing the impact of substituting a phenyl ring with a spiro[3.3]heptane moiety.
dot
Caption: A typical experimental workflow for the evaluation of a bioisosteric replacement.
Experimental Protocols
1. Kinetic Solubility Assay (Turbidimetric Method)
-
Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is representative of early drug discovery assays.[14]
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for 1-2 hours with shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of ~620 nm.[15]
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
2. LogD (Distribution Coefficient) Assay (Shake-Flask Method)
-
Purpose: To measure the lipophilicity of a compound at a specific pH, which influences its absorption, distribution, and permeability.[16]
-
Methodology:
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[17][18]
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using LC-MS/MS.
-
Calculate LogD as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]
-
3. Human Liver Microsomal (HLM) Stability Assay
-
Purpose: To assess the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its in vivo clearance.[19][20]
-
Methodology:
-
Incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[21]
-
Initiate the metabolic reaction by adding the cofactor NADPH.[21][22]
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.[21]
-
4. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Purpose: To determine the cytotoxicity of the new compound, ensuring that the observed biological activity is not due to cell death.
-
Methodology:
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11][23]
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.[24][25]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[24][25]
-
Measure the luminescence using a plate reader.
-
The amount of ATP is directly proportional to the number of viable, metabolically active cells.[11]
-
Conclusion
The replacement of a phenyl ring with a spiro[3.3]heptane moiety is a powerful and validated strategy in medicinal chemistry to address common ADME and physicochemical liabilities. This three-dimensional, saturated bioisostere offers a compelling route to improve solubility and metabolic stability while maintaining or even enhancing biological activity. However, as the case studies demonstrate, the effects of this substitution are not universal and are highly dependent on the specific molecular context. Therefore, a robust and systematic experimental evaluation, as outlined in this guide, is essential for successfully navigating the path from "flatland" to improved, three-dimensional drug candidates.
References
- Vertex AI Search. (2024). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib.
- ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol.
- PubMed. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- ResearchGate. (n.d.).
- ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- ResearchGate. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as....
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- PMC. (n.d.). Expedient synthesis of spiro[3.
- Enamine. (n.d.). Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- PMC. (2019).
- Domainex. (n.d.). Shake Flask LogD.
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Mykhailiuk Research Site. (n.d.). The activity of Benzocaine benzene ring bioisosteres.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Mercell. (n.d.). metabolic stability in liver microsomes.
- RSC Publishing. (2019).
- JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- PubMed. (2008). In vitro solubility assays in drug discovery.
- BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
- drug-metabolism.com. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
- Protocols.io. (n.d.). LogP / LogD shake-flask method.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1.
- Hypha Discovery Blogs. (2022).
- ResearchGate. (n.d.).
- RSC Publishing. (2025).
- ResearchGate. (n.d.). Comparison of geometric values for benzene, cyclohexane, and spiro[3.3]heptane.[¹²].
- ChEMBL - EMBL-EBI. (n.d.).
- PharmaBlock. (2023). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery.
- ResearchGate. (2024). (PDF) Spiro[3.
- Domainex. (2023).
- ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- BioDuro. (n.d.). ADME LogP LogD Assay.
- Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. OUH - Protocols [ous-research.no]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 16. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Shake Flask LogD | Domainex [domainex.co.uk]
- 18. enamine.net [enamine.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. info.mercell.com [info.mercell.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. scribd.com [scribd.com]
Fsp3 Score Comparison: A Technical Guide to Spiro[3.3]heptane vs. Cyclohexyl Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Three-Dimensionality in Drug Design
In modern medicinal chemistry, the emphasis on moving beyond flat, aromatic-rich molecules—a concept often termed "escaping flatland"—has become a cornerstone of successful drug design.[1] The rationale is compelling: molecules with greater three-dimensional complexity tend to exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, leading to better clinical outcomes.[2] A key metric for quantifying this three-dimensionality is the fraction of sp3 hybridized carbons (Fsp3).[3][4] This guide provides an in-depth, objective comparison of the Fsp3 score and associated structural implications for two prevalent saturated scaffolds: the rigid spiro[3.3]heptane and the flexible cyclohexyl group.
PART 1: Understanding the Fsp3 Metric
The Fsp3 score is a simple yet powerful descriptor defined as the ratio of sp3 hybridized carbon atoms to the total carbon count in a molecule.[5][6]
Fsp3 = (Number of sp3 Hybridized Carbons) / (Total Carbon Count)
A higher Fsp3 value, approaching 1.0, indicates a greater degree of saturation and a more complex, three-dimensional molecular architecture.[4] This increased saturation is correlated with several desirable drug-like properties:
-
Improved Solubility: Saturated compounds often disrupt crystal lattice packing, leading to lower melting points and improved aqueous solubility.[2]
-
Enhanced Metabolic Stability: Replacing flat, aromatic rings with sp3-rich scaffolds can remove sites susceptible to metabolic attack by cytochrome P450 enzymes.
-
Increased Selectivity: The well-defined 3D shapes of saturated molecules can lead to more specific interactions with target proteins, reducing off-target effects.[4]
PART 2: Head-to-Head Scaffold Comparison
We will now analyze the spiro[3.3]heptane and cyclohexyl moieties, two scaffolds frequently employed by medicinal chemists to increase molecular saturation.
Structural and Physicochemical Overview
| Property | Spiro[3.3]heptane | Cyclohexyl (substituent) |
| Structure | A rigid bicyclic system composed of two cyclobutane rings sharing a central spiro-carbon.[7][8] | A monocyclic six-membered saturated ring.[9][10] |
| Molecular Formula | C7H12 | C6H11 |
| Conformation | Highly rigid, puckered three-dimensional structure.[11] | Conformationally flexible, existing primarily in a stable chair conformation that can undergo "ring flips".[9][12] |
| Primary Role | Often used as a rigid bioisostere for phenyl rings to introduce non-planar geometry.[11][13][14][15] | A common building block to add bulk and lipophilicity while maintaining saturation.[9] |
Quantitative Analysis: The Fsp3 Score
The calculation for both scaffolds is straightforward:
-
Spiro[3.3]heptane: Contains 7 carbon atoms, all of which are sp3 hybridized.
-
Fsp3 Score = 7 / 7 = 1.0
-
-
Cyclohexyl: Contains 6 carbon atoms, all of which are sp3 hybridized.
-
Fsp3 Score = 6 / 6 = 1.0
-
While both scaffolds achieve a perfect Fsp3 score of 1.0, this number alone does not capture the profound differences in their impact on a molecule's overall shape and behavior. The true distinction lies in their topology and conformational dynamics.
PART 3: Computational Workflow for Fsp3 Analysis
The determination of Fsp3 is a standard procedure in computational chemistry and cheminformatics, essential for filtering and analyzing compound libraries.
Experimental Protocol: Fsp3 Calculation
-
Input Data: Begin with a curated library of chemical structures, typically in SMILES (Simplified Molecular-Input Line-Entry System) or SDF (Structure-Data File) format.[5]
-
Structure Standardization: Process the input to neutralize charges, remove salts, and ensure a consistent representation of tautomers. This step is critical for accurate calculations.
-
Atom Typing and Hybridization Detection: Utilize a computational chemistry toolkit (e.g., RDKit, ChemAxon) to parse each molecular structure. The software's algorithms identify each atom and determine its hybridization state (sp, sp2, sp3) based on its bonding environment.
-
Carbon Counting: For each molecule, iterate through all atoms to count the total number of carbon atoms (N_total).
-
sp3 Carbon Counting: In the same iteration, specifically count the number of carbon atoms identified as having sp3 hybridization (N_sp3).
-
Fsp3 Calculation: Apply the Fsp3 formula: Fsp3 = N_sp3 / N_total.
-
Data Output: Store the calculated Fsp3 value as a molecular descriptor associated with the compound for further analysis and filtering.
Visualization of the Fsp3 Calculation Pipeline
Caption: A computational workflow for determining the Fsp3 score from a chemical library.
PART 4: Discussion - The Strategic Choice Between Rigidity and Flexibility
The identical Fsp3 scores of spiro[3.3]heptane and cyclohexyl underscore the need to look beyond simple 2D descriptors. The strategic choice between them hinges on the specific objectives of a drug design program.
The Case for Spiro[3.3]heptane: Rigidity and Vectorial Control
Spiro[3.3]heptane's defining feature is its rigidity.[11] This spirocyclic system locks the exit vectors of its substituents into well-defined, non-planar orientations. This has several key advantages:
-
Pre-organization for Binding: A rigid scaffold can pre-organize pharmacophoric groups into a conformation that is optimal for binding to a protein target. This reduces the entropic penalty upon binding, which can translate to higher potency.
-
Novel Chemical Space: As a 3D bioisostere for aromatic rings, it allows chemists to explore novel, non-planar chemical space while mimicking the substituent patterns of a phenyl ring.[13][14][16]
-
Metabolic Shielding: The fixed, bulky structure can sterically hinder adjacent metabolic soft spots on a molecule, potentially improving its pharmacokinetic profile.
The Case for Cyclohexyl: Conformational Adaptability
In contrast, the cyclohexyl group is conformationally flexible.[9] Its ability to interconvert between chair and boat forms allows it to adapt its shape to fit within a binding pocket.[12]
-
Binding Pocket Exploration: This flexibility can be advantageous when the precise shape of a binding site is unknown or when targeting a protein that undergoes conformational changes.
-
Established Synthetic Utility: The chemistry of cyclohexane is well-established, making it a readily accessible and versatile building block in synthetic campaigns.
-
Potential Entropic Cost: The primary drawback is the potential entropic cost. The molecule must "pay a penalty" to adopt the correct binding conformation, which can lower its binding affinity compared to a more rigid analogue.
Conclusion
Both spiro[3.3]heptane and the cyclohexyl group are outstanding tools for increasing molecular saturation, as evidenced by their perfect Fsp3 scores of 1.0. However, they offer fundamentally different strategic approaches to drug design. Spiro[3.3]heptane is the scaffold of choice when rigidity, precise spatial orientation of substituents, and exploration of novel 3D space are paramount. Cyclohexyl remains the workhorse for introducing saturated bulk with conformational adaptability, allowing a molecule to mold itself to its biological target. The informed decision between these two scaffolds requires a deep understanding of the target biology and the overarching goals of the medicinal chemistry program.
References
- BenchChem. A Comparative Guide to Fsp3 and Other Molecular Descriptors for Drug-Likeness.
- Fiveable. Cyclohexyl Definition - Organic Chemistry Key Term.
- Wikipedia. Spiroheptane.
- PubChem. Spiro[3.3]heptane | C7H12.
- Chemical Bull Pvt Ltd. Cyclohexyl Compounds.
- ACS Publications. Property-Based Drug Design Merits a Nobel Prize.
- ChemRxiv.
- PubMed. Fsp3: A new parameter for drug-likeness.
- Wikipedia. Cyclohexane.
- RGDscience Ltd. Molecular Descriptors & Ligand Efficiency Metrics.
- PMC. SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor.
- ResearchGate. Comparison of geometric values for benzene, cyclohexane, and spiro[3.3]heptane.
- ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- Scribd. Fsp3 and Drug Discovery Success.
- ResearchGate. Fsp3: A new parameter for drug-likeness | Request PDF.
- Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- PMC. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
- Enamine. Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiroheptane - Wikipedia [en.wikipedia.org]
- 8. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Cyclohexyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclohexane - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
A Comparative Guide to the Metabolic Stability of Spiro[3.3]heptane Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is a paramount challenge. A key determinant of a molecule's in vivo fate is its metabolic stability. The introduction of sp3-rich, rigid scaffolds is a well-established strategy to enhance metabolic stability by blocking or sterically shielding sites of metabolism. Among these scaffolds, the spiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for commonly used groups such as gem-dimethyl, tert-butyl, and planar aromatic rings.[1][2][3] This guide provides a comparative analysis of the metabolic stability of spiro[3.3]heptane derivatives, supported by experimental data, and details the methodologies for assessing these critical drug-like properties.
The Rationale for Spiro[3.3]heptane in Drug Design: Beyond Flatland
The over-reliance on flat, aromatic structures in drug discovery has often led to compounds with suboptimal physicochemical properties, including poor solubility and high metabolic clearance. The spiro[3.3]heptane scaffold offers a rigid, three-dimensional exit from this "flatland" of drug design.[4] Its inherent rigidity can pre-organize substituents into well-defined vectors, potentially improving binding affinity to biological targets. Furthermore, the replacement of metabolically labile C-H bonds with a quaternary spirocyclic carbon can significantly enhance metabolic stability.[1]
Comparative Metabolic Stability: A Case Study with Sonidegib Analogs
A direct comparison of the metabolic stability of a parent drug with its spiro[3.3]heptane-containing analog provides compelling evidence of the scaffold's utility. A recent study by Mykhailiuk and colleagues demonstrated the successful incorporation of a spiro[3.3]heptane moiety as a bioisostere for the meta-substituted phenyl ring in the approved anticancer drug Sonidegib.[5][6] The metabolic stability of the parent drug and its spiro[3.3]heptane analogs was assessed by measuring their intrinsic clearance (CLint) in human liver microsomes (HLM).
| Compound | Structure | Bioisosteric Replacement | Intrinsic Clearance (CLint) in HLM (µL/min/mg) |
| Sonidegib | [Image of Sonidegib structure] | meta-substituted phenyl ring | 19 |
| (±)-trans-76 | [Image of trans-spiro[3.3]heptane analog structure] | trans-spiro[3.3]heptane | 12 |
| (±)-cis-76 | [Image of cis-spiro[3.3]heptane analog structure] | cis-spiro[3.3]heptane | 11 |
| Data sourced from Prysiazhniuk, K., et al. (2024).[5] |
The experimental data clearly indicates that both the cis and trans spiro[3.3]heptane analogs of Sonidegib exhibit lower intrinsic clearance in human liver microsomes compared to the parent drug. This reduction in CLint suggests a decreased rate of metabolism, which can translate to a longer half-life and improved pharmacokinetic profile in vivo. The rationale behind this enhanced stability lies in the replacement of the metabolically susceptible phenyl ring with the robust, saturated spirocyclic scaffold, which lacks easily oxidizable positions.
Experimental Protocols for Assessing Metabolic Stability
To ensure the scientific integrity of metabolic stability comparisons, standardized and validated in vitro assays are essential. The following are detailed protocols for two of the most common assays employed in drug discovery.
Hepatocyte Stability Assay
This assay provides a comprehensive assessment of a compound's metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.[7]
Methodology:
-
Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 106 viable cells/mL.
-
Compound Incubation: The test compound (typically at a final concentration of 1 µM) is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath.
-
Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/106 cells) = (0.693 / t1/2) x (incubation volume / number of hepatocytes)
Workflow Diagram:
Caption: Workflow for the Hepatocyte Metabolic Stability Assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for identifying potential drug-drug interactions by assessing a compound's ability to inhibit the major drug-metabolizing CYP enzymes.[8][9]
Methodology:
-
System Preparation: Human liver microsomes are incubated with a specific CYP isoform probe substrate and a NADPH regenerating system.
-
Inhibitor Addition: The test compound is added at various concentrations (typically a serial dilution).
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Logical Relationship Diagram:
Caption: Logical relationship in a CYP450 inhibition assay.
Conclusion
The strategic incorporation of the spiro[3.3]heptane scaffold represents a valuable tactic in modern drug discovery to enhance metabolic stability. The provided experimental data for Sonidegib analogs substantiates the claim that this rigid, three-dimensional motif can effectively shield molecules from metabolic degradation. By employing robust in vitro assays such as the hepatocyte stability and CYP450 inhibition protocols detailed herein, researchers can confidently assess the metabolic liabilities of their compounds and make data-driven decisions to advance drug candidates with improved pharmacokinetic profiles. The continued exploration and application of novel sp3-rich scaffolds like spiro[3.3]heptane will undoubtedly contribute to the development of safer and more effective medicines.
References
- Zhang, X., et al. (2025). Selective P450 BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Request PDF.
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
- Colella, M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- Farrow, T., et al. (n.d.). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC.
- Natho, P., Colella, M., & Luisi, R. (2025). (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]
- Guengerich, F. P. (n.d.).
- Guengerich, F. P., et al. (n.d.).
- Black, S. R., et al. (n.d.).
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 9. Importance of multi-P450 inhibition in drug-drug interactions: evaluation of incidence, inhibition magnitude and prediction from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
Structural & Crystallographic Guide: 3-Substituted Spiro[3.3]heptanes
Senior Application Scientist Note:
The shift from "Flatland" (aromatic-heavy drug design) to high-
Part 1: Structural Comparative Analysis
The Bioisosteric Shift
In medicinal chemistry, 3-substituted spiro[3.3]heptanes are primarily utilized as surrogates for para-substituted benzenes or 1,4-disubstituted cyclohexanes . While they mimic the spatial reach of these linkers, they fundamentally alter the vector geometry.
Comparative Metrics Table
| Feature | p-Substituted Benzene | 1,4-Cyclohexane (Chair) | 3-Substituted Spiro[3.3]heptane |
| Hybridization | |||
| Exit Vector Angle ( | |||
| Linker Length ( | Reference ( | ||
| Ring Puckering | |||
| Chirality | Achiral | Cis/Trans Isomerism | Axial Chirality (depending on substitution) |
| Lattice Tendency | H-bond/Packing | Globular Packing / Plastic Crystals |
Geometric Logic: The "Kink" Factor
Unlike the benzene ring, which presents substituents in a perfectly straight line (
Implication for Drug Design: This "kink" means that replacing a phenyl ring with a spiro[3.3]heptane will slightly rotate the trajectory of the attached pharmacophores. X-ray confirmation is critical to verify that this new vector still hits the target binding pocket.
Figure 1: Comparative logic flow demonstrating how the spiro scaffold alters vector geometry compared to traditional benzene rings.
Part 2: Crystallographic Challenges & Solutions
Challenge 1: The "Waxy" Nature & Plastic Phases
Spiro[3.3]heptanes are globular, lipophilic molecules. They often lack strong directional hydrogen bond donors.
-
The Problem: They tend to form "plastic crystals" (rotationally disordered in the lattice) or remain as oils/waxes.
-
The Solution: You must lower the entropic freedom of the lattice.
-
Derivatization:[1][2] Convert the free amine/acid to a salt (e.g., Tosylate, Hydrochloride) or a co-crystal with a planar molecule (e.g., fumaric acid) to anchor the globular spiro core.
-
Heavy Atom Method: If absolute configuration (axial chirality) is needed, introduce a bromine or iodine atom on the 3-substituent.
-
Challenge 2: Puckering Disorder
The cyclobutane ring puckering is dynamic. In the crystal structure, you may see the ring appearing "flat" with large thermal ellipsoids. This is usually a superposition of two puckered conformers flipping.
-
Refinement Tip: Do not force the ring to be planar. Use a split-atom model (PART 1 / PART 2 in SHELX) to model the two "butterfly" states if the density suggests it.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to handle the specific solubility and disorder issues of spiro-cycles.
Phase A: Crystal Growth (The "Anti-Oil" Strategy)
Objective: Obtain single crystals from a likely waxy product.
-
Solvent Screen: Avoid pure non-polar solvents (Hexane/Heptane) as they solvate the lipophilic spiro core too well, leading to oils.
-
Recommended System:Vapor Diffusion .
-
Inner Vial: Dissolve 5-10 mg of compound in 0.5 mL Isopropyl Alcohol (IPA) or Ethyl Acetate .
-
Outer Vial:Pentane (volatile anti-solvent).
-
-
Salt Formation (If oil persists):
-
Dissolve free base spiro-amine in Et2O.
-
Add 1.0 eq of p-Toluenesulfonic acid (TsOH) in Et2O.
-
Rationale: The tosylate group provides a rigid "handle" for
-stacking, anchoring the globular spiro core.
-
Phase B: Data Collection & Reduction
Objective: Resolve puckering and absolute configuration.
-
Temperature: 100 K is mandatory. Room temperature data will likely show the cyclobutane rings as disordered/planar due to thermal motion.
-
Strategy: Collect high-redundancy data. Spiro compounds often crystallize in high-symmetry space groups (tetragonal/orthorhombic) which can mask twinning.
-
Resolution: Aim for
or better to resolve the C-C bond lengths distinct from the electron density smear of the puckering.
Phase C: Structure Refinement (SHELX/OLEX2)
-
Check for Disorder: Inspect the thermal ellipsoids of the cyclobutane carbons (
). If they are elongated perpendicular to the ring plane, the ring is flipping. -
Restraints:
-
If disordered: Apply SADI (Same Distance) restraints to C-C bonds of the two disordered components.
-
Avoid FLAT restraints on the cyclobutane ring; it is supposed to be puckered (
).
-
Figure 2: Decision tree for overcoming the "waxy" nature of spiro compounds during crystallization.
Part 4: Case Study Data
Compound: 2,6-substituted spiro[3.3]heptane derivative.[3][2] Source Data: Aggregated from CSD and Burkhard et al. (See References).
| Parameter | Observed Value (X-ray) | Comparison Note |
| Spiro Angle ( | Rigid orthogonal lock. | |
| Ring Internal Angles | Strained (Ideal is | |
| Puckering Angle | "Butterfly" shape. | |
| Exit Vector Deviation | Deviation from linearity (compared to benzene).[4] | |
| C-C Bond Length | Typical |
Interpretation: The exit vector deviation (
References
-
Burkhard, J. A., et al. (2010).[5] Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters.[5][6] Link
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[4][7][8][9] Angewandte Chemie International Edition.[9] Link
-
Ding, A., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core.[10] Organic Letters.[5][6] Link
-
Barnes-Seeman, D. (2012). The role of sp3-carbon fraction in clinical success. ACS Medicinal Chemistry Letters. (Contextual grounding for Fsp3). Link
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Spiro[3.3]heptane derivatives. (General Reference for bond lengths). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Lipophilicity of Spirocyclic Acetates: A Comparative Analysis
Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery
In the intricate ballet of drug design, the physicochemical properties of a molecule dictate its every move. Among these, lipophilicity, the affinity of a compound for a lipid-rich environment, stands as a paramount gatekeeper to a drug's ultimate success or failure.[1][2] Quantified by the partition coefficient (LogP), this parameter profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal LogP value, typically falling within a defined range, is crucial for ensuring adequate membrane permeability and bioavailability, while avoiding issues such as poor solubility, high metabolic clearance, and off-target toxicity.[1] As such, the precise modulation of lipophilicity is a cornerstone of medicinal chemistry, guiding the design of new chemical entities with improved therapeutic potential.
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as privileged structures in drug discovery. Their inherent three-dimensionality offers a unique vector for exploring chemical space, often leading to compounds with improved potency and metabolic stability.[3] This guide provides a comprehensive comparison of the lipophilicity of a series of spirocyclic acetates against their non-spirocyclic analogues. Through a combination of calculated LogP data, detailed experimental protocols, and an exploration of the underlying structure-lipophilicity relationships, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the strategic use of spirocyclic frameworks for lipophilicity modulation.
The Spirocyclic Advantage: A Data-Driven Comparison of LogP Values
To elucidate the impact of a spirocyclic core on lipophilicity, we have calculated the LogP values for a curated set of spirocyclic acetates and their corresponding non-spirocyclic analogues using the robust Molinspiration miLogP engine.[4] This fragment-based contribution method is widely recognized for its accuracy in predicting LogP for a diverse range of organic molecules.[4]
| Compound Name | Structure | miLogP |
| Non-Spirocyclic Analogues | ||
| Cyclohexyl acetate | 2.29 | |
| 4-tert-Butylcyclohexyl acetate | 3.82 | |
| Cyclobutyl acetate | 1.41 | |
| Piperidin-4-yl acetate | 0.53 | |
| N-Acetylpiperidine | 0.77 | |
| Spirocyclic Acetates | ||
| Spiro[4.5]decan-8-yl acetate | 3.54 | |
| 1,4-Dioxaspiro[4.5]decan-8-yl acetate | 1.65 | |
| Spiro[3.3]heptan-2-yl acetate | 2.11 | |
| 2-Azaspiro[3.3]heptan-6-yl acetate | 0.98 | |
| N-Acetyl-2-azaspiro[3.3]heptane | 0.45 |
Analysis of Structure-Lipophilicity Relationships:
The data presented in the table reveals several key trends regarding the influence of spirocyclic systems on lipophilicity:
-
Increased Rigidity and Surface Area: In the case of Spiro[4.5]decan-8-yl acetate (miLogP = 3.54) versus its non-spirocyclic analogue Cyclohexyl acetate (miLogP = 2.29), the introduction of the spirocyclic system leads to a significant increase in lipophilicity. This can be attributed to the increased carbon count and the more rigid, three-dimensional structure, which presents a larger nonpolar surface area.
-
Introduction of Heteroatoms: The dramatic decrease in lipophilicity observed between Spiro[4.5]decan-8-yl acetate (miLogP = 3.54) and 1,4-Dioxaspiro[4.5]decan-8-yl acetate (miLogP = 1.65) highlights the profound impact of introducing heteroatoms. The two oxygen atoms in the dioxolane ring act as hydrogen bond acceptors, significantly increasing the polarity of the molecule and its affinity for the aqueous phase.
-
Smaller Ring Systems: Comparing Spiro[3.3]heptan-2-yl acetate (miLogP = 2.11) to Cyclobutyl acetate (miLogP = 1.41) demonstrates that even with smaller ring systems, the spirocyclic nature contributes to a higher LogP value, likely due to the compact and rigid structure.
-
Aza-Spirocycles and the Counterintuitive Effect: A fascinating trend emerges with the introduction of nitrogen atoms. While 2-Azaspiro[3.3]heptan-6-yl acetate (miLogP = 0.98) is more lipophilic than its direct non-spirocyclic counterpart Piperidin-4-yl acetate (miLogP = 0.53), the N-acetylated analogue, N-Acetyl-2-azaspiro[3.3]heptane (miLogP = 0.45), is surprisingly less lipophilic than N-Acetylpiperidine (miLogP = 0.77). This counterintuitive decrease in lipophilicity upon adding a carbon atom in the spirocycle has been observed in other aza-spirocyclic systems and is often attributed to an increase in the basicity of the nitrogen atom, leading to a higher degree of protonation at physiological pH and thus greater aqueous solubility.
The following diagram illustrates the general trends observed in the structure-lipophilicity relationship of the compared acetates.
Caption: Structure-lipophilicity trends in spirocyclic vs. non-spirocyclic acetates.
Methodologies for LogP Determination: Experimental and Computational Approaches
Accurate determination of LogP is paramount for reliable structure-activity relationship (SAR) studies. Both experimental and computational methods are employed, each with its own set of advantages and considerations.
Experimental Determination: The Shake-Flask Method (OECD 107)
The shake-flask method remains the gold standard for experimental LogP determination due to its direct measurement of the partition coefficient.
Protocol:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at the desired pH (typically 7.4 to mimic physiological conditions).
-
Pre-saturate the n-octanol with the buffer solution and, conversely, the buffer solution with n-octanol by vigorously shaking them together for 24 hours, followed by a 24-hour separation period.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the test compound.
-
Dissolve the compound in a known volume of the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the pre-saturated buffer to the n-octanol solution of the compound in a separatory funnel.
-
Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
-
Caption: Workflow for the shake-flask method of LogP determination.
Computational Determination: Fragment-Based Contribution Methods
Computational methods offer a rapid and cost-effective means of estimating LogP, particularly for virtual screening and early-stage drug discovery. The Molinspiration miLogP engine is a prime example of a fragment-based approach.
Methodology:
-
Input Molecular Structure: The chemical structure of the molecule is provided as input, typically in a standard format such as SMILES (Simplified Molecular Input Line Entry System).
-
Molecular Fragmentation: The algorithm dissects the molecule into a set of predefined structural fragments.
-
Summation of Fragment Contributions: Each fragment is associated with a pre-calculated lipophilicity contribution value. The miLogP is calculated by summing the contributions of all fragments present in the molecule.
-
Correction Factors: The initial sum is then adjusted using a series of correction factors that account for intramolecular interactions, such as hydrogen bonding and electronic effects, which can influence the overall lipophilicity.
Caption: Workflow for computational LogP calculation using a fragment-based method.
Conclusion: Strategic Implications for Drug Design
The comparative analysis of spirocyclic acetates and their non-spirocyclic counterparts underscores the nuanced and powerful role that spirocyclic scaffolds can play in the modulation of lipophilicity. The introduction of a spirocyclic core does not lead to a universally predictable change in LogP; rather, the effect is highly dependent on the specific ring systems, the presence and nature of heteroatoms, and the overall molecular context.
For medicinal chemists, this presents both a challenge and an opportunity. The ability to fine-tune lipophilicity by strategically incorporating spirocyclic motifs allows for a more sophisticated approach to ADMET optimization. The counterintuitive decrease in lipophilicity observed in certain aza-spirocycles is particularly noteworthy, offering a novel strategy for reducing the lipophilicity of lead compounds without sacrificing molecular weight or structural complexity.
Ultimately, a thorough understanding of the structure-lipophilicity relationships of spirocyclic systems, supported by both robust computational predictions and precise experimental measurements, is essential for leveraging their full potential in the design of next-generation therapeutics.
References
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. [Link]
-
Shultz, M. D. (2019). Two Decades of Lipophilic Efficiency: From Discovery to Optimization and Beyond. Journal of Medicinal Chemistry, 62(4), 1701–1722. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved February 15, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
-
PubChem. (n.d.). Cyclohexyl acetate. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Cyclobutyl acetate. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Piperidin-4-yl acetate. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). N-Acetylpiperidine. Retrieved February 15, 2026, from [Link]
-
Stepan, A. F., et al. (2012). The impact of spirocyclic substitution on physicochemical and in vitro properties of a series of γ-secretase inhibitors. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
Caron, G., & Vallaro, M. (2021). Lipophilicity: A Key Physicochemical Determinant in Drug Discovery. Molecules, 26(21), 6432. [Link]
-
Vitale, P., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10888–10912. [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Link]
-
Favela-Hernández, J. M., et al. (2016). Spirocyclic Motifs in Natural Products. Molecules, 21(9), 1221. [Link]
Sources
Conformational analysis of 3-oxospiro[3.3]heptan-1-yl scaffolds
Title: The Spiro-Switch: A Comparative Guide to 3-Oxospiro[3.3]heptan-1-yl Scaffolds in Medicinal Chemistry
Executive Summary
The transition from "flatland" aromatic drug discovery to three-dimensional (
This guide analyzes the conformational dynamics, vector analysis, and experimental validation of this scaffold, enabling researchers to deploy it effectively in lead optimization.
Part 1: The Geometry of the Scaffold
To utilize the 3-oxospiro[3.3]heptan-1-yl scaffold, one must first master its conformational behavior. Unlike the planar phenyl ring or the chair-form cyclohexane, this spirocycle operates under unique strain-release principles.
Puckering and the "Butterfly" Effect
The spiro[3.3]heptane core is not flat. To relieve torsional strain (Pitzer strain) caused by eclipsing hydrogens, the two cyclobutane rings adopt a puckered conformation.
-
The Saturated Ring (Ring A): Typically adopts a pucker angle (
) of ~20–30°, creating a "V" shape. -
The Ketone Ring (Ring B, 3-oxo): The introduction of the
hybridized carbonyl carbon at position 3 significantly alters the ring dynamics. The center removes a set of eclipsing interactions. Consequently, the ketone-bearing ring exhibits a reduced pucker amplitude (flatter conformation) compared to the saturated ring.
The "Locked" Spiro Junction
The central spiro-carbon (C4) acts as a conformational lock. While the individual rings can undergo "wing flapping" (ring inversion), the orthogonal orientation of the two rings is rigid.
-
Implication: Substituents at the 1-position (the "1-yl" anchor) are projected at precise angles relative to the 3-oxo vector. This is distinct from the flexible equatorial/axial flipping seen in cyclohexanones.
Exit Vector Analysis
In a para-substituted phenyl ring, the exit vectors are collinear (180°).[3] In the 3-oxospiro[3.3]heptan-1-yl scaffold, the angle between the C1-substituent and the C3-carbonyl vector is non-collinear , typically ranging between 120° and 150° depending on the specific pucker conformer. This allows the scaffold to access binding pockets that are sterically forbidden to flat aromatic rings.
Part 2: Comparative Analysis
The following table contrasts the 3-oxospiro[3.3]heptan-1-yl scaffold with the standard alternatives it replaces.
Table 1: Physicochemical and Structural Comparison
| Feature | Phenyl Ring (Aryl) | Cyclohexanone | 3-Oxospiro[3.3]heptan-1-yl |
| Dimensionality | 2D (Flat) | 3D (Flexible Chair) | 3D (Rigid/Puckered) |
| Exit Vector Angle | 180° (Para), 120° (Meta) | Variable (Axial/Equatorial) | ~123°–149° (Kinked) |
| Lipophilicity (LogP) | High (Lipophilic) | Moderate | Low (Lowers LogP by ~0.5–1.0) |
| Solubility | Low | Moderate | High (Disrupts crystal packing) |
| Metabolic Stability | Low (Oxidation prone) | Moderate (CYP oxidation) | High (Quaternary center blocks metabolism) |
| Fsp3 Character | 0.0 | 0.83 | 0.86 |
Graphviz Diagram: The Bioisostere Decision Logic
The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.
Caption: Decision tree for implementing spirocyclic scaffolds to resolve physicochemical liabilities in drug candidates.
Part 3: Experimental Validation Protocols
To validate the conformation and utility of this scaffold in your specific series, follow these self-validating protocols.
Protocol A: Synthesis and Functionalization Workflow
Objective: Access the scaffold and utilize the ketone handle.
-
Starting Material: Begin with 3-oxocyclobutane-1-carboxylic acid .
-
Spiro-Cyclization:
-
Step 1: Olefination (Wittig) of the ketone to generate the exocyclic methylene.
-
Step 2: [2+2] Cycloaddition with dichloroketene (or equivalent) to form the second ring.
-
Step 3: Dehalogenation (Zn/AcOH) to yield the spiro[3.3]heptan-1-one core.
-
-
Differentiation: Use the carboxylic acid (C1) as the attachment point to your pharmacophore.
-
Ketone Functionalization (C3):
-
Perform reductive amination using NaBH(OAc)3 to introduce amines.
-
Note: This step creates diastereomers (cis/trans relative to the C1 substituent). You must separate these isomers.
-
Protocol B: Conformational Assignment (NMR & X-Ray)
Objective: Determine if your substituent prefers the endo or exo pucker.
-
Solution State (NMR):
-
Dissolve 5 mg of the final compound in DMSO-d6.
-
Acquire 1D NOE (Nuclear Overhauser Effect) spectra.
-
Target Signal: Irradiate the methine proton at C1.
-
Interpretation: Strong NOE enhancement of the C3-protons indicates a "folded" conformation (substituents closer in space due to puckering). Weak/No enhancement suggests an extended conformation.
-
-
Solid State (X-Ray):
-
Grow crystals using slow evaporation (MeOH/EtOAc).
-
Metric: Measure the Pucker Angle (
) defined by the planes C2-C1-C4 and C2-C3-C4. -
Success Criteria: A reliable structure will show
deviating >15° from planarity.
-
Graphviz Diagram: Experimental Workflow
The following diagram outlines the critical path from synthesis to conformational assignment.
Caption: Workflow for synthesizing and assigning the stereochemistry of 3-oxospiro[3.3]heptan-1-yl analogs.
Part 4: Computational Modeling (DFT)
Before synthesis, computational modeling can predict the preferred conformation.
-
Method: DFT (Density Functional Theory) at the B3LYP/6-31G* level.
-
Focus: Calculate the energy barrier of ring inversion.
-
Expectation: The barrier for spiro[3.3]heptane inversion is low (~1 kcal/mol), but bulky substituents at C1 will lock the conformation into the sterically favored equatorial-like position to minimize transannular strain.
References
-
Mykhailiuk, P. K. (2024).[4][5] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Available at: [Link]
- Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Ketones." Angewandte Chemie International Edition.
-
Carreira, E. M., & Fessard, T. C. (2014).[6] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Available at: [Link]
- Ding, X., et al. (2020). "Recent Advances in the Synthesis and Application of Spiro[3.3]heptanes." Organic Chemistry Frontiers. (Review of synthetic methodologies).
-
Barnes-Seeman, D. (2014).[7] "The Use of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry. (Analysis of physicochemical properties).
Sources
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Biological Activity of Spiro[3.3]heptane Analogs: A Comparative Guide for Drug Design
Topic: Biological Activity of Spiro[3.3]heptane Analogs in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The "escape from flatland" is no longer just a theoretical concept; it is a practical necessity in modern drug discovery. As drug candidates become increasingly aromatic and lipophilic, attrition rates due to poor solubility and metabolic liability rise. The spiro[3.3]heptane scaffold has emerged as a critical bioisostere, offering a rigid, sp3-rich alternative to planar ring systems like phenyl, piperidine, and morpholine.
This guide objectively compares spiro[3.3]heptane analogs against their traditional counterparts. We analyze exit vector topology, physicochemical improvements, and metabolic stability data to provide actionable insights for your lead optimization campaigns.
Structural Rationale: Why Spiro[3.3]heptane?
The primary utility of the spiro[3.3]heptane scaffold lies in its ability to mimic the spatial projection of substituents found in planar rings while dramatically increasing the fraction of saturated carbons (
Vector Analysis & Topology
Unlike bicyclo[1.1.1]pentane (BCP) or cubane, which are strictly collinear (
Figure 1: Structural logic of Spiro[3.3]heptane as a bioisostere.[1][2][3][4][5] Unlike BCP (strictly linear), spiro[3.3]heptane covers broader vector space.
Comparative Analysis: Spiro[3.3]heptane vs. Traditional Scaffolds
A. The Phenyl Replacement (Spiro[3.3]heptane)
Replacing a phenyl ring with a saturated spirocycle is a strategy to improve solubility and reduce non-specific binding.
Case Study: Sonidegib (Anticancer) Research has demonstrated the replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane core.[2][3][5][6][7]
| Parameter | Parent Drug (Sonidegib) | Spiro Analog (trans-isomer) | Spiro Analog (cis-isomer) | Insight |
| Core Structure | meta-Phenyl | Spiro[3.3]heptane | Spiro[3.3]heptane | Shift from planar to 3D |
| cLogP | 6.8 | 6.0 | 6.0 | -0.8 unit reduction (Desirable) |
| LogD (pH 7.4) | > 3.5 | > 3.5 | > 3.5 | Experimental lipophilicity retained |
| Solubility | < 1 µM | < 1 µM | < 1 µM | No significant gain in this specific lipophilic context |
| HLM Stability ( | 18 µL/min/mg | 36 µL/min/mg | 156 µL/min/mg | Stability Decreased. The spiro core is more metabolically labile here.[2] |
Critical Insight: While cLogP improved, the metabolic stability (
B. The Piperidine Replacement (1-Azaspiro[3.3]heptane)
Piperidine is ubiquitous in drug design but often suffers from oxidative metabolism at the
Comparison: Piperidine vs. 2-Azaspiro vs. 1-Azaspiro
-
Piperidine: High basicity, metabolic hotspot at C2/C6.
-
2-Azaspiro[3.3]heptane: Common alternative, but often alters pKa drastically.
-
1-Azaspiro[3.3]heptane: The "Next-Gen" bioisostere.[8]
Case Study: Bupivacaine Analog Incorporating 1-azaspiro[3.3]heptane into the anesthetic Bupivacaine:
| Feature | Piperidine (Parent) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane |
| Basicity (pKa) | ~11.0 | Lower (due to strain) | Similar to Piperidine |
| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Steric protection) |
| Vectorality | Chair conformation | Linear/Symmetrical | Kinked (Matches Piperidine) |
Experimental Validation: The 1-azaspiro[3.3]heptane analog of Bupivacaine retained high anesthetic activity while providing a patentable chemical space.[8][9] The 1-aza placement sterically hinders the nitrogen lone pair less than the 2-aza, maintaining the necessary basicity for channel blocking while altering the metabolic profile.
Experimental Protocols
To validate these analogs in your own pipeline, use the following standardized protocols.
Protocol A: Synthesis of Spiro[3.3]heptane via [2+2] Cycloaddition
Use this method to access the core scaffold.
-
Reagents: Substituted alkene,
-dimethylacetamide (DMA), Triflic anhydride ( ), Collidine. -
Formation of Keteneiminium:
-
Cool a solution of DMA (1.0 eq) in DCE to 0°C.
-
Add
(1.1 eq) dropwise. Stir for 10 min to form the active keteneiminium salt.
-
-
Cycloaddition:
-
Add the substituted alkene (1.2 eq) and Collidine (1.2 eq) slowly.
-
Heat the mixture to reflux (or 80°C) for 4–12 hours.
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Purify via silica gel chromatography (typically Hexane/EtOAc).[10]
-
-
Validation: Confirm spirocyclic structure via
NMR (look for quaternary spiro-carbon signal ~30-50 ppm).
Protocol B: Microsomal Stability Assay (HLM)
Use this to assess the metabolic liability of the spiro-methylene groups.
Figure 2: Standard workflow for Human Liver Microsome (HLM) stability testing.
-
Preparation: Prepare a 10 mM stock of the spiro-analog in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (0.5 mg protein/mL). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-generating system (or 1 mM NADPH solution) to start the reaction.
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately transfer aliquot into ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 4000 rpm for 20 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent peak.
-
Calculation: Plot
vs. time. The slope gives .
Conclusion
Spiro[3.3]heptane and its aza-analogs are powerful tools for "escaping flatland."[10][11] They are superior to phenyl rings when solubility and patentability are the drivers, but they may introduce metabolic liabilities if the methylene groups are not sterically protected or fluorinated.
-
Choose Spiro[3.3]heptane to replace meta-/para-phenyl rings for cLogP reduction.
-
Choose 1-Azaspiro[3.3]heptane to replace piperidine for improved metabolic stability and retained basicity.[4]
References
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023.[2][3]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 2023.[12]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024.[6][7]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009.[2]
-
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv, 2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Spiro[3.3]heptane Geometry for Molecular Docking
Introduction: The High Stakes of 3D Geometry in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has led to a surge in the use of sp3-rich, three-dimensional scaffolds.[1] Among these, the spiro[3.3]heptane motif is a rising star, prized for its rigid structure, novel vector orientations, and its ability to serve as a saturated bioisostere for phenyl rings.[2][3][4] However, its unique, strained geometry presents a significant challenge for computational modeling, particularly for molecular docking. The accuracy of a docking simulation is profoundly sensitive to the input geometry of the ligand; even minor conformational changes can lead to drastically different predicted binding poses and scores, potentially misguiding entire drug discovery campaigns.[5][6][7]
This guide provides a comprehensive comparison of methods to generate and validate the geometry of spiro[3.3]heptane derivatives, ensuring that the conformations used for molecular docking are physically realistic and energetically favorable. We will move beyond a simple list of protocols, delving into the causality behind methodological choices and establishing a self-validating workflow suitable for researchers, scientists, and drug development professionals.
The Core Challenge: Strain and Conformation in Spiro[3.3]heptane
The spiro[3.3]heptane core consists of two cyclobutane rings fused at a central quaternary carbon. This arrangement imparts significant ring strain and a distinct puckered, non-planar conformation.[8] Unlike flexible aliphatic chains, the conformational space of this scaffold is highly restricted. Molecular mechanics (MM) force fields, the engines behind docking programs, may not be adequately parameterized to handle such strained systems, leading to distorted or high-energy input structures.[9] Therefore, relying solely on a force field's energy minimization for geometry preparation is a high-risk endeavor. A robust validation strategy is not just recommended; it is essential.
Comparative Methodologies for Geometry Validation
We will compare three primary sources of geometric information: high-level quantum mechanics (QM) calculations, experimental data from X-ray crystallography, and solution-phase data from Nuclear Magnetic Resonance (NMR) spectroscopy. Each provides a different and valuable piece of the puzzle.
Quantum Mechanics (QM): The Theoretical Gold Standard
QM methods solve the electronic structure of a molecule to determine its geometry and energy, offering the most accurate theoretical description.[10][11] For a small, rigid molecule like spiro[3.3]heptane, a QM-optimized geometry serves as an excellent starting point for docking.
Causality: Why use a computationally expensive QM calculation for a docking simulation that uses a much simpler MM force field? The goal is to provide the docking algorithm with a pre-validated, low-energy, and physically correct conformation. Docking algorithms are primarily search algorithms; they are not designed to perform high-level geometry optimization and may fail to correct a poor input structure, especially one with unusual strain.[12]
Recommended Protocol: Density Functional Theory (DFT) Optimization
-
Initial 3D Structure Generation: Convert your 2D structure of the spiro[3.3]heptane derivative to a rough 3D model using any molecular editor (e.g., Avogadro, ChemDraw).
-
Conformational Search (Optional but Recommended): For derivatives with flexible substituents, perform an initial conformational search using a fast MM force field (e.g., MMFF94s) to identify low-energy rotamers.
-
DFT Calculation: For each low-energy conformer, perform a full geometry optimization and frequency calculation using a DFT method.
-
Functional: B3LYP is a widely used and well-benchmarked functional for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d) provides a good balance of accuracy and speed for initial optimization. For higher accuracy, a larger basis set such as 6-311+G(d,p) is recommended.
-
Solvation Model: Use a continuum solvation model (e.g., PCM or SMD) with a dielectric constant appropriate for water to better mimic a biological environment.
-
-
Validation Check: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies. The resulting geometry is your QM-validated structure.
X-Ray Crystallography: The Experimental Benchmark
X-ray crystallography provides high-resolution, unambiguous data on the solid-state conformation of a molecule, including precise bond lengths, angles, and dihedral angles.[13] This data is the ultimate benchmark for validating computational models.
Causality: Crystal structures reveal the preferred intrinsic geometry of a molecule when packed in a low-energy lattice. For a rigid scaffold like spiro[3.3]heptane, the core conformation is unlikely to deviate dramatically between the solid state and a protein's binding pocket, making this data highly relevant.
Workflow: Leveraging Crystallographic Databases
-
Search the Cambridge Structural Database (CSD): Use a substructure search to find published crystal structures of spiro[3.3]heptane or its close analogs.
-
Extract Key Geometric Parameters: Analyze the crystal structures to extract average values and ranges for key parameters like the C-C-C angles within the cyclobutane rings and the degree of ring puckering.
-
Compare with QM/MM Geometries: Overlay your computationally derived structure with the crystallographic data. Calculate the Root Mean Square Deviation (RMSD) to quantify the difference. Significant deviations in the core scaffold may indicate an issue with your computational method.
NMR Spectroscopy: Validation in Solution
NMR spectroscopy provides information about the conformational ensemble of a molecule in solution, which is often more representative of the biological environment than a static crystal structure.[14][15]
Causality: While spiro[3.3]heptane itself is rigid, its substituents can adopt different conformations in solution. NMR techniques like Nuclear Overhauser Effect (NOE) provide through-space distance constraints, while J-coupling constants are related to dihedral angles via the Karplus equation.[16] These experimental data points can validate whether a single low-energy conformation (from QM) is representative of the solution state or if an ensemble of structures is more appropriate.[17]
Protocol: Using NMR Data for Validation
-
Acquire NMR Data: For novel compounds, acquire 1D and 2D NMR spectra (e.g., NOESY or ROESY).
-
Generate a Conformational Ensemble: If flexibility is suspected, generate a set of low-energy conformers using QM or MM methods.
-
Back-Calculate NMR Parameters: For each conformer (or the ensemble average), use computational tools to predict NOE distances and J-coupling constants.
-
Compare and Refine: Compare the calculated parameters with the experimental data. The conformation (or ensemble) that best reproduces the experimental NMR data is the most accurate representation of the molecule's structure in solution.
Data Summary and Comparison
The following table summarizes typical geometric parameters for the spiro[3.3]heptane core derived from different validation methods. These values serve as a crucial reference for assessing the quality of your input geometry.
| Parameter | Method | Value | Reference |
| Cyclobutane Ring Pucker Angle | X-Ray Crystallography | 12° - 22° | [8] |
| DFT (B3LYP/6-31G(d)) | ~18° | Typical Result | |
| MM (MMFF94s) | ~20° | Typical Result | |
| MM (GAFF) | ~17° | Typical Result | |
| Inter-ring Dihedral Angle | X-Ray Crystallography | ~89.5° | Calculated from[8] |
| DFT (B3LYP/6-31G(d)) | ~89.8° | Typical Result | |
| Spiro Carbon Angle (C-C(spiro)-C) | X-Ray Crystallography | ~114° (within ring) | Calculated from[8] |
| DFT (B3LYP/6-31G(d)) | ~113.5° | Typical Result |
Note: Values can vary based on substitution patterns. The data presented is for representative, lightly substituted spiro[3.3]heptane systems.
Visualizing the Validation Workflow
A robust workflow ensures that every structure submitted for docking has been rigorously validated. The following diagram illustrates the decision-making process.
Caption: Workflow for generating and validating spiro[3.3]heptane geometry.
Interplay of Validation Methods
No single method is perfect. The strength of this approach lies in using the different methods to inform and validate one another, creating a holistic and trustworthy picture of the molecule's geometry.
Caption: Relationship between different geometry validation techniques.
Conclusion and Final Recommendations
The unique, strained nature of the spiro[3.3]heptane scaffold necessitates a validation process that goes beyond simple energy minimization with a default force field. For maximum confidence in your molecular docking results, we strongly advocate for a workflow centered on Quantum Mechanics.
-
Always Optimize with QM: Use at least a DFT-level geometry optimization (e.g., B3LYP/6-31G(d)) as the final step in preparing your spiro[3.3]heptane ligand.
-
Benchmark Against Reality: Whenever possible, compare your QM geometry to experimental data from X-ray crystallography or NMR spectroscopy. Use the CSD to find existing structures of similar scaffolds.
-
Trust but Verify Your Force Field: Recognize that the MM force field in your docking program may not perfectly represent the strain of the spirocycle. Providing it with a pre-optimized, QM-validated geometry minimizes the risk of the algorithm exploring irrelevant, high-energy conformational space.
By adopting this multi-faceted, self-validating approach, researchers can significantly increase the reliability of their docking predictions, ensuring that computational resources are focused on compounds with a genuine potential for biological activity. This rigorous upfront investment in geometry validation pays substantial dividends in the long and arduous journey of drug discovery.
References
-
Effect of input differences on the results of docking calculations. (2009). Journal of Computer-Aided Molecular Design. [Link]
-
Effect of Input Differences on the Results of Docking Calculations. (2009). Journal of Chemical Information and Modeling. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. [Link]
-
Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. (1991). Acta Crystallographica Section C: Crystal Structure Communications. [Link]
-
Validated ligand geometries for macromolecular refinement restraints and molecular mechanics force fields. (2023). Protein Science. [Link]
-
Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. (2004). Journal of Medicinal Chemistry. [Link]
-
Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (1991). Acta Crystallographica Section C. [Link]
-
The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. (2002). Journal of Medicinal Chemistry. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2021). Drug Discovery Today. [Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). European Journal of Organic Chemistry. [Link]
-
Recommendations for evaluation of computational methods. (2012). Journal of Computer-Aided Molecular Design. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2021). ResearchGate. [Link]
-
Molecular Mechanics Force Fields and their Applications in Drug Design. (2019). ResearchGate. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2023). PLOS Computational Biology. [Link]
-
Force fields for small molecules. (2017). Current Opinion in Structural Biology. [Link]
-
Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. (2023). Journal of Chemical Theory and Computation. [Link]
-
Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). Magnetic Resonance in Chemistry. [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (2015). Current Topics in Medicinal Chemistry. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. (2014). Afinidad. [Link]
-
Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. (2024). Journal of Chemical Information and Modeling. [Link]
-
Analysis of NMR and Vibrational Spectra and Conformational Structure of Stereoisomers of 2,4,6‐Trichloroheptane. (1974). Journal of Polymer Science: Polymer Physics Edition. [Link]
-
Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Jena Library of Biological Macromolecules. [Link]
-
NMR free ligand conformations and atomic resolution dynamics. (2020). Journal of Magnetic Resonance. [Link]
-
Overview of spiro[3.3]heptane synthesis. (2025). ResearchGate. [Link]
-
Conformational Searching with Quantum Mechanics. (2018). Methods in Molecular Biology. [Link]
-
Principles of Quantum Mechanics. University of Cambridge. [Link]
-
Going Quantum with Chemistry's Structures. (2021). British Society for the Philosophy of Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of input differences on the results of docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recommendations for evaluation of computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Going Quantum with Chemistry's Structures | Alexander Franklin and Vanessa Seifert | BJPS Short Reads [thebsps.org]
- 12. users.cs.duke.edu [users.cs.duke.edu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. auremn.org.br [auremn.org.br]
- 16. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]
- 17. mr.copernicus.org [mr.copernicus.org]
Safety Operating Guide
Proper Disposal Procedures: Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
Executive Summary & Core Directive
Status: Operational Guidance Compound Class: Strained-Ring Organic Ester / Ketone Primary Hazard: Flammability (High), Eye Irritation, Potential Exothermic Ring-Opening
This guide defines the disposal protocols for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate , a specialized building block often used in medicinal chemistry as a benzene bioisostere. Unlike standard organic esters, this molecule contains a spiro[3.3]heptane core. While kinetically stable under ambient conditions, this bicyclic system possesses significant ring strain energy (~50–60 kcal/mol total).
The Senior Scientist’s Directive: Do not treat this merely as "generic organic waste." While it belongs in non-halogenated organic streams, you must strictly segregate it from strong Lewis acids and strong oxidizers . The release of ring strain energy during uncontrolled hydrolysis or oxidation can result in unexpected exotherms, elevating the risk of solvent ignition in waste containers.
Hazard Characterization & Technical Rationale
Effective disposal requires understanding the molecular machinery. We analyze the compound based on its three functional components:
| Functional Component | Hazard Characteristic | Mechanism of Risk |
| Methyl Ester | Ignitability (D001) | Low flash point (estimated < 20°C). Hydrolyzes in acidic/basic waste streams to produce methanol (flammable). |
| 3-Oxo Group | Reactivity / Flammability | Ketone functionality increases vapor pressure and flammability. |
| Spiro[3.3]heptane | Stored Potential Energy | The two cyclobutane rings share a carbon, creating high angle strain. Reaction with strong acids can trigger ring-opening, releasing heat. |
Physicochemical Data (Estimated)
-
Physical State: Oil or low-melting solid.
-
Flash Point: < 23°C (Predicted based on methyl acetate moiety).
-
Water Solubility: Low/Moderate.
-
Incompatibility: Strong acids, strong bases, strong oxidizers, reducing agents.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to the waste area, ensure it is chemically quiescent.
-
Quenching (Reaction Mixtures): If the compound is in a reaction mixture with reagents (e.g., Lithium Aluminum Hydride, Grignards), quench strictly according to the reagent's protocol before considering the spiro-compound's disposal.
-
pH Check: Ensure the solution is neutral (pH 6–8).
-
Why? Acidic waste streams can catalyze the hydrolysis of the ester and potentially open the strained spiro rings. This double-decomposition generates heat in the waste drum.
-
Phase 2: Waste Stream Segregation
Select the correct waste stream based on the matrix.
Scenario A: Pure Compound (Solid/Oil) or High Concentration (>10%)
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Labeling: "Hazardous Waste - Flammable Solid/Liquid."
-
Chemical Components: List "Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate."
Scenario B: Dilute Solution (in Methanol, DCM, Ethyl Acetate)
-
Stream: Segregate based on the solvent.
-
If solvent is DCM/Chloroform
Halogenated Organic Waste . -
If solvent is MeOH/EtOAc/Acetone
Non-Halogenated Organic Waste .
-
-
Critical Restriction: Do NOT pour into "Acid Waste" or "Oxidizer Waste" containers.
Phase 3: Operational Workflow (Decision Tree)
Figure 1: Decision matrix for segregating spiro-ester waste streams. Note the critical prohibition against acid/oxidizer mixing.
Regulatory Compliance & Waste Codes
Proper coding ensures the receiving facility incinerates the waste correctly.
| Regulatory Body | Classification | Code | Description |
| EPA (RCRA) | Characteristic | D001 | Ignitable Waste (Flash point < 60°C). |
| EPA (RCRA) | Listed (Solvent) | F003 | Spent non-halogenated solvents (if in Acetone/EtOAc/MeOH). |
| DOT (Transport) | Hazard Class | 3 | Flammable Liquid.[3] |
| S GHS | Category | Cat 2 | Highly Flammable Liquid and Vapor.[4][5][6] |
Note on Empty Containers: Containers that held this compound must be triple-rinsed with a suitable organic solvent (e.g., acetone) before disposal. The rinsate must be treated as hazardous waste (D001). Once triple-rinsed, the container may be defaced and discarded as standard trash or recycled, depending on local institutional policy [1].
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The methyl ester component is volatile. High concentrations can cause drowsiness (STOT SE 3) [2].[6]
-
Eliminate Ignition Sources: Isolate all hot plates and static sources immediately.
-
Absorb: Use vermiculite or activated charcoal pads. Do not use paper towels for large spills (increases surface area for evaporation/ignition).
-
Decontaminate: Clean the surface with soap and water. Do not use bleach (oxidizer) directly on the concentrated spill.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Journal of Organic Chemistry. (Contextualizing ring strain stability). [Link]
Sources
A Senior Application Scientist's Guide to Handling Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
This guide provides essential safety and handling protocols for Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, a novel spirocyclic compound. As specific toxicological and physical hazard data for this molecule are not widely available, this document establishes a robust safety framework by extrapolating from its core chemical functionalities—an ester and a cyclic ketone. The protocols herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical with the highest degree of safety, ensuring both personal protection and experimental integrity.
Our approach is grounded in the principle of treating compounds of unknown hazard with a high level of caution. This guide will detail the necessary personal protective equipment (PPE), outline safe operational procedures, and provide clear instructions for waste disposal, all supported by authoritative sources and established laboratory safety standards.
Part 1: Hazard Assessment & Risk Mitigation
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate's structure features a methyl ester and a spiro[3.3]heptanone core. While specific data is pending, we can infer potential hazards from these functional groups.
-
Esters: Similar low-molecular-weight esters, such as methyl acetate, are known to be highly flammable and can cause serious eye irritation.[1][2] Vapors may also lead to drowsiness or dizziness.[2][3] Repeated or prolonged skin contact can lead to dryness or cracking.[1]
-
Cyclic Ketones: Ketones are generally flammable, and their solvents can pose safety risks.[4][5]
-
Spirocyclic Systems: The strained nature of the spiro[3.3]heptane system may influence its reactivity, though it is generally considered a stable scaffold.
Given these characteristics, a conservative risk assessment mandates handling this compound as if it were flammable, an irritant to the eyes and skin, and potentially harmful if inhaled. The primary routes of exposure to mitigate are skin/eye contact and inhalation. Therefore, the cornerstone of safe handling is the consistent use of appropriate engineering controls and a comprehensive PPE regimen.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is the first line of defense against chemical exposure.[6] All laboratory personnel must be trained on the proper use, limitations, and disposal of PPE.[7] The following table outlines the minimum required PPE for handling Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate.
| Task Category | Minimum Required PPE |
| Low-Energy Tasks (e.g., Weighing solids, preparing solutions <100 mL, TLC spotting) | • Hand: Double-gloved (Nitrile or Butyl Rubber) • Eye: ANSI Z87.1-compliant safety glasses with side shields • Body: Flame-resistant laboratory coat |
| High-Energy/High-Volume Tasks (e.g., Liquid transfers >100 mL, reactions under pressure, quenching reactive mixtures) | • Hand: Double-gloved (Butyl rubber outer glove recommended) • Eye: Chemical splash goggles • Face: Face shield worn over chemical splash goggles • Body: Flame-resistant laboratory coat and a chemical-resistant apron |
Detailed PPE Specifications
-
Hand Protection: Due to the ester functional group, standard nitrile gloves may offer only short-term splash protection. For prolonged tasks or handling larger quantities, butyl rubber gloves are recommended for their superior resistance to esters and ketones.[8][9] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves.
-
Eye and Face Protection: The Occupational Safety and Health Administration (OSHA) mandates appropriate eye and face protection to prevent injury from chemical splashes or vapors.[9] For any task involving liquid handling, chemical splash goggles that provide a complete seal around the eyes are required. For tasks with a significant risk of splashing or explosion, a face shield must be worn in addition to goggles.
-
Body Protection: A flame-resistant (FR) lab coat should be worn and kept fully buttoned.[10] For large-scale operations, a chemical-resistant apron provides an additional layer of protection. Do not wear clothing made of synthetic materials like polyester, which can melt and adhere to the skin in a fire.
-
Respiratory Protection: All manipulations of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6][11] This engineering control is critical. A respirator is typically not required if work is conducted properly within a fume hood.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Part 3: Operational and Disposal Plans
A safe laboratory environment is maintained through strict adherence to standard operating procedures (SOPs).[12]
Step-by-Step Handling Protocol
-
Preparation: Before beginning, ensure the chemical fume hood is operational and the sash is at the lowest practical height. Clear the workspace of any unnecessary equipment or flammable materials.[13] Designate a specific area for the handling of the compound.
-
Donning PPE: Don PPE in the correct order: first the lab coat, then eye/face protection, and finally gloves.
-
Chemical Handling:
-
When handling the solid, use spark-proof tools.[1]
-
When making solutions or transferring liquids, perform all actions slowly and deliberately to avoid splashes.
-
Keep all containers of the chemical tightly sealed when not in immediate use.[14] Ground and bond containers and receiving equipment during transfers of large quantities to prevent static discharge.[3]
-
-
Post-Handling: Clean any contaminated surfaces thoroughly.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the apron (if used), lab coat, and finally eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Preparedness: Spill Response
For small spills (<100 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (Enhanced PPE level), absorb the spill using an inert material like vermiculite, dry sand, or a chemical absorbent pad.[15]
-
Use spark-proof tools to collect the absorbed material and place it into a designated, sealable container for hazardous waste.[13]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Do not allow spill residue to enter drains.
Disposal Plan: A Commitment to Environmental Safety
All chemical waste must be treated as hazardous unless explicitly determined otherwise by an environmental health and safety professional.[16]
-
Waste Identification: Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) are to be considered hazardous waste.[16]
-
Segregation and Containerization:
-
Dispose of liquid waste containing this compound in a designated, properly labeled "Non-Halogenated Organic Waste" container.[15][17]
-
Solid waste (contaminated gloves, paper towels, etc.) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Containers must be chemically resistant, in good condition, and kept securely closed except when adding waste.[18]
-
-
Storage: Store waste containers in a designated satellite accumulation area within the lab, away from ignition sources.[18]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[19][20][21] Never dispose of this chemical down the drain.[16]
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Esters in Industrial Coatings: Do You Need Butyl Gloves? Inland Empire Safety & Supply. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Methyl acetate Safety Data Sheet. Penta chemicals. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Enhesa. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Methyl Acetate Safety Data Sheet. Agilent. [Link]
-
2-Oxa-6-azaspiro[3.3]heptane Safety Data Sheet. Angene Chemical. [Link]
-
methyl (2-oxo-3-phenyl-1-pyrrolidinyl)acetate. ChemSynthesis. [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. University of California, Los Angeles. [Link]
-
Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. [Link]
-
Specific Solvent Issues / Safety Issues with Ketone Reduction. ACS. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. agilent.com [agilent.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.es [fishersci.es]
- 5. Specific Solvent Issues / Safety Issues with Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 6. ipgsf.com [ipgsf.com]
- 7. osha.gov [osha.gov]
- 8. inlandempiresafety.com [inlandempiresafety.com]
- 9. mcrsafety.com [mcrsafety.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. mastercontrol.com [mastercontrol.com]
- 13. targetmol.com [targetmol.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemtalk.com.au [chemtalk.com.au]
- 16. vumc.org [vumc.org]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
